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  • Product: Reckitt
  • CAS: 53056-01-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Reckitt's Research on the Transmission and Inactivation of Respiratory Viruses

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Reckitt's research and the scientific basis for the efficacy of their hygiene products against the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Reckitt's research and the scientific basis for the efficacy of their hygiene products against the transmission of respiratory viruses. The information is compiled from publicly available scientific papers, press releases, and product technical data, with a focus on quantitative data, experimental methodologies, and the mechanisms of viral inactivation.

Virucidal Efficacy of Reckitt's Disinfectant Actives

Reckitt's portfolio of surface disinfectants and hygiene products, including the brands Lysol and Dettol, have demonstrated virucidal efficacy against a range of respiratory viruses. This efficacy is substantiated through testing conducted in accordance with internationally recognized standardized protocols.

Quantitative Data on Virucidal Efficacy against SARS-CoV-2

A key study published in the American Journal of Infection Control details the efficacy of active ingredients found in Reckitt's products against SARS-CoV-2. The following table summarizes the log reduction in infectious virus achieved within specified contact times.

Product TypeActive Ingredient(s)Contact Time (minutes)Log₁₀ Reduction in Infectious SARS-CoV-2 Titer
Antiseptic Liquidp-chloro-m-xylenol (PCMX)5≥ 4.0
Hand SanitizerEthyl Alcohol1≥ 4.0
Liquid Hand WashSalicylic Acid1≥ 3.0
Disinfectant SprayQuaternary Ammonium (B1175870) Compound & Ethanol5≥ 4.7
Disinfectant WipesQuaternary Ammonium Compound5≥ 4.5
Surface CleanserQuaternary Ammonium Compound5≥ 4.5

Data sourced from "Microbicidal actives with virucidal efficacy against SARS-CoV-2," published in the American Journal of Infection Control.

Claimed Efficacy Against a Broad Spectrum of Respiratory Viruses

Reckitt's product communications indicate efficacy against a wider array of respiratory viruses, based on testing conducted by third-party laboratories. While the detailed quantitative data for each virus is proprietary, the claims are based on the successful fulfillment of criteria set by standardized testing methods.

VirusVirus FamilyAssociated Illness
Influenza A Virus (H1N1)OrthomyxoviridaeFlu
RhinovirusPicornaviridaeCommon Cold
Respiratory Syncytial Virus (RSV)ParamyxoviridaeBronchiolitis, Pneumonia
Human CoronavirusCoronaviridaeCommon Cold
SARS-CoV-2CoronaviridaeCOVID-19

Experimental Protocols for Virucidal Efficacy Testing

The virucidal efficacy of Reckitt's products is validated using standardized protocols designed to assess the performance of disinfectants against viruses in suspension and on non-porous surfaces. The primary methods referenced are ASTM E1052, ASTM E1053, and EN 14476.

ASTM E1052-20: Standard Test Method to Assess the Activity of Microbicides against Viruses in Suspension

This method is designed to evaluate the virucidal activity of a liquid chemical disinfectant when mixed with a viral suspension.

Methodology:

  • Virus Preparation: A high-titer stock of the test virus is prepared in a suitable cell culture medium.

  • Test Substance Preparation: The disinfectant is prepared at the desired concentration.

  • Exposure: A specific volume of the virus suspension is mixed with a volume of the prepared disinfectant. This mixture is held at a controlled temperature for a predetermined contact time.

  • Neutralization: At the end of the contact time, the virucidal action is stopped by adding a neutralizing agent that inactivates the disinfectant without affecting the virus.

  • Viral Titer Determination: The remaining infectious virus in the mixture is quantified using a standard viral titration method, such as the Tissue Culture Infectious Dose 50 (TCID₅₀) assay.

  • Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the titer of the virus exposed to the disinfectant with the titer of a control sample (virus exposed to a placebo). A ≥ 4-log reduction (99.99% reduction) is typically required to claim virucidal efficacy.

ASTM_E1052_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Virus_Prep Virus Suspension Preparation Mixing Mixing of Virus and Disinfectant Virus_Prep->Mixing Disinfectant_Prep Disinfectant Preparation Disinfectant_Prep->Mixing Incubation Incubation for Contact Time Mixing->Incubation Neutralization Neutralization Incubation->Neutralization Viral_Titration Viral Titration (e.g., TCID50) Neutralization->Viral_Titration Log_Reduction Log Reduction Calculation Viral_Titration->Log_Reduction

ASTM E1052 Experimental Workflow
ASTM E1053-20: Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces

This carrier test method evaluates the efficacy of a disinfectant on a hard, non-porous surface.[1][2][3]

Methodology:

  • Carrier Preparation: A suspension of the test virus is dried onto a sterile carrier (e.g., glass or stainless steel disk).

  • Disinfectant Application: The disinfectant is applied to the dried virus on the carrier for the specified contact time and at the specified temperature.

  • Elution and Neutralization: After the contact time, the carrier is transferred to a solution that elutes the virus and neutralizes the disinfectant.

  • Viral Quantification: The amount of infectious virus in the eluate is determined by viral titration.

  • Efficacy Calculation: The log reduction in viral titer is calculated by comparing the amount of virus recovered from the treated carrier to that from an untreated control carrier.

ASTM_E1053_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Carrier_Prep Virus Dried on Carrier Disinfectant_App Disinfectant Application Carrier_Prep->Disinfectant_App Contact_Time Contact Time Incubation Disinfectant_App->Contact_Time Elution Elution and Neutralization Contact_Time->Elution Quantification Viral Quantification Elution->Quantification Calculation Efficacy Calculation Quantification->Calculation

ASTM E1053 Experimental Workflow
EN 14476:2013+A2:2019: Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of virucidal activity in the medical area

This European standard is a quantitative suspension test to evaluate the virucidal activity of chemical disinfectants and antiseptics.[1][4][5]

Methodology:

The methodology is similar to ASTM E1052, involving the mixing of a virus suspension with the disinfectant product under defined conditions. A key aspect of EN 14476 is the requirement to test against specific surrogate viruses to make broad virucidal claims. For example, efficacy against Vaccinia virus allows a claim of activity against all enveloped viruses.[1]

Mechanism of Viral Inactivation

The primary mechanism of action of the active ingredients in Reckitt's disinfectant products against enveloped respiratory viruses is the disruption of the viral envelope. This is a direct chemical and physical process and does not involve the modulation of cellular signaling pathways.

  • Quaternary Ammonium Compounds (QACs): These cationic surfactants interact with the negatively charged components of the viral lipid envelope, leading to its disruption and subsequent inactivation of the virus.[6][7]

  • Alcohols (e.g., Ethanol): Alcohols denature the proteins in the viral envelope and disrupt the lipid bilayer, causing the virus to lose its structural integrity and ability to infect host cells.

  • p-chloro-m-xylenol (PCMX): This phenolic compound disrupts the viral envelope and denatures viral proteins.

The direct action on the viral structure is why the concept of "signaling pathways," which relates to the complex cascade of molecular events within a living cell, is not applicable to the mechanism of these disinfectants.

Inactivation_Mechanism cluster_disinfectant Disinfectant Actives cluster_virus Enveloped Virus cluster_outcome Outcome QACs Quaternary Ammonium Compounds Viral_Envelope Viral Lipid Envelope QACs->Viral_Envelope interacts with Alcohols Alcohols Alcohols->Viral_Envelope disrupts Viral_Proteins Envelope Proteins Alcohols->Viral_Proteins denatures PCMX PCMX PCMX->Viral_Envelope disrupts PCMX->Viral_Proteins denatures Disruption Envelope Disruption Viral_Envelope->Disruption Denaturation Protein Denaturation Viral_Proteins->Denaturation Inactivation Virus Inactivation Disruption->Inactivation Denaturation->Inactivation

References

Exploratory

A Technical Guide to Research Funding Opportunities at the Reckitt Global Hygiene Institute

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the research funding opportunities available through the Reckitt Global Hygiene Institute...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research funding opportunities available through the Reckitt Global Hygiene Institute (RGHI). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to successfully navigate the application process and align their research proposals with the institute's core mission. This guide delves into the specifics of past and current funding mechanisms, offers insights into the types of research methodologies RGHI supports, and provides illustrative examples of experimental workflows.

Introduction to the Reckitt Global Hygiene Institute (RGHI)

Established in 2020, the Reckitt Global Hygiene Institute is a non-profit foundation dedicated to advancing and promoting the science of hygiene.[1] With a commitment of nearly $14 million towards innovative research, fellowships, and capacity development since its inception, RGHI aims to generate high-quality, actionable scientific evidence to inform public health policies and drive behavior change.[1] The institute supports a broad spectrum of research, including epidemiology, microbiology, social and behavioral sciences, to address critical gaps in our understanding of hygiene and its impact on global health.[1]

Core Funding Opportunities

RGHI offers a variety of funding opportunities tailored to different career stages and research collaboration models. The primary goal of these initiatives is to foster the next generation of hygiene research leaders and to support the development of innovative, evidence-based solutions to pressing hygiene challenges.

Collaboration Accelerator Award

The Collaboration Accelerator Award is designed to support transdisciplinary partnerships that aim to accelerate global progress in hygiene.[2] This award encourages the formation of collaborative teams that include researchers, policy actors, and practitioners to deliver research that is both locally relevant and globally significant.[2]

Collaboration Accelerator Award
Objective To support the development of collaborative teams to advance hygiene evidence, policy, and practice.[2]
Eligibility Transdisciplinary teams including researchers, policy actors, and/or practitioners.[2]
Thematic Areas Hygiene behaviors and behavior change, planetary health and climate change, One Health (including Zoonosis and Antimicrobial Resistance), gender equity and social inclusion, and the economic and policy dimensions of hygiene.[2]
Funding Level Not explicitly stated in the provided information.
Application Process Applications are submitted through RGHI's grant management system, Foundant.[2]
Fellowship Program

The RGHI Fellowship Program is designed to support early-career researchers in the field of hygiene and health, facilitating their transition to becoming independent investigators.[3] The program provides funding for a research project and a comprehensive training program to accelerate personal and career development.[3]

Fellowship Program
Objective To support early-career researchers in their transition to becoming independent investigators in the field of hygiene and health.[3]
Eligibility Researchers with up to 5 years of post-doctoral experience (exclusive of career breaks).[3]
Research Areas Encompasses basic research, clinical investigation, epidemiology, behavioral science, sociology, health economics, and engineering.[3]
Funding Details Includes salary support, research costs, travel expenses, and a training and capacity-building budget.[3]
Application Requirements A detailed case for support for the proposed research, a CV, and a justification of resources.[3]
International Collaboration Award

The International Collaboration Award aims to foster new and existing collaborations between academic research institutions to produce novel evidence and translate research findings into tangible advances in hygiene practices globally.[4]

International Collaboration Award
Objective To support equitable research partnerships that generate new evidence and translate findings into practice.[4]
Eligibility Partnerships between at least two academic institutions, with at least half based in a low- or middle-income country with a locally-led research team.[4]
Research Focus Must address a pressing public health challenge related to hygiene and sanitation.[4]
Funding Level Up to $750,000 over a 3-year period.[4]
Application Requirements A detailed proposal including the study design, methodology, and plans for community and policy engagement.[4]

Methodological Approaches in RGHI-Funded Research

RGHI supports a diverse range of research methodologies to address complex hygiene challenges. The institute encourages innovative and rigorous approaches that can generate robust evidence to inform policy and practice. An examination of RGHI's funded projects reveals a focus on interdisciplinary and mixed-methods research.

Featured Methodological Approach: The TIDieR-WASH Guidelines

A notable project funded by RGHI is the development of the TIDieR-WASH (Template for Intervention Description and Replication for Water, Sanitation, and Hygiene) guidelines.[1] This initiative addresses the critical need for standardized reporting of WASH interventions to improve the quality and comparability of research findings.[5] The development of these guidelines is a significant contribution to the field, enabling researchers to better synthesize evidence and build upon previous work.

Experimental Workflow: Development of the TIDieR-WASH Guidelines

The logical workflow for developing and disseminating these guidelines can be visualized as follows:

TIDieR_WASH_Workflow cluster_development Guideline Development cluster_validation Validation and Refinement cluster_dissemination Dissemination and Implementation A Identify Need for Standardized Reporting in WASH B Review Existing Reporting Guidelines (e.g., TIDieR) A->B C Expert Consultation and Consensus Building B->C D Drafting of TIDieR-WASH Checklist and Guidance C->D E Pilot Testing with Researchers and Practitioners D->E F Feedback Collection and Analysis E->F G Refinement of TIDieR-WASH Guidelines F->G H Publication in Peer-Reviewed Journal G->H I Development of Online Resources and Training Materials H->I J Promotion through Conferences and Workshops H->J K Integration into Research Funder Requirements I->K

A logical workflow for the development and dissemination of the TIDieR-WASH guidelines.

The RGHI Application and Review Process

The application process for RGHI funding opportunities is conducted through their online grant management system.[2] The review process is rigorous and involves independent peer review by experts in the field.

Logical Flow of the RGHI Grant Application and Review Process

The following diagram illustrates the typical workflow from application submission to funding decision:

RGHI_Application_Process cluster_application Application Phase cluster_review Review Phase cluster_decision Decision and Award Phase A Applicant Registers on Foundant Grant Management System B Applicant Completes and Submits Online Application Form A->B C Submission of Supporting Documents (Proposal, CV, Budget) B->C D Internal Review for Eligibility and Completeness C->D E Independent Peer Review by External Experts D->E F Panel Review and Scoring of Applications E->F G Funding Recommendations to RGHI Board F->G H Final Funding Decisions G->H I Notification to Applicants H->I J Award Agreement and Disbursement of Funds I->J

A diagram illustrating the RGHI grant application and review process.

Conclusion

The Reckitt Global Hygiene Institute represents a significant funding source for researchers dedicated to advancing the science of hygiene. By understanding the institute's strategic priorities, familiarizing themselves with the various funding mechanisms, and adhering to the rigorous application and review process, researchers can position themselves for success. The emphasis on interdisciplinary collaboration, robust methodologies, and the translation of research into tangible impact makes RGHI a pivotal player in addressing global health challenges. Researchers are encouraged to explore the RGHI website and research repository for further details on funded projects and publications.

References

Foundational

Reckitt's Foray into the Skin Microbiome: A High-Level Overview

While specific, in-depth technical protocols and quantitative data from Reckitt's proprietary research on the skin microbiome are not publicly available, the company has identified the skin biome as a key area of innovat...

Author: BenchChem Technical Support Team. Date: December 2025

While specific, in-depth technical protocols and quantitative data from Reckitt's proprietary research on the skin microbiome are not publicly available, the company has identified the skin biome as a key area of innovation within its broader "Microbiome Science Platform." This strategic focus suggests an active and ongoing research and development effort aimed at understanding and modulating the microbial communities residing on the skin for the development of future consumer health and hygiene products.

Reckitt's commitment to microbiome science is evident through its establishment of a dedicated platform that targets six key areas, including the skin biome.[1] This platform-based approach allows for cross-functional insights and innovations that can be applied across their product portfolio.[1] The company's interest in this field is further underscored by patent filings, such as a patent for personal cleansing compositions designed to stabilize the microbiome.

Although detailed experimental methodologies from Reckitt remain proprietary, the broader scientific community employs a range of established techniques for studying the skin microbiome. These methods provide a likely framework for the types of approaches Reckitt may be utilizing.

General Methodologies in Skin Microbiome Research

The study of the skin's microbial inhabitants typically involves a multi-step process, from sample collection to data analysis. The following outlines the standard experimental workflow in the field.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_sequencing Sequencing & Analysis cluster_interpretation Interpretation & Application Sample_Collection Skin Sampling (e.g., Swabs, Biopsies) DNA_Extraction Microbial DNA Extraction Sample_Collection->DNA_Extraction Sequencing DNA Sequencing (e.g., 16S rRNA, Shotgun Metagenomics) DNA_Extraction->Sequencing Data_Processing Bioinformatic Processing (Quality Control, OTU Picking) Sequencing->Data_Processing Statistical_Analysis Statistical Analysis (Diversity, Composition) Data_Processing->Statistical_Analysis Functional_Profiling Functional Profiling (Metabolic Pathways) Statistical_Analysis->Functional_Profiling Product_Development Product Formulation & Clinical Testing Functional_Profiling->Product_Development

Figure 1: A generalized workflow for studying the skin microbiome.

Experimental Protocols

Below are detailed summaries of common protocols used in skin microbiome research, which likely inform the methodologies employed by companies like Reckitt.

Table 1: Key Experimental Protocols in Skin Microbiome Research

Protocol Description
1. Sample Collection The initial step involves collecting microbial samples from the skin. The choice of method depends on the research question and the depth of the skin layer being investigated. Common techniques include non-invasive swabbing of the skin surface, tape stripping to collect stratum corneum, and small punch biopsies for deeper layers.
2. DNA Extraction Once samples are collected, microbial DNA is extracted. This is a critical step, as the low biomass of many skin sites can make it challenging to obtain sufficient DNA. Various commercial kits and proprietary methods are used to lyse the microbial cells and purify the DNA, while minimizing contamination from human DNA.
3. 16S rRNA Gene Sequencing This is a widely used method for identifying the types of bacteria present in a sample and their relative abundance. It involves amplifying and sequencing a specific gene (the 16S ribosomal RNA gene) that is present in all bacteria but has variable regions that differ between species.
4. Shotgun Metagenomic Sequencing This technique provides a more comprehensive view of the microbiome by sequencing all the genomic DNA present in a sample. This allows for the identification of bacteria, fungi, and viruses at a higher resolution (species and strain level) and provides insights into the functional potential of the microbial community by identifying all the genes present.
5. In-vitro Skin Models To study the interactions between microbes and skin in a controlled environment, researchers often use in-vitro models. These can range from simple co-cultures of skin cells and microbes to more complex 3D reconstructed human skin models that mimic the structure and function of human skin.

The Gut-Skin Axis: A Key Signaling Pathway

A significant area of interest in skin microbiome research is the "gut-skin axis," a concept that posits a bidirectional communication between the gut microbiome and skin health. Imbalances in the gut microbiota (dysbiosis) can influence systemic inflammation, which in turn can manifest in skin conditions. Conversely, skin inflammation may also impact the gut microbiome. While Reckitt has not published specific research on their investigation of this pathway, it is a central theme in the broader field.

Gut_Skin_Axis cluster_gut Gut Microbiome cluster_systemic Systemic Circulation cluster_skin Skin Gut_Microbiota Gut Microbiota Metabolites Microbial Metabolites (e.g., SCFAs) Gut_Microbiota->Metabolites Gut_Immune Gut Immune System Metabolites->Gut_Immune Systemic_Circulation Systemic Circulation Gut_Immune->Systemic_Circulation Immune Mediators Skin_Immune Skin Immune Cells Systemic_Circulation->Skin_Immune Skin_Health Skin Homeostasis & Inflammation Skin_Immune->Skin_Health

Figure 2: The Gut-Skin Axis signaling pathway.

Future Directions

Reckitt's stated focus on the skin microbiome, combined with the broader trends in dermatological research, suggests a future where consumer products are increasingly designed to be "microbiome-friendly." This could involve the inclusion of prebiotics, probiotics, and postbiotics in formulations to support a healthy skin microbiome. As a major player in the consumer health market, any advancements made by Reckitt in this area will be closely watched by both the scientific community and the public. However, a deeper, more technical understanding of their specific approaches will require the future publication of their research findings.

References

Exploratory

Reckitt's Foray into the Vaginal Microbiome: A Technical Overview

Parsippany, NJ – Global health and hygiene leader Reckitt has signaled a growing strategic focus on the vaginal microbiome as a key frontier in women's health. This commitment is most prominently demonstrated through its...

Author: BenchChem Technical Support Team. Date: December 2025

Parsippany, NJ – Global health and hygiene leader Reckitt has signaled a growing strategic focus on the vaginal microbiome as a key frontier in women's health. This commitment is most prominently demonstrated through its acquisition and subsequent relaunch of the intimate wellness brand Queen V. While detailed, publicly available research from Reckitt remains nascent, the company's strategic direction and product reformulations point towards an investment in microbiome-centric approaches to women's intimate health.[1][2][3]

This technical guide synthesizes the currently available information regarding Reckitt's direction in this space, set against the backdrop of established scientific understanding of the vaginal microbiome. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and potential future directions of corporate research in this field.

Corporate Strategy and Brand Positioning

Reckitt's acquisition of Queen V, a brand founded on the principle of maintaining a healthy vaginal pH and microbiome, marks a significant entry into the intimate wellness market with a specific scientific focus.[2][3] Following the acquisition, Reckitt has emphasized the reformulation of Queen V products to be "Micro-V-iome friendly."[3] This initiative involves creating products that are pH-balanced and free from harsh chemicals and fragrances, aiming to support and maintain the natural vaginal microbial ecosystem.[2]

The relaunched Queen V portfolio includes products such as intimate washes, wipes, and probiotic supplements, indicating a multi-faceted approach to vaginal health that encompasses both topical care and internal support.[2]

The Scientific Framework: Understanding the Vaginal Microbiome

A healthy vaginal microbiome is typically characterized by a low diversity of bacterial species, with a dominance of Lactobacillus species. These bacteria play a crucial role in maintaining a low vaginal pH (typically between 3.5 and 4.5) through the production of lactic acid. This acidic environment is fundamental in inhibiting the growth of pathogenic microorganisms and reducing the risk of conditions such as bacterial vaginosis (BV), yeast infections, and urinary tract infections (UTIs).

Disruptions to this delicate balance, known as dysbiosis, can lead to an overgrowth of anaerobic bacteria and a decrease in protective lactobacilli, resulting in an elevated pH and increased susceptibility to infections.

Experimental Protocols and Methodologies

While specific experimental protocols from Reckitt's internal research on their reformulated product lines are not publicly available, a standard approach to evaluating the impact of products on the vaginal microbiome can be inferred from established scientific methodologies.

A logical workflow for assessing the impact of intimate wellness products on the vaginal microbiome would likely involve the following steps:

Experimental_Workflow cluster_0 Pre-clinical Assessment cluster_1 Clinical Trial cluster_2 Outcome Evaluation In_vitro_testing In vitro testing on vaginal epithelial cell lines Subject_recruitment Recruitment of healthy female volunteers In_vitro_testing->Subject_recruitment Microbiome_analysis 16S rRNA sequencing of baseline microbiome Product_application Application of reformulated product Microbiome_analysis->Product_application Subject_recruitment->Microbiome_analysis Sample_collection Collection of vaginal swabs at multiple time points Product_application->Sample_collection Safety_assessment Assessment of adverse events Product_application->Safety_assessment Microbiome_profiling Post-intervention 16S rRNA sequencing Sample_collection->Microbiome_profiling Data_analysis Bioinformatic and statistical analysis Microbiome_profiling->Data_analysis Efficacy_evaluation Evaluation of changes in microbial composition and pH Data_analysis->Efficacy_evaluation

A generalized experimental workflow for clinical assessment.

Key Methodologies Expected in Product Validation:

  • Subject Recruitment: Enrollment of a cohort of healthy women, potentially with a history of recurrent vaginal issues, to assess the product's ability to maintain a healthy microbiome or aid in its restoration.

  • Sample Collection: Collection of vaginal swabs at baseline and at specified intervals following product use.

  • Microbiome Analysis: Utilization of 16S rRNA gene sequencing to characterize the bacterial composition of the vaginal microbiome before and after product use. This technique allows for the identification and relative abundance measurement of different bacterial taxa.

  • pH Measurement: Regular measurement of vaginal pH to determine the product's impact on the acidic environment.

  • Data Analysis: Statistical analysis to compare changes in the microbiome composition and pH between the product user group and a control group.

Potential Signaling Pathways of Interest

The maintenance of a healthy vaginal microbiome and the prevention of dysbiosis involve complex interactions between the host's immune system and the resident microbiota. Probiotic strains, such as those likely included in Queen V's supplements, are thought to exert their beneficial effects through several mechanisms.

A simplified representation of the potential signaling pathways influenced by probiotics in the vaginal environment is as follows:

Signaling_Pathways cluster_0 Probiotic Intervention cluster_1 Mechanisms of Action cluster_2 Host Response & Outcomes cluster_3 Health Outcomes Probiotics Lactobacillus spp. Lactic_acid Lactic Acid Production Probiotics->Lactic_acid Bacteriocins Bacteriocin Production Probiotics->Bacteriocins Competitive_exclusion Competitive Exclusion Probiotics->Competitive_exclusion Immunomodulation Immunomodulation Probiotics->Immunomodulation pH_reduction Lowered Vaginal pH Lactic_acid->pH_reduction Pathogen_inhibition Inhibition of Pathogen Growth Bacteriocins->Pathogen_inhibition Competitive_exclusion->Pathogen_inhibition Epithelial_barrier Enhanced Epithelial Barrier Function Immunomodulation->Epithelial_barrier Anti_inflammatory Anti-inflammatory Response Immunomodulation->Anti_inflammatory Healthy_microbiome Healthy Vaginal Microbiome pH_reduction->Healthy_microbiome Pathogen_inhibition->Healthy_microbiome Epithelial_barrier->Healthy_microbiome Anti_inflammatory->Healthy_microbiome

Potential signaling pathways influenced by probiotics.

Quantitative Data Summary

As of the date of this publication, specific quantitative data from Reckitt-sponsored clinical trials on their reformulated Queen V products and their direct impact on the vaginal microbiome are not available in the public domain. The development of such data will be a critical next step in substantiating the "Micro-V-iome friendly" claims and providing a deeper scientific understanding of their product's mechanisms of action.

Future Outlook and Research Directions

Reckitt's entry into the vaginal microbiome space through the Queen V brand is a clear indicator of the growing commercial and scientific interest in this area of women's health. For researchers and drug development professionals, this move signals potential opportunities for collaboration and a greater industry focus on developing evidence-based products for intimate wellness.

Future research from Reckitt will be crucial to:

  • Quantify the impact of their products on the diversity and composition of the vaginal microbiome.

  • Elucidate the specific mechanisms by which their formulations support a healthy vaginal environment.

  • Conduct robust clinical trials to demonstrate the efficacy of their products in preventing common vaginal health issues.

As Reckitt continues to invest in this area, the scientific community anticipates the publication of detailed research that will contribute to a more comprehensive understanding of the vaginal microbiome and the development of innovative solutions for women's health. The company's partnership with academic institutions, such as the London School of Hygiene & Tropical Medicine on broader hygiene topics, may also pave the way for future collaborations focused specifically on the vaginal microbiome.[4]

References

Exploratory

Unveiling the Core of Biodegradable Packaging: A Technical Guide for Innovators in Consumer Health and Hygiene

While specific proprietary data on Reckitt's polymer science research is not publicly available, this guide provides a comprehensive overview of the core scientific principles, materials, and experimental protocols relev...

Author: BenchChem Technical Support Team. Date: December 2025

While specific proprietary data on Reckitt's polymer science research is not publicly available, this guide provides a comprehensive overview of the core scientific principles, materials, and experimental protocols relevant to the development of biodegradable packaging for the consumer health and hygiene sector. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of sustainable packaging solutions, in line with the ambitious environmental goals set by industry leaders like Reckitt.

The consumer goods industry is at a pivotal moment, with a strong emphasis on shifting from a linear to a circular economy. A key focus of this transition is the development of packaging that is either recyclable, reusable, or biodegradable. For companies like Reckitt, which have pledged to make 100% of their plastic packaging recyclable or reusable by 2025 and significantly reduce virgin plastic use, the exploration of biodegradable polymers is a critical area of research.[1][2][3] This guide delves into the technical aspects of polymer science that underpin these innovations.

Key Biodegradable Polymers for Packaging Applications

The selection of a biodegradable polymer is a multi-faceted decision, balancing material properties, cost, and performance for specific applications. The following table summarizes the quantitative properties of common biodegradable polymers that are strong candidates for packaging in the consumer health and hygiene market.

PolymerTensile Strength (MPa)Elongation at Break (%)Water Vapor Permeability (g·mm/m²·day)Oxygen Permeability (cm³·µm/m²·day·kPa)Biodegradation Timeframe
Polylactic Acid (PLA) 45 - 702 - 1010 - 20200 - 5006-12 months (industrial composting)
Polyhydroxyalkanoates (PHAs) 20 - 405 - 505 - 15150 - 4002-6 months (soil and marine)
Starch-based Blends 10 - 3020 - 10050 - 200500 - 15001-3 months (composting)
Polycaprolactone (PCL) 15 - 25> 30080 - 1201000 - 200012-24 months (soil)

Note: These values are representative and can vary significantly based on polymer grade, processing conditions, and the presence of additives or fillers.

Experimental Protocol for Assessing Biodegradability

To validate the biodegradability of a new packaging material, a rigorous and standardized experimental protocol is essential. The following outlines a typical methodology based on internationally recognized standards.

Objective: To determine the degree and rate of aerobic biodegradation of a polymer material in a controlled composting environment.

Standard: ISO 14855 - "Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide"

Methodology:

  • Sample Preparation:

    • The test polymer is ground into a fine powder or cut into small pieces to maximize the surface area available for microbial attack.

    • A known mass of the polymer is mixed with a standardized compost inoculum. The inoculum is a mature, stable compost with a known and diverse microbial population.

    • A reference material, typically pure cellulose, is prepared in the same manner to validate the test conditions.

    • Blank reactors containing only the compost inoculum are used to measure the background CO2 evolution.

  • Test Setup:

    • The polymer-compost mixture is placed in a temperature-controlled reactor (typically 58°C ± 2°C).

    • A controlled flow of carbon dioxide-free air is passed through the reactor.

    • The effluent gas from each reactor is bubbled through a series of traps containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution to capture the evolved CO2.

  • Data Collection:

    • At regular intervals, the hydroxide solution from the traps is titrated with a standardized acid (e.g., hydrochloric acid) to determine the amount of CO2 absorbed.

    • The cumulative amount of CO2 evolved is calculated over the duration of the test (typically up to 6 months).

  • Calculation of Biodegradation:

    • The percentage of biodegradation is calculated based on the ratio of the cumulative CO2 evolved from the test sample to the theoretical maximum amount of CO2 that can be produced from the carbon content of the material.

    • The biodegradation of the reference material should reach at least 70% within 90 days for the test to be considered valid.

Visualizing Workflows and Pathways

To better understand the processes involved in developing and breaking down biodegradable packaging, the following diagrams illustrate a typical experimental workflow and the biodegradation pathway of a common biopolymer, Polylactic Acid (PLA).

Experimental_Workflow cluster_0 Phase 1: Material Development cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Biodegradation & Ecotoxicity cluster_3 Phase 4: Product Validation Polymer_Selection Polymer Selection (e.g., PLA, PHA) Formulation Formulation & Compounding Polymer_Selection->Formulation Define additives Prototyping Prototype Manufacturing (e.g., Film Extrusion) Formulation->Prototyping Process parameters Mechanical_Testing Mechanical Testing (Tensile, Impact) Prototyping->Mechanical_Testing Barrier_Properties Barrier Properties (O2, H2O) Prototyping->Barrier_Properties Food_Contact Food Contact & Safety Assessment Prototyping->Food_Contact Biodegradability_Testing Biodegradability Testing (ISO 14855) Mechanical_Testing->Biodegradability_Testing Barrier_Properties->Biodegradability_Testing Disintegration_Analysis Disintegration Analysis (ISO 16929) Biodegradability_Testing->Disintegration_Analysis Assess physical breakdown Ecotoxicity_Testing Ecotoxicity Testing (OECD 208) Disintegration_Analysis->Ecotoxicity_Testing Test compost quality Pilot_Scale_Production Pilot-Scale Production Ecotoxicity_Testing->Pilot_Scale_Production Material approval Shelf_Life_Studies Shelf-Life Studies Pilot_Scale_Production->Shelf_Life_Studies Final_Product Final Product Validation Shelf_Life_Studies->Final_Product

Caption: Experimental workflow for biodegradable packaging development.

Biodegradation_Pathway_PLA PLA_Structure Polylactic Acid (PLA) Polymer Hydrolysis Abiotic Hydrolysis (H2O, Temperature, pH) PLA_Structure->Hydrolysis Oligomers Lactic Acid Oligomers & Monomers Hydrolysis->Oligomers Breaks ester bonds Microbial_Action Microbial Assimilation Oligomers->Microbial_Action Metabolism Microbial Metabolism Microbial_Action->Metabolism Intracellular enzymes Biomass Biomass Metabolism->Biomass CO2 Carbon Dioxide (CO2) Metabolism->CO2 H2O Water (H2O) Metabolism->H2O

References

Foundational

A Technical Examination of Reckitt's Public Health Initiatives in Developing Nations

This technical guide provides an in-depth analysis of the strategies, methodologies, and impacts of Reckitt's public health initiatives in developing countries. The content is tailored for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the strategies, methodologies, and impacts of Reckitt's public health initiatives in developing countries. The content is tailored for researchers, scientists, and drug development professionals, offering a structured overview of Reckitt's approach to tackling critical health and hygiene challenges. The guide summarizes key quantitative data, outlines the methodological approaches of major programs, and visualizes the operational frameworks through logical diagrams.

Core Pillars of Reckitt's Public Health Strategy

Reckitt's public health engagement in developing countries is built on a multi-faceted strategy that leverages partnerships, brand influence, and scientific research to drive sustainable change. The core focus areas include improving access to hygiene and sanitation, promoting maternal and child health, and advancing sexual and reproductive health and rights.[1][2] A significant portion of their social impact investment is directed towards these areas, with a commitment to invest the equivalent of 1% of their adjusted operating profit into social impact initiatives.[3]

A cornerstone of their approach is the establishment of strategic partnerships with non-governmental organizations (NGOs), governments, and academic institutions.[4] These collaborations are designed to combine Reckitt's consumer behavior expertise and brand reach with the local knowledge and implementation capacity of their partners. Furthermore, Reckitt has established the Reckitt Global Hygiene Institute (RGHI) to fund research that strengthens the scientific evidence base for hygiene interventions.[5][6] The RGHI aims to bridge the gap between academic research and practical application in public health.

Quantitative Impact of Key Initiatives

Reckitt's public health programs have demonstrated measurable impacts across various health indicators. The following tables summarize the quantitative data from two of their flagship initiatives: the "Dettol Banega Swasth India" campaign and the partnership with Water.org.

Table 1: Impact Metrics of the Dettol Banega Swasth India Campaign

MetricReported ImpactSource
Children Reached with Hygiene Education 26 million across 840,000 schools (by 2024)[7]
Reduction in Diarrhea Cases 14.2%[8]
Improvement in School Attendance 17%[8]
Increase in Handwashing with Soap 22% increase in the number of people[9]
Reduction in Open Defecation 30% on average in targeted villages[9]
Knowledge About Hygiene (among students) Improved from 35% at baseline to 99.5%[7]
Positive Attitudes Towards Hygiene (among students) Rose from 24% to 97.6%[7]

Table 2: Outcomes of the Reckitt and Water.org Partnership

MetricReported ImpactSource
People Reached with Water and Sanitation Solutions Over 2 million (since 2018)[2][10]
Individuals Empowered in India and Indonesia (Sept 2019 - Mar 2023) 1,931,996[11]
Capital Mobilized for Microfinance Loans Over $138 million[11]
WaterCredit Loans Disbursed Over 449,000[11]
Loan Repayment Rate 99%[1]
Increase in Handwashing Practices (among loan borrowers) 61% of those in WASH education reported an increase[11]

Methodological Approaches to Program Implementation and Evaluation

While detailed, step-by-step experimental protocols for Reckitt's public health interventions are not publicly available, impact assessment reports provide insight into the methodological approaches used for program implementation and evaluation. These approaches are rooted in established public health research methodologies.

Dettol Banega Swasth India: A Multi-pronged Behavioral Change Model

The "Dettol Banega Swasth India" initiative is a comprehensive program aimed at improving hygiene behaviors and reducing the incidence of preventable diseases. The program's methodology is centered on a holistic, multi-channel approach to drive behavioral change.

  • Community Engagement and Education: The program utilizes a "train the trainer" model, equipping frontline workers, teachers, and community leaders with the knowledge and tools to disseminate hygiene messages.[8] Customized Information, Education, and Communication (IEC) materials, such as street plays (nukkad nataks), wall paintings, and interactive games, are tailored to different audiences to enhance engagement and retention.[9]

  • School-Based Hygiene Education: A significant component of the program is the Dettol School Hygiene Education Programme, which integrates hygiene education into the school curriculum.[7][12] This is often delivered through interactive modules, peer-to-peer learning, and the establishment of "soap banks" to ensure access to hygiene products.[12]

  • Evaluation Framework: The impact of the program is primarily assessed through Knowledge, Attitude, Behaviour, and Practice (KABP) surveys.[7][12] These surveys are conducted annually to measure changes in hygiene knowledge, attitudes, and self-reported practices among school children and community members. The evaluation also tracks health outcomes, such as school absenteeism due to illness and the incidence of diarrhea.[7][13]

Partnership with Water.org: A Microfinance-led Approach to WASH Access

Reckitt's collaboration with Water.org focuses on improving access to water, sanitation, and hygiene (WASH) through an innovative microfinance model known as WaterCredit.

  • Financial and Technical Assistance: The core of the methodology involves providing financial and technical support to local microfinance institutions (MFIs).[11] This enables the MFIs to develop and offer small, affordable loans specifically for water and sanitation solutions, such as building toilets or installing water connections.[1][11]

  • Community Education and Empowerment: The program includes a community education component to raise awareness about the importance of safe water and sanitation and to promote the uptake of WASH loans.[11] A key focus is on empowering women to be active participants in financial decision-making related to household WASH improvements.

  • Impact Evaluation: The evaluation of the partnership's impact combines quantitative and qualitative methods.[11]

    • Quantitative Analysis: This includes the analysis of loan data, program monitoring visit (PMV) survey data, and the application of the WASH Benefits Accounting Framework to estimate the economic, health, and social benefits of the interventions.[11]

    • Qualitative Analysis: Insights are gathered through Focus Group Discussions (FGDs) and Key Informant Interviews (KIIs) to understand the program's impact on beneficiaries' well-being, safety, and empowerment.[11]

Visualizing Programmatic Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the logical flow and key relationships within Reckitt's public health initiatives.

Reckitt_Public_Health_Strategy reckitt Reckitt social_impact Social Impact Investment (1% of Adjusted Operating Profit) reckitt->social_impact commits partnerships Strategic Partnerships (NGOs, Governments, Academia) reckitt->partnerships forms rghi Reckitt Global Hygiene Institute (RGHI) reckitt->rghi establishes brands Brand-led Initiatives (e.g., Dettol, Durex) reckitt->brands leverages hygiene_sanitation Hygiene & Sanitation social_impact->hygiene_sanitation maternal_child_health Maternal & Child Health social_impact->maternal_child_health sexual_health Sexual Health & Rights social_impact->sexual_health outcomes Improved Public Health Outcomes hygiene_sanitation->outcomes maternal_child_health->outcomes sexual_health->outcomes partnerships->hygiene_sanitation implement partnerships->maternal_child_health implement partnerships->sexual_health implement rghi->hygiene_sanitation informs rghi->maternal_child_health informs rghi->sexual_health informs brands->hygiene_sanitation drive brands->maternal_child_health drive brands->sexual_health drive

Caption: Logical Flow of Reckitt's Public Health Strategy.

Dettol_Banega_Swasth_India_Workflow program Dettol Banega Swasth India Program community Community Engagement & Education program->community school School Hygiene Education program->school iec IEC Materials (Street Plays, Wall Paintings, Games) community->iec trainers Training of Frontline Workers & Teachers community->trainers curriculum Curriculum Integration & Interactive Modules school->curriculum soap_banks Soap Banks school->soap_banks behavior_change Hygiene Behavior Change iec->behavior_change trainers->behavior_change curriculum->behavior_change soap_banks->behavior_change evaluation Impact Evaluation behavior_change->evaluation kabp KABP Surveys evaluation->kabp health_outcomes Health Outcome Tracking (Diarrhea Incidence, School Absenteeism) evaluation->health_outcomes

Caption: Workflow of the Dettol Banega Swasth India Initiative.

Water_org_Partnership_Model reckitt Reckitt water_org Water.org reckitt->water_org partners with funding Funding & Technical Assistance water_org->funding mfis Microfinance Institutions (MFIs) loans WaterCredit Loans mfis->loans funding->mfis community Community Members (Focus on Women) loans->community wash_solutions Household WASH Solutions (Toilets, Water Connections) community->wash_solutions invest in impact Improved Health, Economic & Social Outcomes wash_solutions->impact evaluation Impact Evaluation (Quantitative & Qualitative) impact->evaluation measured by

Caption: Logical Model of the Reckitt and Water.org Partnership.

References

Exploratory

A Technical Guide to Reckitt's Household Hygiene Formulations: Efficacy, Protocols, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the scientific foundation of Reckitt's household hygiene products, with a focus on their virucidal and bactericida...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the scientific foundation of Reckitt's household hygiene products, with a focus on their virucidal and bactericidal efficacy. The following sections provide a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and a visualization of the core antimicrobial mechanisms.

Quantitative Efficacy of Reckitt's Disinfectant Actives

The following tables summarize the quantitative data on the efficacy of various active ingredients found in Reckitt's household hygiene products against a range of pathogens.

Table 1: Virucidal Efficacy of Formulated Microbicidal Actives Against SARS-CoV-2 and Other Coronaviruses (Suspension and Hard Surface Tests)

Active Ingredient/Product TypeVirusTest MethodContact TimeLog₁₀ ReductionEfficacyReference
p-chloro-m-xylenol (PCMX) - Antiseptic LiquidSARS-CoV-2, HCoV-229EEN 144760.5 - 1 min≥3.0 to ≥3.6>99.9%[1]
Salicylic Acid - HandwashSARS-CoV-2, HCoV-229EASTM E1052-200.5 - 1 min≥3.0 to ≥3.6>99.9%[1]
Benzalkonium Chloride (Quaternary Ammonium Compound) - HandwashSARS-CoV-2, HCoV-229EASTM E1052-200.5 - 1 min≥3.0 to ≥3.6>99.9%[1]
Quaternary Ammonium Compound - Surface CleanerSARS-CoV-2, HCoV-229EEN 144765 min≥4.0>99.99%[2]
p-chloro-m-xylenol (PCMX) - Laundry SanitizerSARS-CoV-2, HCoV 229EEN 1447615 minComplete Inactivation (≥ 4)>99.99%[3]
Quaternary Ammonium Compound - Laundry SanitizerSARS-CoV-2, HCoV 229EEN 1447615 minComplete Inactivation (≥ 4)>99.99%[3]
Quaternary Ammonium Compound - Laundry SanitizerInfluenza A (H1N1), Influenza BASTM E1053-205 minComplete Inactivation>99.99%[3]
Lysol Air Sanitizer (13% dipropylene glycol)S. aureus (aerosolized)Aerobiology Chamber3.2 ± 0.3 min3.0 (99.9%)99.9%[4]
Lysol Air Sanitizer (13% dipropylene glycol)K. pneumoniae (aerosolized)Aerobiology Chamber1.2 ± 0.0 min3.0 (99.9%)99.9%[4]

Table 2: Virucidal Efficacy of Liquid Hand Wash (Salicylic Acid) Against Ebola Virus (ASTM E1052-11)

LHW ConcentrationContact TimeLog₁₀ ReductionReference
25%20 sec4.5[5]
25%30 sec4.8[5]
12.5%20 sec1.9[5]
12.5%30 sec2.0[5]

Experimental Protocols

This section details the methodologies for key experiments cited in Reckitt's scientific publications, providing a framework for understanding the generation of the efficacy data.

Virucidal Suspension Test (Based on EN 14476)

This protocol is a quantitative suspension test for the evaluation of virucidal activity in the medical area.

  • Objective: To determine the virucidal activity of a product against a specific virus in suspension.

  • Test Organism: A stock of the target virus (e.g., SARS-CoV-2, HCoV 229E) of a known titer is prepared.

  • Test Substance: The disinfectant product is prepared at the desired concentration.

  • Procedure:

    • A mixture of the test virus suspension and an interfering substance (to simulate organic load, e.g., bovine serum albumin) is prepared.

    • The test disinfectant is added to the virus/interfering substance mixture.

    • The mixture is incubated at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes, 15 minutes).[3][6]

    • At the end of the contact time, the action of the disinfectant is neutralized by dilution in an appropriate ice-cold medium.[6]

    • The remaining infectious virus is quantified using a standard virological assay, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay.

  • Efficacy Calculation: The reduction in viral titer is calculated as the difference in the logarithm of the viral titers before and after treatment with the disinfectant. A log reduction of ≥4 is typically considered to demonstrate virucidal activity.[6]

Virucidal Hard Surface Test (Based on ASTM E1053-20)

This protocol assesses the virucidal activity of chemicals intended for disinfection of inanimate, nonporous environmental surfaces.

  • Objective: To evaluate the efficacy of a disinfectant on a dried viral film on a hard, non-porous surface.

  • Test Surface: A carrier, typically a glass petri dish, is used.

  • Procedure:

    • A suspension of the test virus in the presence of an organic load (e.g., 5% fetal bovine serum) is spread evenly over the surface of the glass carrier and allowed to dry.[3]

    • The test disinfectant is applied to the dried virus film and left for the specified contact time (e.g., 5 minutes) at a controlled temperature (e.g., 20 ± 1 °C).[3]

    • After the contact time, the surface is neutralized and the remaining virus is recovered.

    • The recovered virus is then quantified using a suitable viral assay.

  • Efficacy Calculation: The log reduction in viral titer is calculated by comparing the titer of the virus recovered from the treated carrier to that recovered from an untreated control carrier.

Aerosolized Bacteria Disinfection in an Aerobiology Chamber

This method evaluates the efficacy of an air sanitizer against airborne bacteria.

  • Objective: To determine the rate of inactivation of aerosolized bacteria by an air sanitizer.

  • Test Chamber: A room-sized aerobiology chamber (e.g., 25 m³) is used to simulate a real-world environment.[4]

  • Test Organisms: Cultures of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae are aerosolized into the chamber.[4]

  • Procedure:

    • The test bacteria are aerosolized into the chamber using a nebulizer.

    • The air sanitizer is sprayed into the chamber for a defined period (e.g., 30 seconds).[4]

    • Air samples are collected at various time points to capture viable bacteria.

    • The collected bacteria are cultured on agar (B569324) plates, and the colony-forming units (CFU) are counted.

  • Efficacy Calculation: The rate of reduction in viable bacteria over time is calculated to determine the time required to achieve a specific log reduction (e.g., 3-log₁₀ or 99.9%).[4]

Visualizing Antimicrobial Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes described in the scientific literature.

G cluster_qac Mechanism of Action: Quaternary Ammonium Compounds (QACs) qac QAC Cation cell_membrane Bacterial Cell Membrane (Negatively Charged) qac->cell_membrane Electrostatic Interaction disruption Membrane Disruption cell_membrane->disruption Hydrophobic tail insertion leakage Leakage of Cytoplasmic Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Inactivation pathway of bacteria by Quaternary Ammonium Compounds (QACs).

G cluster_workflow Experimental Workflow: Virucidal Suspension Test (EN 14476) start Start prep_virus Prepare Virus Stock & Interfering Substance start->prep_virus prep_disinfectant Prepare Disinfectant start->prep_disinfectant mix Mix Virus, Interfering Substance, and Disinfectant prep_virus->mix prep_disinfectant->mix incubate Incubate for a Defined Contact Time mix->incubate neutralize Neutralize Disinfectant Action incubate->neutralize quantify Quantify Remaining Infectious Virus neutralize->quantify calculate Calculate Log Reduction quantify->calculate end End calculate->end

Caption: A typical workflow for a virucidal suspension test based on EN 14476.

G cluster_relationship Logical Relationship of Disinfection Standards standards Disinfection Efficacy Standards Suspension Tests (e.g., EN 14476, ASTM E1052) Hard Surface Tests (e.g., ASTM E1053) application Product Application Hand Hygiene Surface Disinfection Laundry Sanitization standards:suspension->application:hand Evaluates efficacy in liquid phase standards:suspension->application:laundry Simulates washing conditions standards:surface->application:surface_clean Evaluates efficacy on dried contaminants

Caption: Relationship between disinfection standards and product applications.

References

Exploratory

Efficacy of Plant-Based Insect Repellents: A Technical Guide to Core Active Ingredients

Reference: Technical Whitepaper on Plant-Based Insect Repellent Efficacy Disclaimer: This document summarizes publicly available scientific research on the efficacy of key plant-based insect repellent active ingredients....

Author: BenchChem Technical Support Team. Date: December 2025

Reference: Technical Whitepaper on Plant-Based Insect Repellent Efficacy

Disclaimer: This document summarizes publicly available scientific research on the efficacy of key plant-based insect repellent active ingredients. The data and protocols presented are derived from peer-reviewed studies and do not represent proprietary research or formulations of any specific commercial entity, including Reckitt. Reckitt's interest in this area is suggested by their patent filings for insect control compositions containing plant-derived compounds such as p-Menthane-3,8-diol (PMD) and geraniol (B1671447).

Introduction

The increasing consumer demand for effective and safe alternatives to synthetic insect repellents has driven significant research into plant-based active ingredients. Among these, p-Menthane-3,8-diol (PMD) and geraniol have emerged as prominent compounds. This technical guide provides an in-depth overview of the efficacy of these core ingredients, detailing the experimental protocols used for their evaluation and presenting quantitative data from various studies. This document is intended for researchers, scientists, and drug development professionals in the field of entomology and pest control.

Core Active Ingredients of Interest

p-Menthane-3,8-diol (PMD)

PMD is a biorepellent derived from the essential oil of the lemon eucalyptus tree, Corymbia citriodora. It is recognized for its efficacy, which is comparable to that of the synthetic repellent DEET.[1] The U.S. Centers for Disease Control and Prevention (CDC) has endorsed PMD as an effective alternative to DEET for protection against a variety of disease-carrying insects.[2]

Geraniol

Geraniol is a monoterpenoid alcohol that occurs in the essential oils of various aromatic plants. It is known for its repellent properties against a range of insects, including mosquitoes.[3][4]

Quantitative Efficacy Data

The efficacy of a topical insect repellent is primarily measured by its Complete Protection Time (CPT), which is the duration for which the repellent prevents insect bites. The following tables summarize the CPT of PMD and geraniol from various laboratory and field studies.

Table 1: Efficacy of p-Menthane-3,8-diol (PMD) Against Various Mosquito Species
Active IngredientConcentrationMosquito SpeciesMean Complete Protection Time (Hours)Study Type
p-Menthane-3,8-diol30%Aedes aegypti~6.3Laboratory (Arm-in-Cage)
p-Menthane-3,8-diol20% (in ethanol)Aedes aegypti>6.3Laboratory (Arm-in-Cage)
p-Menthane-3,8-diol30%Anopheles gambiae~5.0Laboratory (Arm-in-Cage)[2]
p-Menthane-3,8-diol30%Anopheles darlingi>4.0 (96.89% protection)Field Study[2]
p-Menthane-3,8-diol20%Multiple (Senegal)~8.0Field Study[5][6]
p-Menthane-3,8-diol50%Multiple (Senegal)~8.0Field Study[5][6]
Table 2: Efficacy of Geraniol Against Various Mosquito Species
Active IngredientConcentration & FormulationMosquito SpeciesRepellency/Protection TimeStudy Type
Geraniol5% (in candles)Mixed50% repellencyIndoor Setting[3]
Geraniol100% (in diffusers)Mixed97% repellencyIndoor Setting[3]
Geraniol100% (in diffusers)Mixed75% repellency (at 6m)Outdoor Setting[3]
Geraniol2% (aqueous solution)Aedes aegyptiNot statistically significant at 3 hoursField Study (on ponies)[7]
Geraniol5%Wild Ticks90% reduction in tick collectionField Study (on fabric)[4]
Geraniol10%Aedes aegypti>1.0 hourLaboratory (Arm-in-Cage)[8]

Experimental Protocols

The evaluation of insect repellent efficacy follows standardized laboratory and field protocols to ensure the reliability and comparability of results.

Laboratory Efficacy Testing: The Arm-in-Cage Method

The "arm-in-cage" test is the most common laboratory method for evaluating the CPT of topical repellents.[9][10][11][12]

Objective: To determine the CPT of a topical repellent against host-seeking female mosquitoes in a controlled laboratory setting.

Materials:

  • Test cage (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (typically 30-200).[9][10]

  • Human volunteers.

  • Test repellent formulation.

  • Control substance (e.g., ethanol (B145695) or placebo formulation).

  • Protective gloves.

Procedure:

  • Volunteer Preparation: A predetermined amount of the repellent is applied evenly to a defined area on a volunteer's forearm (e.g., between the wrist and elbow). The hand is covered with a protective glove.[11]

  • Exposure: The treated forearm is inserted into the mosquito-infested cage for a set duration (e.g., one minute).[12]

  • Observation: The volunteer or an observer records the number of mosquito landings and probes (attempted bites).

  • Time Intervals: The exposure is repeated at regular intervals (e.g., every 15 or 30 minutes).[9][10]

  • Endpoint: The test continues until the first confirmed bite (often defined as one bite followed by another within a short timeframe). The time from application to the first confirmed bite is recorded as the CPT.[10]

Experimental_Workflow_Arm_in_Cage cluster_prep Preparation Phase cluster_testing Testing Phase cluster_endpoint Endpoint Determination volunteer Volunteer Recruitment & Consent application Apply Repellent to Forearm volunteer->application control Apply Control to Other Arm/Volunteer volunteer->control exposure Insert Arm into Mosquito Cage application->exposure control->exposure observe Observe for Landings/Bites (e.g., 1 min) exposure->observe timer Wait for Time Interval (e.g., 30 min) observe->timer first_bite First Confirmed Bite? observe->first_bite timer->exposure Repeat until bite first_bite->timer No cpt Record Complete Protection Time (CPT) first_bite->cpt Yes

Standard Arm-in-Cage Experimental Workflow.
Field Efficacy Testing

Field studies are essential for evaluating repellent efficacy under real-world conditions with wild mosquito populations.[5][6][13]

Objective: To assess the protective efficacy of a repellent against various insect species in a natural environment.

Procedure:

  • Study Design: A double-blind, randomized, placebo-controlled crossover design is often employed.[5][6]

  • Volunteer Treatment: Volunteers apply the test repellent or a placebo to a limb (e.g., a leg).

  • Exposure: Volunteers are exposed to a natural environment with a high density of host-seeking mosquitoes during their peak activity hours.

  • Data Collection: Trained volunteers may perform mosquito landings and collections on their own exposed limbs over a set period.

  • Analysis: The number of bites on the treated and control limbs are compared to calculate the percentage of protection.

Synergistic Effects in Plant-Based Formulations

The combination of multiple plant-derived compounds may result in synergistic effects, where the combined repellency is greater than the sum of the individual components.[14][15][16] This is a key area of research in the development of commercial plant-based repellents. A patent from Reckitt, for instance, describes a composition that includes geraniol, pyrethrum, and other actives like PMD and essential oils, suggesting that the combination of these ingredients leads to an enhanced repellent effect.

Synergistic_Formulation pmd p-Menthane-3,8-diol (PMD) formulation Enhanced Repellent Formulation pmd->formulation geraniol Geraniol geraniol->formulation oils Essential Oils (e.g., Citronella, Lemongrass) oils->formulation pyrethrum Pyrethrum pyrethrum->formulation

Logical Relationship of a Synergistic Repellent Formulation.

Conclusion

The publicly available scientific literature provides strong evidence for the efficacy of p-Menthane-3,8-diol as a plant-based insect repellent, with performance characteristics comparable to DEET. Geraniol also demonstrates repellent properties, though its efficacy as a standalone topical repellent may be lower. The standard methodologies for testing, particularly the arm-in-cage protocol, are well-established and provide a reliable means of quantifying repellent efficacy. Future research and development in the field of plant-based repellents will likely focus on optimizing formulations to leverage synergistic effects between different active compounds, thereby enhancing protection times and broadening the spectrum of activity against various insect vectors.

References

Foundational

The Microbiology of Laundry: A Technical Examination of Microbial Contamination and Hygiene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals This technical guide delves into the intricate world of laundry microbiology, exploring the survival and transmission of microorganisms du...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of laundry microbiology, exploring the survival and transmission of microorganisms during the laundering process. With a focus on the scientific investigations and methodologies in this field, this document provides a comprehensive overview of microbial contamination on textiles, the efficacy of disinfection methods, and the experimental protocols used to evaluate laundry hygiene. This guide references publicly available research, including studies involving products from and research conducted by scientists at Reckitt, a significant contributor to this area of study.

Introduction: The Unseen Ecosystem in Your Laundry

Textiles in everyday use are constantly exposed to a diverse range of microorganisms from various sources, including human skin, the environment, and bodily fluids.[1] The warm, moist environment of a laundry hamper can foster microbial growth, and the washing machine itself can become a reservoir for bacteria and fungi, leading to cross-contamination between garments.[2][3][4] Inadequately sanitized laundry can not only lead to malodor but also poses a potential risk for the transmission of opportunistic pathogens, a particular concern for immunocompromised individuals.[1][3]

The trend towards lower washing temperatures to conserve energy has presented new challenges for laundry hygiene, as lower temperatures are less effective at inactivating microorganisms.[1][5] This has spurred the development and investigation of laundry sanitizers and disinfectants designed to provide antimicrobial efficacy even in cold water.[6][7] This guide will explore the scientific principles and methodologies behind evaluating the effectiveness of these laundry hygiene interventions.

Microbial Landscape of Unlaundered and Laundered Textiles

A variety of microorganisms, including bacteria, fungi, and viruses, can be found on soiled laundry. Common bacterial inhabitants include Staphylococcus spp., Corynebacterium spp., and Micrococcus spp. from the skin, as well as enteric bacteria such as Escherichia coli and Salmonella spp. from fecal contamination.[2][8] Fungi, including dermatophytes and yeasts like Candida spp., can also be present.[4][8]

The laundering process aims to reduce this microbial load through a combination of mechanical action, chemical disinfection, and thermal inactivation.[1][4] However, the effectiveness of laundering is influenced by several factors, including:

  • Washing Temperature: Higher temperatures (≥60°C) are generally more effective at killing microorganisms.[1][9]

  • Detergent Composition: The presence of bleaching agents (e.g., activated oxygen bleach) significantly enhances antimicrobial efficacy.[10]

  • Fabric Type: The material of the textile can influence microbial adhesion and survival.[11]

  • Presence of a Laundry Sanitizer: Additives specifically designed for microbial reduction can be effective at lower temperatures.[6]

Even after washing, some microorganisms can survive and even multiply, particularly if the laundry is not dried promptly and thoroughly.[4] The washing machine itself can harbor biofilms, which are communities of microorganisms encased in a protective matrix, acting as a continuous source of contamination.[2]

Quantitative Analysis of Microbial Reduction in Laundry

Evaluating the effectiveness of laundry sanitizers and disinfectants requires quantitative measurement of microbial reduction. This is often expressed as a logarithmic (log) reduction, which represents the decrease in the number of viable microorganisms. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and so on.

The following tables summarize findings from studies on the efficacy of laundry sanitizers, including those containing active ingredients found in Reckitt's Lysol and Dettol products.

Table 1: Virucidal Efficacy of a p-chloro-m-xylenol (PCMX)-based Laundry Sanitizer in Suspension

VirusContact TimeTemperatureLog10 Reduction
Human Coronavirus 229E15 min20 ± 1 °C> 5
SARS-CoV-215 min20 ± 1 °C> 5

Data from a study funded by Reckitt Benckiser LLC, where efficacy was measured in liquid suspension studies.[9]

Table 2: Virucidal Efficacy of a Quaternary Ammonium Compound (QAC)-based Laundry Sanitizer on a Hard Surface

VirusContact TimeTemperatureLog10 Reduction
Human Coronavirus 229E5 min20 ± 1 °C≥ 4
SARS-CoV-25 min20 ± 1 °C≥ 4
Influenza A (H1N1)5 min20 ± 1 °C≥ 4

Data from a study funded by Reckitt Benckiser LLC, where efficacy was measured on a hard surface to simulate environmental contamination.[9]

Table 3: General Efficacy of Laundry Practices Against Microorganisms

MicroorganismWashing ConditionLog Reduction
Enveloped Viruses20°C with sanitizing detergent>4
Bacteria>60°C2.9 (99.9%)
Bacteria & VirusesCold water (<40°C) with activated-oxygen bleachSignificant reduction, but may not be complete elimination

General findings from a review article on laundry hygiene.[12]

Experimental Protocols for Evaluating Laundry Hygiene

Standardized methods are crucial for the reproducible and comparable evaluation of laundry sanitizers and disinfectants. The most widely recognized standard in the United States is the ASTM E2274, "Standard Test Method for Evaluation of Laundry Sanitizers and Disinfectants."

ASTM E2274: A Standardized Approach

This method is designed to assess the antimicrobial efficacy of products intended for use in top-loading automatic washing machines.[2][13][14] It simulates real-world conditions to provide quantitative data on a product's ability to reduce or eliminate microorganisms from fabrics.[2]

Key Steps of the ASTM E2274 Protocol:

  • Inoculation of Fabric Carriers: Sterile fabric swatches (carriers) are inoculated with a known concentration of a specific test microorganism (e.g., Staphylococcus aureus, Klebsiella pneumoniae).[2]

  • Drying: The inoculated carriers are dried under controlled conditions.[2]

  • Washing Simulation: The dried carriers are placed in a laboratory-scale washing apparatus (laundrometer) containing sterile water, the test laundry sanitizer, and ballast fabric to simulate a typical laundry load.[3]

  • Exposure: The washing cycle is run for a specified time and temperature.

  • Neutralization and Enumeration: After the wash cycle, the fabric carriers and the wash water are treated with a neutralizing solution to stop the antimicrobial action. The surviving microorganisms are then enumerated using standard plating techniques.[2]

  • Calculation of Microbial Reduction: The number of surviving microorganisms is compared to the initial inoculum to calculate the log reduction.[2]

To pass the ASTM E2274 test for sanitization, a product must typically demonstrate a minimum of a 3-log (99.9%) reduction for bacteria.[2]

ATP Bioluminescence: A Rapid Method for Assessing Cleanliness

Adenosine triphosphate (ATP) is a molecule found in all living cells, and its presence can be used as an indicator of biological residues, including microorganisms.[15][16] ATP bioluminescence assays provide a rapid, on-site method for assessing the overall cleanliness of a surface.[15]

The principle behind ATP testing is as follows:

  • A surface (in this case, a laundered fabric) is swabbed to collect any residual ATP.

  • The swab is placed into a luminometer, a device that measures light.

  • The ATP on the swab reacts with the enzyme luciferase, producing light.

  • The amount of light produced is proportional to the amount of ATP present and is reported in Relative Light Units (RLUs).

While ATP testing does not differentiate between microbial and non-microbial sources of ATP, it provides a quick and useful indication of the overall cleaning efficacy.[15]

Visualizing Experimental and Contamination Workflows

Understanding the logical flow of experimental protocols and the pathways of contamination is essential for researchers. The following diagrams, created using the DOT language, illustrate these processes.

Experimental_Workflow_ASTM_E2274 start Start: Prepare Materials inoculate 1. Inoculate sterile fabric carriers with test microorganism start->inoculate dry 2. Dry inoculated carriers in incubator inoculate->dry prepare_wash 3. Prepare laundrometer with water, sanitizer, and ballast load dry->prepare_wash wash 4. Place carriers in laundrometer and run simulated wash cycle prepare_wash->wash neutralize 5. Transfer carriers and wash water to neutralizing solution wash->neutralize enumerate 6. Enumerate surviving microorganisms via plate counting neutralize->enumerate calculate 7. Calculate Log Reduction (Compare to control) enumerate->calculate end End: Report Results calculate->end

Caption: Experimental workflow for ASTM E2274.

Microbial_Cross_Contamination_Pathway soiled_laundry Soiled Laundry (Primary Contamination: Skin, Environment) wash_water Wash Water soiled_laundry->wash_water Microbes released clean_laundry 'Clean' Laundry (Potential Secondary Contamination) soiled_laundry->clean_laundry Direct transfer washing_machine Washing Machine (Biofilm Reservoir) washing_machine->wash_water Biofilm shedding wash_water->clean_laundry Redeposition of microbes

Caption: Microbial cross-contamination in laundry.

Conclusion: The Future of Laundry Hygiene

The microbiology of laundry is a complex and dynamic field of study. As consumer habits evolve and new technologies emerge, the need for robust scientific investigation into laundry hygiene will continue to grow. Standardized testing protocols, such as ASTM E2274, provide a framework for evaluating the efficacy of laundry sanitizers and disinfectants, ensuring that products meet performance standards. The insights gained from this research are critical for developing innovative solutions that can effectively reduce microbial contamination on textiles, thereby mitigating the risks of malodor and potential pathogen transmission. Continued research, including the work done by companies like Reckitt, is essential for advancing our understanding of laundry microbiology and promoting public health through improved hygiene in our daily lives.

References

Exploratory

A Technical Examination of Hygiene Interventions and Childhood Illness: Key Research Initiatives by Reckitt

For Immediate Release to the Scientific Community This technical guide synthesizes key research funded by Reckitt, primarily through the Reckitt Global Hygiene Institute (RGHI), investigating the critical link between hy...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide synthesizes key research funded by Reckitt, primarily through the Reckitt Global Hygiene Institute (RGHI), investigating the critical link between hygiene and the reduction of childhood illnesses. The following sections provide an in-depth analysis of pivotal studies, including detailed experimental methodologies, quantitative outcomes, and visualizations of the conceptual frameworks and research workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the evidence base for hygiene interventions in preventing childhood morbidity.

Core Research Focus: Environmental and Behavioral Determinants of Childhood Illness

Reckitt's research initiatives, particularly those facilitated by the RGHI, are centered on generating robust scientific evidence to inform public health policy and promote hygiene behaviors that mitigate the incidence of childhood diseases. Established in 2020 with a substantial grant from Reckitt, the RGHI funds a portfolio of research that bridges epidemiology, public health, and behavioral science to foster a deeper understanding of hygiene as a foundational pillar of health.[1]

A primary focus of this research has been the environmental drivers of diarrheal disease and respiratory infections in children, particularly in low- and middle-income countries (LMICs). Key collaborations with institutions such as the Yale Center on Climate Change and Health and the London School of Hygiene & Tropical Medicine (LSHTM) have been instrumental in these efforts.[2]

Featured Study: Drought, Hygiene, and Diarrheal Disease in Children

A landmark study funded by RGHI and published in Nature Communications provides critical insights into the association between long-term drought and the prevalence of diarrhea among children under five. This research, conducted by scientists at Yale University, was the first major study to emerge from RGHI's funding and has been pivotal in highlighting the interplay between climate change, water scarcity, and childhood health.

Experimental Protocol

The study employed a retrospective epidemiological design, leveraging large-scale existing datasets to model the association between drought conditions and diarrhea incidence.

  • Study Population: The analysis included data from over 1.3 million children under the age of five across 51 low- and middle-income countries.[3]

  • Data Sources:

    • Diarrhea Incidence Data: Information on recent diarrheal episodes (within the two weeks prior to the survey) was sourced from the Demographic and Health Surveys (DHS) program, conducted between 1990 and 2019.[3][4]

    • Drought Measurement: Long-term drought conditions were quantified using the Standardized Precipitation Evapotranspiration Index (SPEI). This metric, which accounts for both precipitation and potential evapotranspiration, was analyzed at a 10-square-kilometer resolution to provide localized drought assessments.[3][4]

  • Statistical Analysis: A log-binomial generalized linear mixed model was constructed to examine the association between the risk of diarrhea and exposure to drought.[4][5] The model controlled for various confounding factors and explored the modifying effects of household-level water, sanitation, and hygiene (WASH) characteristics.

Quantitative Data Summary

The study yielded statistically significant associations between the severity and duration of drought and the risk of childhood diarrhea. The overall prevalence of diarrhea across the surveyed population was 14.4%.[3]

Drought Condition (6-Month Exposure)Increased Risk of Diarrhea (Relative to No Drought)95% Confidence Interval (CI)
Mild Drought5%3% - 7%
Severe Drought8%5% - 11%

Table 1: Association between 6-month drought exposure and increased risk of diarrhea in children under five.[4][5]

The analysis further revealed that the association between drought and diarrhea was more pronounced in households with inadequate WASH infrastructure. Specifically, children in households that required more than 30 minutes to collect water or lacked access to soap and water for handwashing were at a significantly higher risk.[3][4]

Logical Framework: Drought and Diarrhea Pathway

The research supports a clear logical pathway from climatic conditions to childhood illness, mediated by hygiene factors. This relationship is visualized below.

cluster_cause Environmental Driver cluster_mediator Mediating Factors cluster_outcome Health Outcome A Climate Change-Induced Long-Term Drought B Water Scarcity & Contamination A->B leads to D Increased Risk of Childhood Diarrhea A->D direct association C Inadequate WASH (e.g., Lack of Soap/Water, Increased Water Collection Time) B->C exacerbates C->D results in

Conceptual pathway from drought to increased childhood diarrhea risk.

Future and Ongoing Research Initiatives

Reckitt and its partners are committed to expanding the evidence base on hygiene and its impact on childhood health through several ongoing and planned research projects.

Early Childhood Development Research Project

A significant upcoming initiative is a three-year (2024-2026) project focused on Early Childhood Development Centers (ECDCs). This research, in collaboration with the University of Strathclyde and LSHTM, aims to design and test interventions to improve hygiene behaviors in both ECDC and home settings.

The project follows a structured, multi-phase approach, providing a clear workflow for developing and evaluating public health interventions.

P1 Phase 1: Formative Research (June 2024 - May 2025) - Rapid Assessment - Study of Current Practices (Environment, Handwashing, Food Hygiene) P2 Phase 2: Feasibility Study (May 2025 - Dec 2025) - Co-design of Intervention - Human-Centered Design Approach - Pilot Testing P1->P2 informs P3 Phase 3: Evaluation (Jan 2026 - Dec 2026) - Cluster Randomized Controlled Trial (7 months) - Assess Intervention Effectiveness P2->P3 leads to

Experimental workflow for the Early Childhood Development project.
Broader Research Portfolio

Through its partnership with LSHTM and the establishment of the Reckitt Hygiene Forum, Reckitt is also funding research into:

  • Menstrual hygiene interventions in schools.[2]

  • The intersection of food hygiene, antibiotic use, and antimicrobial resistance .[2]

  • The mechanical transmission of diseases and safe surface science .[2]

These initiatives underscore a long-term commitment to building a comprehensive, interdisciplinary evidence base for hygiene's role in global health.

Conclusion

The research funded and championed by Reckitt, particularly through the RGHI, provides compelling, data-driven evidence for the critical role of hygiene in preventing childhood illnesses. The focus on robust methodologies, such as the large-scale modeling used in the drought and diarrhea study and the planned cluster randomized trial for early childhood interventions, ensures that the findings are both scientifically rigorous and relevant to public health policy. For professionals in research and drug development, this body of work highlights the profound impact of preventative, non-pharmaceutical interventions on disease burden and underscores the importance of considering environmental and behavioral factors in a holistic approach to pediatric health.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Efficacy Testing of Reckitt Disinfectants

For Researchers, Scientists, and Drug Development Professionals Introduction The comprehensive evaluation of disinfectant efficacy is paramount in ensuring public health and safety. Reckitt, a global leader in health, hy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The comprehensive evaluation of disinfectant efficacy is paramount in ensuring public health and safety. Reckitt, a global leader in health, hygiene, and nutrition, offers a wide range of disinfectant products designed for various applications. The following application notes and protocols provide detailed in vitro models for testing the efficacy of these disinfectants against a variety of microorganisms. These standardized methods are essential for researchers, scientists, and drug development professionals to generate reliable and reproducible data for product development, validation, and regulatory submissions.

The protocols outlined below are based on internationally recognized standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensuring the data generated is robust and comparable across different laboratories.[1][2][3]

Key In Vitro Efficacy Testing Models

Several in vitro models are employed to assess the antimicrobial activity of disinfectants. The choice of model depends on the intended application of the disinfectant and the specific claims to be substantiated. The three primary models are:

  • Suspension Tests: These tests evaluate the basic microbicidal activity of a disinfectant in a liquid phase.[4][5][6][7] They are useful for initial screening of active ingredients and formulations.

  • Carrier Tests: These tests simulate the use of disinfectants on hard, non-porous surfaces.[8][9] Microorganisms are dried onto a carrier surface (e.g., stainless steel or glass) and then treated with the disinfectant.[8][9]

  • Biofilm Models: Biofilms are communities of microorganisms attached to a surface and are notoriously more resistant to disinfectants than their planktonic counterparts.[10][11][12][13][14] Testing against biofilms is crucial for products intended for use in environments where biofilms are likely to form, such as in healthcare and food processing settings.[10][11][12][13][14]

Application Note 1: Suspension Efficacy Testing

Objective

To determine the bactericidal, fungicidal, or virucidal activity of a disinfectant in a liquid suspension. This test is a fundamental method to establish the baseline efficacy of a disinfectant formulation.

Experimental Workflow

Suspension_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_neutralization Neutralization & Plating cluster_analysis Analysis A Prepare Microbial Culture D Mix Microbial Culture with Disinfectant A->D B Prepare Disinfectant Dilutions B->D C Prepare Neutralizer Solution E Add Neutralizer at Defined Contact Time C->E D->E Contact Time F Plate Serial Dilutions E->F G Incubate Plates F->G H Count Colonies (CFU) G->H I Calculate Log Reduction H->I

Caption: Workflow for Suspension Efficacy Testing.

Protocol: Quantitative Suspension Test (Adapted from EN 1276)
  • Preparation of Materials:

    • Test Microorganisms: Prepare a standardized culture of the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans). The final concentration should be approximately 1.5 - 5.0 x 10⁸ colony-forming units (CFU)/mL.

    • Disinfectant Solutions: Prepare the disinfectant at the desired concentrations using sterile hard water or another appropriate diluent.

    • Neutralizer: Prepare a validated neutralizer solution that effectively inactivates the disinfectant's active ingredients without being toxic to the microorganisms.[15]

    • Culture Media: Prepare appropriate solid culture media for the enumeration of surviving microorganisms.

  • Test Procedure:

    • Equilibrate all solutions to the test temperature (e.g., 20°C).

    • To a tube containing 8.0 mL of the disinfectant solution and 1.0 mL of an interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions), add 1.0 mL of the microbial suspension.[5]

    • Start a timer immediately.

    • After the specified contact time (e.g., 5 minutes), transfer 1.0 mL of the mixture to a tube containing 8.0 mL of neutralizer and 1.0 mL of water.

    • Mix thoroughly and allow to neutralize for 5 minutes.

    • Perform serial dilutions of the neutralized sample in a suitable diluent.

    • Plate 1.0 mL of the appropriate dilutions onto the culture medium.

  • Controls:

    • Validation of Neutralizer: Confirm that the neutralizer is effective against the disinfectant and non-toxic to the microorganisms.

    • Experimental Control: Replace the disinfectant with a diluent to determine the initial microbial count.

  • Incubation and Enumeration:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • Count the number of colonies on the plates and calculate the CFU/mL for the test and control samples.

  • Data Analysis:

    • Calculate the log reduction in microbial count using the following formula: Log Reduction = log₁₀(CFU in Control) - log₁₀(CFU in Test)

    • A disinfectant is typically considered effective if it achieves a ≥ 5 log₁₀ reduction (99.999% kill rate) for bacteria and a ≥ 4 log₁₀ reduction for fungi and viruses under the specified conditions.[16]

Application Note 2: Hard Surface Carrier Efficacy Testing

Objective

To evaluate the efficacy of a disinfectant on a hard, non-porous surface, simulating real-world application conditions.

Experimental Workflow

Carrier_Test_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Drying cluster_exposure Exposure cluster_recovery Recovery & Plating cluster_analysis Analysis A Prepare Microbial Culture C Inoculate Carriers with Microbial Culture A->C B Prepare Carriers (e.g., Stainless Steel Discs) B->C D Dry Inoculated Carriers C->D E Apply Disinfectant to Carriers D->E F Transfer Carriers to Neutralizer at Contact Time E->F Contact Time G Elute Surviving Microorganisms F->G H Plate Serial Dilutions G->H I Incubate Plates H->I J Count Colonies (CFU) I->J K Calculate Log Reduction J->K

Caption: Workflow for Hard Surface Carrier Efficacy Testing.

Protocol: Quantitative Carrier Test (Adapted from ASTM E2197)
  • Preparation of Materials:

    • Test Microorganisms: Prepare a standardized culture of the target microorganism.

    • Carriers: Use sterile 1 cm diameter stainless steel or glass discs as carriers.[17]

    • Disinfectant Solutions: Prepare the disinfectant at the use-dilution.

    • Neutralizer and Eluent: Prepare a validated neutralizer solution.

    • Culture Media: Prepare appropriate solid culture media.

  • Test Procedure:

    • Inoculate each carrier with 10 µL of the microbial suspension.[17]

    • Dry the inoculated carriers in a desiccator or biosafety cabinet until the inoculum is visibly dry.[17]

    • Place each dried, inoculated carrier into a sterile vial.

    • Add a specified volume of the disinfectant (e.g., 50 µL) to completely cover the dried inoculum.[17]

    • After the specified contact time, add a sufficient volume of neutralizer to the vial.

    • Vortex or sonicate the vial to elute the surviving microorganisms from the carrier.

    • Perform serial dilutions of the eluate.

    • Plate the dilutions onto the culture medium.

  • Controls:

    • Carrier Control: Inoculate and dry carriers as in the test, but treat them with a control solution (e.g., sterile water or buffer) instead of the disinfectant to determine the initial microbial load.

    • Neutralizer Effectiveness Control: Verify the effectiveness of the neutralizer.

  • Incubation and Enumeration:

    • Incubate plates and count colonies as described for the suspension test.

  • Data Analysis:

    • Calculate the log reduction as described for the suspension test.

    • The required log reduction for passing the test varies depending on the regulatory agency and the product claim. For example, the U.S. Environmental Protection Agency (EPA) often requires a ≥ 6 log₁₀ reduction for sterilants and a ≥ 3 log₁₀ reduction for sanitizers.

Application Note 3: Biofilm Efficacy Testing

Objective

To assess the efficacy of a disinfectant against microorganisms embedded in a biofilm matrix, which often exhibit increased resistance.[10][12][14]

Experimental Workflow

Biofilm_Test_Workflow cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_recovery Recovery & Plating cluster_analysis Analysis A Grow Biofilm on Substrate (e.g., Coupons) B Incubate for Biofilm Maturity A->B C Treat Biofilm with Disinfectant B->C D Neutralize Disinfectant C->D Contact Time E Remove Biofilm from Substrate (e.g., Scraping, Sonication) D->E F Plate Serial Dilutions E->F G Incubate Plates F->G H Count Colonies (CFU) G->H I Calculate Log Reduction H->I

Caption: Workflow for Biofilm Efficacy Testing.

Protocol: CDC Biofilm Reactor Method (Adapted from ASTM E2871)
  • Preparation of Materials:

    • CDC Biofilm Reactor: Assemble and sterilize the CDC biofilm reactor, which contains multiple coupons (e.g., polycarbonate or stainless steel) for biofilm growth.

    • Test Microorganism: Prepare an inoculum of the biofilm-forming microorganism (e.g., Pseudomonas aeruginosa).

    • Growth Medium: Prepare a suitable broth for biofilm growth.

    • Disinfectant and Neutralizer: Prepare as described in previous protocols.

  • Biofilm Formation:

    • Inoculate the CDC reactor containing the growth medium and coupons with the test microorganism.

    • Operate the reactor under controlled conditions (e.g., specific flow rate, temperature, and time) to allow for the formation of a mature biofilm on the coupons.[18][19]

  • Test Procedure:

    • Aseptically remove the biofilm-coated coupons from the reactor.

    • Rinse the coupons to remove loosely attached cells.

    • Place each coupon in a separate tube containing the disinfectant solution.

    • After the specified contact time, transfer the coupon to a tube containing neutralizer.

    • Remove the biofilm from the coupon by scraping, vortexing, and/or sonicating.

    • Perform serial dilutions of the resulting suspension.

    • Plate the dilutions onto the appropriate culture medium.

  • Controls:

    • Biofilm Control: Treat biofilm-coated coupons with a control solution to determine the initial number of viable cells in the biofilm.

    • Neutralizer Effectiveness Control: Validate the neutralizer.

  • Incubation and Enumeration:

    • Incubate plates and count colonies.

  • Data Analysis:

    • Calculate the log reduction of viable bacteria in the biofilm.

    • Efficacy is reported as the log₁₀ reduction of culturable cells.[18] A successful disinfection is often defined as a ≥ 4 or ≥ 5 log₁₀ reduction in viable cells, depending on the application area.[16]

Data Presentation: Summary of Quantitative Efficacy Data

The following tables provide examples of how to structure quantitative data from disinfectant efficacy studies for clear comparison.

Table 1: Suspension Test Efficacy of Disinfectant A against Various Microorganisms

Test MicroorganismContact Time (minutes)Log₁₀ Reduction (CFU/mL)Percent Reduction (%)
Staphylococcus aureus5> 5.0> 99.999
Pseudomonas aeruginosa5> 5.0> 99.999
Escherichia coli5> 5.0> 99.999
Candida albicans154.599.997
Aspergillus brasiliensis154.299.994

Table 2: Carrier Test Efficacy of Disinfectant B on Stainless Steel Surfaces

Test MicroorganismContact Time (minutes)Mean Log₁₀ Reduction (CFU/carrier)
Staphylococcus aureus106.2
Salmonella enterica106.5
Pseudomonas aeruginosa106.1

Table 3: Biofilm Efficacy of Disinfectant C against Pseudomonas aeruginosa

TreatmentContact Time (minutes)Mean Log₁₀ Reduction (CFU/coupon)
Disinfectant C (Use-Dilution)104.8
Control (Buffer)100.1

Signaling Pathways and Mechanisms of Action

While detailed signaling pathways are highly specific to the active ingredients in a disinfectant, a general representation of the mechanism of action can be visualized. For example, quaternary ammonium (B1175870) compounds (QACs) primarily act by disrupting cell membranes.

QAC_Mechanism QAC Quaternary Ammonium Compound (QAC) Membrane Bacterial Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: General Mechanism of Action for Quaternary Ammonium Compounds.

Conclusion

The in vitro models and protocols presented provide a robust framework for the efficacy testing of Reckitt disinfectants. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for product development, regulatory compliance, and ultimately, the protection of public health. For specific product claims and regulatory submissions, it is crucial to consult the relevant guidelines from authorities such as the EPA, ECHA, and other national bodies.

References

Application

Application Notes and Protocols for Clinical Trial Methodologies of Reckitt's Hygiene Interventions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the clinical trial methodologies relevant to assessing the efficacy of Reckitt's hygiene intervention...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial methodologies relevant to assessing the efficacy of Reckitt's hygiene interventions, with a focus on their prominent brands, Dettol and Lysol. The included protocols are based on established international standards and published scientific studies, offering a framework for the evaluation of antimicrobial and virucidal properties of hygiene products.

Data Presentation: Efficacy of Reckitt's Hygiene Product Actives

The following tables summarize the quantitative data on the efficacy of active ingredients found in Reckitt's hygiene products against various pathogens, as reported in scientific literature.

Table 1: Virucidal Efficacy of Active Ingredients in Dettol and Lysol against SARS-CoV-2 [1]

Active Ingredient CategoryProduct TypeVirus StrainLog ReductionContact Time (minutes)
Quaternary Ammonium CompoundsDisinfectant Spray, WipesSARS-CoV-2>3 (>99.9%)1 - 5
Phenolic CompoundsAntiseptic Liquid, Surface CleanserSARS-CoV-2>3 (>99.9%)1 - 5
AlcoholsHand SanitizerSARS-CoV-2>3 (>99.9%)1

Table 2: Bactericidal and Fungicidal Efficacy of Common Disinfectant Actives

Active IngredientTest MethodTarget OrganismLog ReductionContact Time (minutes)
ChloroxylenolSuspension TestStaphylococcus aureus>55
Benzalkonium ChlorideSuspension TestPseudomonas aeruginosa>55
Benzalkonium ChlorideSuspension TestEscherichia coli>55
ChloroxylenolSuspension TestCandida albicans>415

Table 3: Community-Based Hand Hygiene Intervention Studies - Key Findings

InterventionStudy PopulationPrimary OutcomeKey FindingCitation
Handwashing with soap and waterHouseholds in Dhaka, BangladeshHand contamination with fecal indicator bacteriaSignificant reduction in fecal indicator bacteria on hands compared to baseline and control.[2]
Alcohol-based hand sanitizerHealthy volunteers in a community settingBacterial load on handsSignificant reduction in bacterial count; EN1500 certified products showed superior efficacy.[3]
Hand hygiene education and product provisionSchool childrenInfluenza-like illness incidenceTwo studies showed a significant protective effect against influenza.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Reckitt's hygiene interventions.

Protocol 1: Quantitative Suspension Test for Bactericidal Activity (Based on EN 1276)

Objective: To evaluate the bactericidal activity of a chemical disinfectant or antiseptic.

Materials:

  • Test product (e.g., Dettol Antiseptic Liquid, Lysol All-Purpose Cleaner)

  • Test organisms (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae)

  • Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)

  • Hard water for dilutions

  • Neutralizer solution

  • Culture media (e.g., Tryptone Soya Agar)

  • Incubator

Procedure:

  • Preparation of Test Suspension: A suspension of the test bacteria is prepared in the presence of an interfering substance to simulate real-world conditions.

  • Product Dilution: The test product is diluted in hard water to the concentration recommended by the manufacturer.

  • Exposure: The test bacterial suspension is mixed with the diluted product and maintained at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes).

  • Neutralization: After the contact time, an aliquot of the mixture is transferred to a neutralizer solution to stop the bactericidal action.

  • Enumeration: The number of surviving bacteria is determined by plating the neutralized sample onto a suitable culture medium.

  • Incubation: Plates are incubated under appropriate conditions to allow for bacterial growth.

  • Calculation: The reduction in viable counts is calculated by comparing the number of surviving bacteria to the initial count. A 5-log reduction (99.999% kill rate) is typically required to pass the test.

Protocol 2: Quantitative Suspension Test for Fungicidal or Yeasticidal Activity (Based on EN 1650)

Objective: To evaluate the fungicidal or yeasticidal activity of a chemical disinfectant or antiseptic.

Materials:

  • Test product

  • Test organisms (e.g., Candida albicans, Aspergillus brasiliensis)

  • Interfering substance (e.g., bovine albumin solution)

  • Hard water for dilutions

  • Neutralizer solution

  • Culture media (e.g., Malt Extract Agar)

  • Incubator

Procedure:

  • Preparation of Test Suspension: A suspension of the test fungus (yeast cells or mold spores) is prepared with an interfering substance.

  • Product Dilution: The test product is diluted in hard water.

  • Exposure: The fungal suspension is mixed with the diluted product and maintained at a specified temperature for a defined contact time (e.g., 15 minutes).

  • Neutralization: The fungicidal/yeasticidal action is stopped by adding a neutralizer.

  • Enumeration: The number of surviving fungal cells or spores is determined by plating.

  • Incubation: Plates are incubated to allow for fungal growth.

  • Calculation: The reduction in viable counts is calculated. A 4-log reduction (99.99% kill rate) is generally required.

Protocol 3: Standard Test Method for Efficacy of Antimicrobial Agents Against Viruses in Suspension (Based on ASTM E1052)

Objective: To evaluate the virucidal efficacy of a liquid antimicrobial agent.

Materials:

  • Test product

  • Host cell line susceptible to the test virus

  • Test virus (e.g., SARS-CoV-2, Influenza A)

  • Organic load (e.g., fetal bovine serum) to simulate biological fluids

  • Neutralizing medium

  • Cell culture medium and reagents

Procedure:

  • Preparation of Virus Stock: A high-titer stock of the test virus is prepared.

  • Product Dilution: The test product is diluted as specified.

  • Exposure: The virus stock is mixed with the diluted product in the presence of an organic load and incubated for a specified contact time.

  • Neutralization: The virucidal activity is neutralized by dilution in a large volume of cell culture medium.

  • Infectivity Assay: The residual infectious virus is quantified by performing a plaque assay or a tissue culture infectious dose (TCID50) assay on the susceptible host cell line.

  • Calculation: The log reduction in viral titer is calculated by comparing the titer of the treated virus to that of an untreated control.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms by which the active ingredients in Reckitt's hygiene products disrupt microbial cells.

G cluster_bacteria Bacterial Cell cell_wall Cell Wall (Peptidoglycan) cell_membrane Cytoplasmic Membrane (Lipid Bilayer) cell_wall->cell_membrane cytoplasm Cytoplasm (Enzymes, DNA, Ribosomes) cell_membrane->cytoplasm chloroxylenol Chloroxylenol (Phenolic Compound) chloroxylenol->cell_membrane Disrupts membrane potential chloroxylenol->cytoplasm Denatures intracellular proteins and enzymes G cluster_microbe Microbial Cell (Bacteria/Enveloped Virus) outer_layer Cell Wall / Viral Envelope (Negatively Charged) membrane Cytoplasmic / Viral Membrane (Lipid Bilayer) outer_layer->membrane interior Cellular/Viral Interior (Contents leak out) membrane->interior membrane->interior Leakage of essential contents quat Quaternary Ammonium Cation (Positively Charged) quat->outer_layer quat->membrane Disrupts lipid bilayer, increases permeability G start Start prep_suspension Prepare Bacterial Suspension with Interfering Substance start->prep_suspension prep_product Dilute Test Product start->prep_product expose Mix and Expose for Contact Time prep_suspension->expose prep_product->expose neutralize Neutralize Bactericidal Action expose->neutralize plate Plate on Culture Media neutralize->plate incubate Incubate plate->incubate count Count Colonies and Calculate Log Reduction incubate->count end End count->end G start Start prep_virus Prepare Virus Stock with Organic Load start->prep_virus prep_product Dilute Test Product start->prep_product expose Mix and Expose for Contact Time prep_virus->expose prep_product->expose neutralize Neutralize by Dilution expose->neutralize infect Infect Host Cell Line neutralize->infect assay Perform Plaque or TCID50 Assay infect->assay calculate Calculate Log Reduction in Viral Titer assay->calculate end End calculate->end

References

Method

Application of Metagenomics in Reckitt's Microbiome Research

Introduction Reckitt, a global leader in health, hygiene, and nutrition, has identified the microbiome as a key area for innovation and product development.[1][2] The company's research and development efforts are focuse...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google

Introduction

Reckitt, a global leader in health, hygiene, and nutrition, has identified the microbiome as a key area for innovation and product development.[1][2] The company's research and development efforts are focused on understanding and modulating various human microbiomes to improve health and well-being.[1] This includes a focus on the gut, vaginal, skin, and baby biomes.[1] A core component of this research is the application of metagenomics, a powerful tool that allows for the comprehensive analysis of the collective genetic material of a microbial community.[3] This document outlines the application of metagenomics in Reckitt's microbiome research, providing detailed protocols and application notes relevant to their key areas of interest.

Reckitt's acquisition of Mead Johnson Nutrition and the intimate wellness brand Queen V has further solidified its commitment to microbiome-based product development.[4][5] Research stemming from Mead Johnson has explored the diet-dependent interactions between the gut microbiota and the host in infants, utilizing metagenomic approaches to understand differences in immune responses.[5] The relaunch of Queen V products with a focus on being "microbiome-friendly" underscores Reckitt's strategy to leverage microbiome science in the intimate wellness space.[4][6][7]

These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in the practical application of metagenomics in an industrial research setting, mirroring the approaches likely employed by Reckitt.

Application Note 1: Infant Gut Microbiome and Nutrition

Objective: To characterize the impact of infant nutrition on the composition and functional potential of the gut microbiome using shotgun metagenomics. This information can be used to develop next-generation infant formulas that more closely mimic the benefits of breast milk.

Background: The infant gut microbiome plays a crucial role in the development of the immune system and overall health.[5] Differences in diet, particularly between breast-fed and formula-fed infants, have been shown to significantly alter the gut microbiome's composition and function.[5] Metagenomic analysis allows for a deep dive into these differences, identifying key microbial species and metabolic pathways influenced by nutrition.[5]

Hypothetical Research Questions:

  • What are the key differences in the gut microbiome composition and functional potential between breast-fed and formula-fed infants?

  • How do specific prebiotic or probiotic ingredients in infant formula modulate the infant gut microbiome?

  • Are there specific microbial signatures associated with improved immune development in infants?

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data that could be generated from a metagenomic study comparing the gut microbiomes of breast-fed and formula-fed infants.

MetricBreast-Fed Infants (n=50)Formula-Fed Infants (n=50)p-value
Alpha Diversity (Shannon Index) 3.5 ± 0.42.8 ± 0.5<0.01
Beta Diversity (Bray-Curtis Dissimilarity) Distinct clusteringDistinct clustering<0.001
Relative Abundance of Bifidobacterium longum 25% ± 8%10% ± 5%<0.001
Relative Abundance of Bacteroides fragilis 5% ± 2%12% ± 4%<0.01
KEGG Pathway: Glycan Biosynthesis and Metabolism EnrichedDepleted<0.05
KEGG Pathway: Starch and Sucrose Metabolism DepletedEnriched<0.05

Application Note 2: Vaginal Microbiome and Intimate Wellness

Objective: To assess the impact of intimate wellness products on the vaginal microbiome using 16S rRNA gene sequencing and shotgun metagenomics. This research supports the development of "microbiome-friendly" products that maintain a healthy vaginal ecosystem.[4][6]

Background: The vaginal microbiome is a delicate ecosystem dominated by Lactobacillus species, which play a crucial role in maintaining a low pH and protecting against pathogens.[4] Disruption of this microbiome can lead to various health issues. Reckitt's Queen V brand is focused on developing products that respect and support this microbial balance.[4][7] Metagenomics is used to verify that these products do not negatively impact the diversity and composition of the vaginal microbiota.

Hypothetical Research Questions:

  • Does the daily use of a novel intimate wash alter the diversity and composition of the vaginal microbiome?

  • Can a probiotic supplement effectively increase the abundance of beneficial Lactobacillus species in the vagina?

  • What is the impact of different lubricant formulations on the vaginal microbiome?

Quantitative Data Summary

The following table presents a hypothetical summary of a clinical study evaluating the effect of a microbiome-friendly intimate wash on the vaginal microbiome.

MetricBaseline (n=30)After 4 Weeks of Product Use (n=30)p-value
Alpha Diversity (Shannon Index) 2.1 ± 0.32.2 ± 0.4>0.05 (ns)
Relative Abundance of Lactobacillus crispatus 60% ± 15%65% ± 12%>0.05 (ns)
Relative Abundance of Gardnerella vaginalis 5% ± 3%4% ± 2.5%>0.05 (ns)
Vaginal pH 4.2 ± 0.24.1 ± 0.3>0.05 (ns)

Experimental Protocols

Protocol 1: Shotgun Metagenomic Analysis of the Infant Gut Microbiome

This protocol outlines the steps for a comprehensive shotgun metagenomic analysis of infant fecal samples.

1. Sample Collection and Storage:

  • Fecal samples are collected from infants during diaper changes using a sterile collection kit.

  • A small aliquot of the stool is immediately placed into a collection tube containing a DNA stabilization solution (e.g., Zymo Research DNA/RNA Shield).

  • Samples are stored at -80°C until DNA extraction.

2. DNA Extraction:

  • DNA is extracted from the fecal samples using a commercially available kit optimized for microbiome analysis (e.g., Qiagen DNeasy PowerSoil Pro Kit or MagMAX Microbiome Ultra Nucleic Acid Isolation Kit).[8]

  • The extraction protocol includes a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.

  • DNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

3. Library Preparation and Sequencing:

  • Sequencing libraries are prepared from the extracted DNA using a library preparation kit (e.g., Illumina DNA Prep).

  • This process involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

  • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of 150 bp.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are processed to remove low-quality bases and adapter sequences using tools like Trimmomatic.

  • Host DNA Removal: Reads are mapped to the human reference genome to identify and remove host DNA contamination.

  • Taxonomic Profiling: The microbial composition of the samples is determined by aligning the reads to a reference database of microbial genomes (e.g., Kraken2 or MetaPhlAn).

  • Functional Profiling: The functional potential of the microbiome is assessed by aligning the reads to a database of protein-coding genes (e.g., KEGG or MetaCyc) using a tool like HUMAnN.

  • Statistical Analysis: Statistical methods are used to compare the microbial composition and functional pathways between different study groups (e.g., breast-fed vs. formula-fed).

Protocol 2: 16S rRNA Gene Sequencing of the Vaginal Microbiome

This protocol details the targeted sequencing of the 16S rRNA gene to analyze the bacterial composition of the vaginal microbiome.

1. Sample Collection and Storage:

  • Vaginal swabs are collected by a clinician or through self-collection using a sterile flocked swab.

  • The swab is placed into a collection tube with a transport medium and stored at -80°C.

2. DNA Extraction:

  • DNA is extracted from the swabs using a kit designed for low-biomass samples (e.g., ZymoBIOMICS DNA Miniprep Kit).

  • The extraction includes an enzymatic and mechanical lysis step to break open bacterial cells.

  • DNA concentration is measured using a high-sensitivity fluorometric assay.

3. 16S rRNA Gene Amplification and Sequencing:

  • The V3-V4 hypervariable region of the 16S rRNA gene is amplified using PCR with universal primers.

  • The resulting amplicons are purified and indexed for sequencing.

  • The indexed amplicons are pooled and sequenced on a platform like the Illumina MiSeq.

4. Bioinformatic Analysis:

  • Data Preprocessing: Paired-end reads are merged, and low-quality sequences are filtered out.

  • OTU Clustering/ASV Inference: Sequences are clustered into Operational Taxonomic Units (OTUs) or resolved into Amplicon Sequence Variants (ASVs) using pipelines like QIIME 2 or DADA2.

  • Taxonomic Assignment: A taxonomic classifier (e.g., Greengenes or SILVA) is used to assign a taxonomic identity to each OTU/ASV.

  • Diversity Analysis: Alpha and beta diversity metrics are calculated to compare the microbial diversity within and between samples.

Visualizations

Experimental Workflow: Shotgun Metagenomics of the Infant Gut Microbiome

Shotgun_Metagenomics_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis cluster_interpretation Data Interpretation SampleCollection Infant Fecal Sample Collection DNA_Extraction DNA Extraction SampleCollection->DNA_Extraction LibraryPrep Library Preparation DNA_Extraction->LibraryPrep Sequencing Illumina Sequencing LibraryPrep->Sequencing QC Quality Control Sequencing->QC HostRemoval Host DNA Removal QC->HostRemoval Taxonomic Taxonomic Profiling HostRemoval->Taxonomic Functional Functional Profiling HostRemoval->Functional Stats Statistical Analysis Taxonomic->Stats Functional->Stats Insights Biological Insights Stats->Insights

Caption: A generalized workflow for shotgun metagenomic analysis.

Signaling Pathway: Hypothetical Modulation of Gut Epithelial Cells by a Probiotic

Probiotic_Signaling_Pathway cluster_cell Intracellular Signaling Probiotic Probiotic Bacterium (e.g., B. longum) SCFA Short-Chain Fatty Acids (e.g., Butyrate) Probiotic->SCFA produces SCFA->EpithelialCell acts on GPR G-Protein Coupled Receptor (GPR43) SCFA->GPR binds to HDAC HDAC Inhibition SCFA->HDAC inhibits NFkB NF-κB Pathway GPR->NFkB inhibits HDAC->NFkB inhibits TightJunctions Tight Junction Protein Expression (ZO-1, Occludin) HDAC->TightJunctions upregulates AntiInflammatory Anti-inflammatory Cytokine Production (e.g., IL-10) NFkB->AntiInflammatory downregulates pro-inflammatory cytokines, upregulates anti-inflammatory Barrier Barrier TightJunctions->Barrier Improved Gut Barrier Function Immune Immune AntiInflammatory->Immune Immune Homeostasis

References

Application

Application Notes and Protocols for Evaluating the Antiviral Activity of Reckitt Surface Cleaners

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for evaluating the antiviral efficacy of Reckitt's surface cleaners, which include well-known br...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for evaluating the antiviral efficacy of Reckitt's surface cleaners, which include well-known brands such as Lysol and Dettol. The information is intended to guide researchers in the standardized assessment of virucidal activity on hard, non-porous surfaces.

Data Presentation: Antiviral Efficacy of Reckitt Surface Cleaners

The following tables summarize the virucidal activity of select Reckitt products against a range of enveloped and non-enveloped viruses. The data is compiled from publicly available information and scientific studies. Efficacy is typically expressed as a log reduction in viral titer. A 4-log reduction is equivalent to a 99.99% reduction in viral particles and is a common requirement for claiming virucidal efficacy according to European standards.[1]

Product NameActive IngredientVirusContact TimeLog ReductionTest Standard
Lysol® Disinfectant Spray Quaternary Ammonium (B1175870), EthanolSARS-CoV-22 minutes>3EPA Approved
Influenza A Virus>3AOAC Germicidal Spray Product Test
Norovirus>3AOAC Germicidal Spray Product Test
Rhinovirus>3AOAC Germicidal Spray Product Test
Poliovirus Type 1>3AOAC Germicidal Spray Product Test
Hepatitis A Virus>3AOAC Germicidal Spray Product Test
Dettol® Antibacterial Surface Cleanser Benzalkonium ChlorideSARS-CoV-2 (COVID-19 virus)5 minutes>3EN 14476
Bovine Coronavirus (Surrogate for human coronaviruses)30 seconds>3EN 14476
Vacciniavirus5 minutes>3EN 14476
Respiratory Syncytial Virus A (HRSV)5 minutes>3EN 14476
Influenza A Virus (H1N1)30 seconds>3EN 14476
Dettol® All-in-One Disinfectant Spray SARS-CoV-2 (COVID-19 virus)>3
Influenza A Virus (H1N1)30 seconds>3
Select Lysol and Dettol Products Various microbicidal activesSARS-CoV-21 to 5 minutes>3 (99.9%)Internationally established standards

Experimental Protocols

The evaluation of antiviral activity for surface disinfectants primarily follows two internationally recognized methodologies: suspension tests and carrier tests.

Quantitative Suspension Test (based on EN 14476)

This test evaluates the virucidal activity of a disinfectant in a liquid suspension.[1]

Objective: To determine if a product achieves a ≥ 4-log reduction in viral titer under specific conditions.[1]

Materials:

  • Test virus suspension (e.g., Adenovirus, Murine Norovirus, Poliovirus)

  • Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)

  • Test product (Reckitt surface cleaner)

  • Hard water for dilution

  • Cell culture medium

  • Host cells for viral propagation and titration

  • Neutralizing solution

  • Standard laboratory equipment (pipettes, tubes, incubators, etc.)

Procedure:

  • Preparation: Prepare the test virus suspension and the disinfectant solution at the desired concentration in hard water.

  • Test Mixture: In a sterile tube, mix the interfering substance and the virus suspension.

  • Exposure: Add the disinfectant solution to the virus/interfering substance mixture. Start a timer for the specified contact time (e.g., 5 minutes). The temperature should be controlled (e.g., 20°C).

  • Neutralization: At the end of the contact time, add a neutralizing solution to stop the virucidal action.

  • Viral Titration: Perform serial dilutions of the neutralized mixture and inoculate onto susceptible host cells.

  • Incubation: Incubate the cell cultures and observe for cytopathic effects (CPE).

  • Calculation: Determine the viral titer (TCID50) and calculate the log reduction compared to a virus control (without disinfectant).

Quantitative Carrier Test for Non-Porous Surfaces (based on ASTM E1053)

This method assesses the disinfectant's efficacy on a hard, non-porous surface, simulating real-world conditions.[2]

Objective: To evaluate the ability of a disinfectant to inactivate dried virus on a surface.

Materials:

  • Test virus suspension

  • Carriers (e.g., stainless steel or glass discs)

  • Test product (Reckitt surface cleaner)

  • Soil load (optional, to simulate organic matter)

  • Cell culture medium

  • Host cells

  • Neutralizing solution

  • Standard laboratory equipment

Procedure:

  • Carrier Inoculation: Inoculate each carrier with a specified volume of virus suspension (mixed with soil load, if applicable) and let it dry in a controlled environment.

  • Disinfectant Application: Apply the Reckitt surface cleaner to the dried virus on the carrier as per the product's instructions (e.g., spray until thoroughly wet).

  • Contact Time: Allow the disinfectant to remain in contact with the carrier for the specified time.

  • Elution and Neutralization: Elute the virus from the carrier using cell culture medium containing a neutralizing agent.

  • Viral Titration: Quantify the remaining infectious virus in the eluate using a standard titration method (e.g., TCID50 assay).

  • Calculation: Calculate the log reduction in viral titer by comparing the results from the treated carriers to control carriers (treated with a placebo, e.g., water).

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The primary active ingredients in many Reckitt surface cleaners are quaternary ammonium compounds (e.g., benzalkonium chloride) and hydrogen peroxide. Their virucidal mechanisms are distinct.

Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that primarily target enveloped viruses. Their positively charged nitrogen atom interacts with the negatively charged viral envelope, leading to its disruption.[3][4]

G QAC Quaternary Ammonium Compound (QAC) ViralEnvelope Viral Envelope (Lipid Bilayer) QAC->ViralEnvelope Adsorption & Binding ViralProteins Envelope Proteins ViralEnvelope->ViralProteins Disruption Nucleocapsid Nucleocapsid (RNA/DNA + Capsid) ViralProteins->Nucleocapsid Exposure Inactivation Viral Inactivation Nucleocapsid->Inactivation Degradation

Caption: Mechanism of viral inactivation by Quaternary Ammonium Compounds.

Hydrogen Peroxide: Hydrogen peroxide is a potent oxidizing agent that generates highly reactive hydroxyl radicals. These radicals indiscriminately attack and damage viral components, including proteins, nucleic acids (RNA/DNA), and the lipid envelope.[5][6]

G H2O2 Hydrogen Peroxide (H₂O₂) HydroxylRadicals Hydroxyl Radicals (•OH) H2O2->HydroxylRadicals Decomposition ViralComponents Viral Components HydroxylRadicals->ViralComponents Proteins Proteins ViralComponents->Proteins Oxidation NucleicAcids Nucleic Acids (RNA/DNA) ViralComponents->NucleicAcids Damage LipidEnvelope Lipid Envelope ViralComponents->LipidEnvelope Peroxidation Inactivation Viral Inactivation Proteins->Inactivation NucleicAcids->Inactivation LipidEnvelope->Inactivation

Caption: Mechanism of viral inactivation by Hydrogen Peroxide.

Experimental Workflows

The following diagrams illustrate the logical flow of the standardized testing protocols.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis VirusStock Virus Stock Preparation Mix Mix Virus, Interfering Substance & Disinfectant VirusStock->Mix DisinfectantPrep Disinfectant Preparation DisinfectantPrep->Mix ContactTime Incubate for Contact Time Mix->ContactTime Neutralize Neutralize Disinfectant ContactTime->Neutralize Titrate Viral Titration (e.g., TCID50) Neutralize->Titrate Calculate Calculate Log Reduction Titrate->Calculate

Caption: Workflow for EN 14476 Suspension Test.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Inoculate Inoculate Carrier with Virus Dry Dry Inoculum Inoculate->Dry Apply Apply Disinfectant to Carrier Dry->Apply Contact Allow Contact Time Apply->Contact Elute Elute and Neutralize Contact->Elute Titrate Quantify Virus (e.g., TCID50) Elute->Titrate Calculate Calculate Log Reduction Titrate->Calculate

Caption: Workflow for ASTM E1053 Carrier Test.

References

Method

Assessing the Biodegradability of Packaging Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of standardized methods for assessing the biodegradability of packaging materials. The following protoco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of standardized methods for assessing the biodegradability of packaging materials. The following protocols are essential for companies like Reckitt to substantiate environmental claims and ensure their packaging materials are verifiably biodegradable. The methodologies outlined are based on internationally recognized standards from ASTM, ISO, and OECD.

Overview of Biodegradability Assessment

The assessment of a packaging material's biodegradability is a tiered process. It begins with determining the material's chemical characteristics and proceeds to laboratory-scale testing under controlled conditions that simulate specific disposal environments (composting, soil, or aquatic). The key metrics for assessment are disintegration (physical breakdown), ultimate biodegradation (conversion to carbon dioxide, water, and biomass), and ecotoxicity (ensuring no harmful residues remain).

Key Experimental Protocols

Aerobic Biodegradation in a Controlled Composting Environment

This method is crucial for materials intended to be "compostable." The primary standards governing this are ASTM D6400 and EN 13432, which reference test methods like ASTM D5338 and ISO 14855.

Protocol: ASTM D5338 - Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions

Objective: To determine the rate and degree of aerobic biodegradation of a plastic material in a simulated, controlled composting environment.

Materials:

  • Test Material: Packaging material in the form of powder, film, or pieces.

  • Inoculum: Mature, well-aerated compost derived from the organic fraction of municipal solid waste.

  • Reference Material: A well-defined biodegradable polymer, such as microcrystalline cellulose.

  • Composting Vessels: Bioreactors or flasks (e.g., 2-liter flasks).

  • Aeration System: To supply CO2-free, humidified air.

  • CO2 Trapping System: Solutions of barium hydroxide (B78521) or sodium hydroxide to capture evolved CO2.

  • Temperature Control System: To maintain the composting vessels at a constant thermophilic temperature (typically 58 ± 2 °C).

  • Analytical Equipment: Titration apparatus or a Total Organic Carbon (TOC) analyzer.

Procedure:

  • Sample Preparation: The test material and reference material are prepared to a specific particle size. The total organic carbon (TOC) content of the test material is determined.

  • Vessel Setup: A known amount of the test material is mixed with the compost inoculum and placed in the composting vessels. Control vessels containing only the inoculum and vessels with the reference material are also prepared.

  • Incubation: The vessels are incubated at a constant temperature (e.g., 58°C) for a period of up to 180 days.[1][2] A continuous flow of CO2-free, humidified air is passed through each vessel.

  • CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in an alkaline solution. The amount of trapped CO2 is quantified periodically by titration or instrumental analysis.

  • Data Analysis: The cumulative amount of CO2 evolved is calculated and expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is based on the organic carbon content of the test material.

  • Validation: The test is considered valid if the reference material achieves a biodegradation level of at least 70% within the test duration.

Aerobic Biodegradation in Soil

This method is relevant for packaging that may end up in the soil environment, such as agricultural films. The key standard for this is ISO 17556.

Protocol: ISO 17556 - Determination of the Ultimate Aerobic Biodegradability of Plastic Materials in Soil

Objective: To determine the ultimate aerobic biodegradability of a plastic material by microorganisms in soil.

Materials:

  • Test Material: Powdered or film form of the packaging material.

  • Soil: Natural, active soil with a known texture, pH, and organic matter content.

  • Reference Material: A readily biodegradable polymer like microcrystalline cellulose.

  • Test Vessels: Closed respirometer flasks or vessels equipped for CO2 measurement.

  • Measurement System: A respirometer to measure oxygen consumption or a system to trap and quantify evolved CO2.

  • Temperature Control: An incubator to maintain a constant temperature (typically 20-28°C).[3]

Procedure:

  • Sample and Soil Preparation: The test material is mixed with the soil at a known concentration. The water content of the soil is adjusted to an optimal level for microbial activity.

  • Incubation: The soil-material mixture is placed in the test vessels and incubated for a period that can extend up to two years.[4]

  • Measurement:

    • Respirometry Method: The consumption of oxygen by the soil microorganisms is measured over time.

    • CO2 Evolution Method: The amount of CO2 produced is measured periodically by passing CO2-free air over the soil and trapping the evolved CO2.[4]

  • Data Calculation: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) or the measured CO2 evolution to the theoretical CO2 production (ThCO2).

  • Test Validity: The test is valid if the reference material shows a biodegradation of over 60% by the end of the test.[5]

Ready Biodegradability in an Aqueous Environment

The OECD 301 series of tests are used as a screening tool to assess the ready biodegradability of chemical substances, which can be applied to soluble or finely dispersed components of packaging.

Protocol: OECD 301 B - CO2 Evolution Test

Objective: To screen for the ready biodegradability of a substance in an aerobic, aqueous medium.

Materials:

  • Test Substance: Water-soluble or finely dispersed component of the packaging material.

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Mineral Medium: A solution containing essential mineral nutrients for the microorganisms.

  • Test Flasks: Gas-tight flasks.

  • CO2-Free Air Supply.

  • CO2 Absorption Bottles: Containing a known concentration of barium or sodium hydroxide.

Procedure:

  • Vessel Setup: The test substance is added to the mineral medium in the test flasks along with the inoculum. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.[6] The flasks are continuously aerated with CO2-free air.

  • CO2 Measurement: The CO2 produced during biodegradation is captured in the absorption bottles and quantified by titration.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[7]

Data Presentation

The quantitative data from the biodegradability tests should be summarized for clear comparison.

Table 1: Summary of Key Biodegradability Test Methods and Criteria

Test Method Environment Key Measurement Duration Pass Criteria
ASTM D6400 / EN 13432 Industrial CompostingDisintegration, Biodegradation (CO2 evolution), EcotoxicityUp to 180 days>90% disintegration within 12 weeks; >90% biodegradation within 180 days; No ecotoxic effects.[2][8][9]
ISO 17556 SoilO2 Consumption or CO2 EvolutionUp to 2 yearsNo specific pass level for materials, but the reference must degrade >60%.[5]
OECD 301 B Aquatic (Freshwater)CO2 Evolution28 days>60% biodegradation within a 10-day window.[7]
ASTM D6954 Various (Soil, Landfill, etc.)Oxidation, BiodegradationVariesTiered approach to assess degradation and subsequent biodegradation.[10]

Visualization of Workflows and Pathways

General Workflow for Assessing Packaging Biodegradability

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Screening & Tiered Testing cluster_2 Phase 3: Ecotoxicity Assessment cluster_3 Phase 4: Final Assessment & Claims A Identify Packaging Components B Determine Organic Carbon Content A->B C Assess Heavy Metal Content B->C D Select Appropriate Disposal Environment (Compost, Soil, Aquatic) C->D E Perform Standardized Biodegradation Test (e.g., ASTM D5338, ISO 17556, OECD 301) D->E F Monitor Disintegration & Biodegradation Rate E->F G Conduct Plant Growth & Earthworm Toxicity Tests (using final compost/soil) F->G H Analyze for Harmful Residues G->H I Compare Results to Standard's Pass Criteria H->I J Substantiate Environmental Claims ('Compostable', 'Biodegradable in Soil') I->J

Caption: General workflow for assessing the biodegradability of packaging materials.

Experimental Workflow for ASTM D5338 Controlled Composting Test

G A Prepare Test Material, Reference (Cellulose), and Inoculum (Compost) B Determine Total Organic Carbon (TOC) of Test Material A->B C Combine Material and Inoculum in Bioreactors A->C B->C D Incubate at 58°C with CO2-Free Airflow C->D E Trap Evolved CO2 in Alkaline Solution (e.g., Ba(OH)2) D->E CO2 Output I Monitor for up to 180 Days D->I F Periodically Titrate Alkaline Solution to Quantify CO2 E->F G Calculate Cumulative CO2 Evolution F->G H Calculate % Biodegradation vs. Theoretical Maximum G->H J Final Analysis and Comparison to >90% Biodegradation Criterion H->J I->J

Caption: Experimental workflow for the ASTM D5338 controlled composting test.

References

Application

Advanced GC-MS Techniques for the Analysis of Active Ingredients in Reckitt Products

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique essential for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds in comple...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique essential for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds in complex matrices. For a global leader in consumer health, hygiene, and nutrition like Reckitt, ensuring product quality, efficacy, and safety is paramount. This necessitates robust analytical methodologies to precisely quantify active ingredients in their diverse product portfolio.

These application notes provide detailed protocols for the GC-MS analysis of key active ingredients commonly found in Reckitt's disinfectant, health, and pest control products. The methodologies outlined are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

General Sample Preparation Considerations

Effective sample preparation is critical for successful GC-MS analysis. The goal is to extract the analytes of interest from the product matrix, remove interfering substances, and prepare the sample in a solvent compatible with the GC-MS system. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubilities in two immiscible liquids. It is a common method for extracting active ingredients from liquid formulations.[1]

  • Solid-Phase Extraction (SPE): SPE is a technique used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a solid adsorbent.[1]

  • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample (or its headspace) to adsorb analytes, which are then thermally desorbed into the GC inlet.[2]

  • Derivatization: For compounds with low volatility or poor thermal stability (e.g., those containing polar functional groups like -OH, -COOH), chemical derivatization is often necessary to make them suitable for GC-MS analysis.[3][4][5] Silylation is a common derivatization technique.[3]

Application Note 1: Analysis of Phenolic Disinfectant Actives

Active Ingredients: Chloroxylenol, Thymol, Menthol

Relevant Products: Dettol, Lysol

Phenolic compounds are widely used for their antiseptic and disinfectant properties. Accurate quantification is crucial for ensuring the antimicrobial efficacy of these products.

Experimental Protocol:
  • Sample Preparation (Liquid Soap Matrix):

    • Accurately weigh 1.0 g of the liquid soap sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

    • Add an appropriate internal standard (e.g., 2,4-dichlorophenol).

    • Vortex for 5 minutes to ensure thorough mixing and dissolution.

    • Centrifuge at 4000 rpm for 10 minutes to separate any precipitated matrix components.

    • Carefully transfer the supernatant to a clean vial for GC-MS analysis. For some phenolic compounds, a derivatization step may be required to improve peak shape and sensitivity.[6][7]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 280 °C at 10 °C/min, and held for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Quantitative Data:
Active IngredientRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Menthol~7.27181, 95, 123
Thymol~7.8135150, 91, 77
Chloroxylenol~10.5121156, 141

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Application Note 2: Analysis of Active Ingredients in Health Products

Active Ingredients: Salicylic Acid, Ibuprofen (B1674241)

Relevant Products: Clearasil, Nurofen

Salicylic acid is a key active ingredient in acne treatments, while ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). GC-MS provides a reliable method for their quantification in various formulations. Due to their polar nature, derivatization is typically required.[3][8][9]

Experimental Protocol:
  • Sample Preparation (Cream/Ointment Matrix):

    • Accurately weigh approximately 0.5 g of the product into a centrifuge tube.

    • Add 10 mL of methanol and vortex until the sample is fully dispersed.

    • Perform a liquid-liquid extraction using a suitable organic solvent like a mixture of ether and dichloromethane (4:1 v/v) after acidification with HCl.[8][10]

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.[10]

    • Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3][4][10] Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[10]

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: As described in Application Note 1.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 270 °C.

    • Oven Temperature Program: Initial temperature of 100 °C held for 2 minutes, ramped to 290 °C at 15 °C/min, and held for 5 minutes.

    • MS Parameters: As described in Application Note 1.

Quantitative Data (for TMS-derivatized compounds):
Active Ingredient (as TMS derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Salicylic Acid-TMS~12.1267 (M-15)282, 179
Ibuprofen-TMS~10.8279 (M-15)205, 161

Note: Retention times and mass ions are for the trimethylsilyl (B98337) (TMS) derivatives and are approximate.

Application Note 3: Analysis of Pyrethroid Insecticides in Pest Control Products

Active Ingredients: Permethrin, Cypermethrin, Deltamethrin

Relevant Products: Mortein, Aerogard

Synthetic pyrethroids are a major class of insecticides used in household pest control products. GC-MS is a highly effective technique for the analysis of these compounds.

Experimental Protocol:
  • Sample Preparation (Aerosol or Liquid Spray):

    • For aerosol products, spray a known amount into a cold solvent (e.g., acetone) to trap the active ingredients.

    • For liquid sprays, directly dilute a known amount of the product in a suitable solvent like iso-octane or hexane.

    • A clean-up step using Solid-Phase Extraction (SPE) with a silica (B1680970) or florisil (B1214189) cartridge may be necessary to remove matrix interferences.

    • Concentrate the eluate under a stream of nitrogen before GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: As described in Application Note 1.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 290 °C.

    • Oven Temperature Program: An initial temperature of 80°C held for 1 minute, then ramped at 40°C/min to 180°C, followed by a ramp of 5°C/min to 285°C, and a final ramp of 30°C/min to 305°C with a 5-minute hold.[11]

    • MS Parameters: As described in Application Note 1, operating in SIM mode for target compound analysis.

Quantitative Data:
Active IngredientRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Permethrin~21.9183127, 163
Cypermethrin~22.7163181, 127
Deltamethrin~24.5181253, 172

Note: Pyrethroids often exist as multiple isomers, which may result in multiple chromatographic peaks. Retention times are approximate.

Visualizations

experimental_workflow start Sample Collection prep Sample Preparation (Extraction/Cleanup) start->prep deriv Derivatization (if required) prep->deriv gcms GC-MS Analysis prep->gcms Sufficiently Volatile Analyte deriv->gcms Volatile Analyte data Data Processing & Quantification gcms->data report Reporting data->report

Caption: General experimental workflow for GC-MS analysis.

sample_prep_logic sample Product Sample liquid Liquid Matrix (e.g., Soap, Spray) sample->liquid solid Solid/Semi-Solid Matrix (e.g., Cream, Bar Soap) sample->solid lle Liquid-Liquid Extraction liquid->lle spe Solid-Phase Extraction liquid->spe dissolution Dissolution & Extraction solid->dissolution analysis GC-MS Analysis lle->analysis spe->analysis dissolution->analysis

Caption: Logic for selecting a sample preparation technique.

References

Method

Application Notes and Protocols for Cell Culture Assays: Testing the Cytotoxicity of Reckitt's Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction The safety and efficacy of consumer products are of paramount importance. For a company like Reckitt, which develops a wide range of household...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The safety and efficacy of consumer products are of paramount importance. For a company like Reckitt, which develops a wide range of household and personal care formulations, robust in vitro cytotoxicity testing is a critical component of the product development and safety assessment pipeline.[1][2] In vitro cytotoxicity assays provide a rapid, cost-effective, and ethically considerate alternative to animal testing for evaluating the potential of chemical formulations to cause cellular damage.[3][4] These assays are instrumental in screening ingredients, understanding dose-dependent effects, and ensuring that final product concentrations are safe for consumer use.[2][5]

This document provides detailed application notes and protocols for three widely used and validated cell culture assays for assessing cytotoxicity: the MTT assay, the LDH leakage assay, and the Neutral Red uptake assay.[6][7] These methods measure different cellular endpoints, offering a multi-parametric approach to evaluating the cytotoxic potential of diverse formulations.[8]

Overview of Key Cytotoxicity Assays

A comprehensive assessment of a formulation's cytotoxicity is best achieved by utilizing assays that probe different cellular mechanisms.[8] A substance is considered cytotoxic if it can damage or kill cells.[9] Cells exposed to such compounds may undergo necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[5][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[5][10][11] The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Leakage Assay: This assay quantifies the integrity of the plasma membrane.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[8][9] The amount of LDH in the supernatant is proportional to the extent of cell lysis.

  • Neutral Red (NR) Uptake Assay: This method assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[12] The amount of dye retained by the cells is directly proportional to the number of viable cells with intact membranes.

Experimental Protocols

General Cell Culture and Treatment

Cell Line Selection: The choice of cell line should be relevant to the intended application of the Reckitt formulation. For products that may come into contact with skin, human keratinocyte cell lines (e.g., HaCaT) are appropriate. For orally ingested products, intestinal cell lines like Caco-2 are recommended.[13] For general screening, established fibroblast cell lines (e.g., L929) can be used.[14]

Cell Culture:

  • Culture the selected cell line in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells regularly to ensure they are in the logarithmic growth phase for experiments.[5]

Preparation of Test Formulations:

  • Prepare a stock solution of the Reckitt formulation in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), depending on its solubility.

  • Create a series of dilutions of the formulation in complete cell culture medium to achieve the desired final concentrations for testing. Ensure the final solvent concentration in the culture does not exceed a non-toxic level (typically <0.5% v/v for DMSO).[5]

Protocol: MTT Assay

This protocol is adapted from the method first described by Mosmann (1983).[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test formulation. Include wells for a vehicle control (medium with solvent) and an untreated control.[5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the formulation concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[5][8]

Protocol: LDH Leakage Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include additional control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[8]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[8] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[8]

Protocol: Neutral Red Uptake Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 3 hours to allow for dye uptake into the lysosomes of viable cells.

  • Wash and Dye Extraction: Remove the Neutral Red medium and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Data Presentation

The results of cytotoxicity assays are typically presented as dose-response curves, from which the IC50 value is derived.[5] Below are example data tables summarizing the cytotoxic effects of three hypothetical Reckitt formulations on HaCaT keratinocytes after a 24-hour exposure.

Table 1: Cell Viability (%) Determined by MTT Assay

Concentration (µg/mL)Formulation AFormulation BFormulation C
0 (Control)100.0 ± 5.0100.0 ± 4.8100.0 ± 5.2
1098.2 ± 4.595.1 ± 5.185.3 ± 6.1
5090.5 ± 5.375.4 ± 4.960.1 ± 5.5
10072.1 ± 6.151.2 ± 5.835.7 ± 4.8
25048.9 ± 4.922.8 ± 3.915.2 ± 3.1
50020.3 ± 3.88.1 ± 2.55.4 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.[5]

Table 2: Cytotoxicity (%) Determined by LDH Assay

Concentration (µg/mL)Formulation AFormulation BFormulation C
0 (Control)5.2 ± 1.14.9 ± 1.05.5 ± 1.3
106.8 ± 1.510.3 ± 2.120.1 ± 3.5
5015.4 ± 2.830.7 ± 4.245.8 ± 5.1
10032.7 ± 4.155.9 ± 5.570.2 ± 6.3
25058.1 ± 5.980.2 ± 6.888.9 ± 7.0
50085.3 ± 7.294.5 ± 8.196.3 ± 8.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Summary of IC50 Values (µg/mL)

AssayFormulation AFormulation BFormulation C
MTT255.698.565.8
LDH>500120.375.4
Neutral Red280.1105.770.1

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay-Specific Steps cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed Seed Cells in 96-Well Plate prep_cells->seed prep_form Prepare Formulation Dilutions treat Treat Cells with Formulations prep_form->treat seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay: Add MTT, Solubilize Formazan incubate->mtt ldh LDH Assay: Collect Supernatant, Add Reagents incubate->ldh nr NR Assay: Add Neutral Red, Extract Dye incubate->nr read Measure Absorbance (Plate Reader) mtt->read ldh->read nr->read calc Calculate % Viability/ % Cytotoxicity read->calc ic50 Determine IC50 Values calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathways in Cytotoxicity

G cluster_extrinsic Extrinsic Pathway (Necrosis/Apoptosis) cluster_intrinsic Intrinsic Pathway (Apoptosis) cluster_lysosomal Lysosomal Pathway compound Cytotoxic Formulation death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mito Mitochondrial Stress compound->mito lysosome Lysosomal Damage compound->lysosome caspase8 Caspase-8 Activation death_receptor->caspase8 membrane Plasma Membrane Damage caspase8->membrane caspase3 Executioner Caspases (Caspase-3) caspase8->caspase3 ldh_release LDH Release membrane->ldh_release cyto_c Cytochrome c Release mito->cyto_c mtt_reduction ↓ MTT Reduction mito->mtt_reduction caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 nr_uptake ↓ Neutral Red Uptake lysosome->nr_uptake apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways in chemical-induced cytotoxicity.

References

Application

Application Notes and Protocols for High-Throughput Screening of Antimicrobial Compounds at Reckitt

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of antimicrobial resistance (AMR) presents a significant threat to global health.[1][2] At Reckitt, we are committed to addressing thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) presents a significant threat to global health.[1][2] At Reckitt, we are committed to addressing this challenge by advancing scientific research in the fight against AMR.[2][3] High-throughput screening (HTS) is a cornerstone of our strategy, enabling the rapid and efficient screening of vast compound libraries to identify novel antimicrobial agents.[4][5] This document provides detailed application notes and protocols for the high-throughput screening of antimicrobial compounds, reflecting the methodologies employed in our state-of-the-art research facilities.

HTS integrates robotics, automation, miniaturization, and large-scale data analytics to assess thousands of potential drug candidates in a fraction of the time required by traditional methods.[4] These technologies are crucial for identifying new molecules from both natural and synthetic origins that can combat drug-resistant pathogens.[4][5] Our approach focuses on robust, reproducible, and scalable assays to accelerate the discovery of the next generation of antimicrobial therapies.

High-Throughput Screening Workflow

Our antimicrobial discovery pipeline employs a multi-stage HTS workflow designed to efficiently identify and characterize promising lead compounds. The workflow begins with a primary screen of a large, diverse compound library against selected microbial pathogens. Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and spectrum of action, and assess their toxicity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Optimization Compound_Library Compound Library (>100,000 compounds) Primary_HTS Primary HTS Assay (Single Concentration) Compound_Library->Primary_HTS Primary_Hits Initial Hits Primary_HTS->Primary_Hits Dose_Response Dose-Response & Potency (MIC Determination) Primary_Hits->Dose_Response Spectrum_Analysis Spectrum of Activity Dose_Response->Spectrum_Analysis Toxicity_Assay Initial Cytotoxicity Spectrum_Analysis->Toxicity_Assay Confirmed_Hits Confirmed Hits Toxicity_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies ADME_Tox In Vitro ADME/Tox SAR_Studies->ADME_Tox Lead_Candidates Lead Candidates ADME_Tox->Lead_Candidates

Caption: High-Throughput Screening Workflow for Antimicrobial Discovery.

Experimental Protocols

Primary Screening: Broth Microdilution Assay

The broth microdilution method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7] This assay is highly adaptable for HTS to identify compounds that inhibit microbial growth.

Objective: To screen a large compound library for antimicrobial activity against target pathogens at a single concentration.

Materials:

  • 96- or 384-well microtiter plates

  • Compound library dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • Using an automated liquid handler, dispense 1 µL of each compound from the library (typically at a stock concentration of 1 mM in DMSO) into the wells of a 384-well microtiter plate. This results in a final screening concentration of 10 µM in a 100 µL assay volume.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the test compound.

    • Include positive controls (bacteria with no compound) and negative controls (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD600_compound - OD600_negative_control) / (OD600_positive_control - OD600_negative_control))

    • Compounds exhibiting a predefined inhibition threshold (e.g., >80%) are considered primary hits.

Data Presentation: Primary HTS Results

Parameter Value
Library Size>100,000 compounds
Screening Concentration10 µM
Target OrganismsS. aureus, E. coli
Hit Threshold>80% Inhibition
Typical Hit Rate0.5 - 2.0%
Secondary Screening: Dose-Response and MIC Determination

Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (MIC).

Objective: To determine the MIC of hit compounds.

Protocol:

  • Serial Dilution:

    • Prepare a 2-fold serial dilution of the hit compounds in DMSO, typically ranging from 100 µM to 0.1 µM.

    • Transfer 1 µL of each dilution to a 384-well plate.

  • Inoculation and Incubation:

    • Follow the same procedure as the primary screen for bacterial inoculum preparation, inoculation, and incubation.

  • Data Analysis:

    • Measure OD600 to assess bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the organism.[6]

Data Presentation: MIC Values for Confirmed Hits

Compound ID MIC against S. aureus (µM) MIC against E. coli (µM)
RCKT-0014>64
RCKT-002816
RCKT-00322
Luminescence-Based Bacterial Viability Assay

To overcome potential interference from colored compounds in absorbance-based readings, a luminescence-based assay measuring ATP levels can be employed.[8] ATP is a marker for viable cells, and its quantification provides a sensitive measure of antimicrobial activity.[8]

Objective: To provide an orthogonal method for confirming antimicrobial activity by quantifying bacterial ATP levels.

Materials:

  • Luminescent ATP assay kit (e.g., BacTiter-Glo™)

  • Opaque-walled microtiter plates

  • Luminometer

Protocol:

  • Assay Setup:

    • Perform the compound plating, inoculation, and incubation steps as described in the broth microdilution protocol, using opaque-walled plates.

  • ATP Detection:

    • After incubation, add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 5 minutes) at room temperature to lyse cells and stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a microplate luminometer. A decrease in luminescence indicates a reduction in viable bacteria.

Luminescence_Assay cluster_0 Assay Principle Viable_Bacteria Viable Bacteria ATP ATP Viable_Bacteria->ATP Luciferase Luciferase + Luciferin ATP->Luciferase Light Light (Luminescence) Luciferase->Light

Caption: Principle of the Luminescence-Based Viability Assay.

Advanced Screening and Mechanistic Assays

For lead compounds, more advanced assays are employed to understand their mechanism of action and potential for resistance development.

Fluorescence-Based Membrane Permeability Assay

This assay helps to identify compounds that act by disrupting the bacterial cell membrane.

Objective: To determine if a compound disrupts the bacterial cell membrane integrity.

Materials:

  • Fluorescent dyes: Propidium Iodide (PI) and DiSC3(5)

  • Black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Protocol:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer (e.g., PBS).

  • Dye Loading:

    • Incubate the bacterial suspension with DiSC3(5) to measure membrane potential.

  • Assay:

    • Add the test compound to the wells of a microtiter plate.

    • Add the dye-loaded bacterial suspension and PI to the wells.

    • Monitor fluorescence over time. An increase in PI fluorescence indicates membrane permeabilization, while an increase in DiSC3(5) fluorescence suggests membrane depolarization.[9]

Data Presentation: Membrane Permeability Assay Results

Compound ID Membrane Depolarization (DiSC3(5) RFU) Membrane Permeabilization (PI RFU) Mechanism
RCKT-003++++++Pore Formation
Polymyxin B++++++Pore Formation
Vancomycin--Cell Wall Synthesis

Signaling Pathways in Antimicrobial Action

Understanding the cellular pathways targeted by antimicrobial compounds is crucial for their development. Below is a simplified representation of common antimicrobial targets.

Antimicrobial_Targets cluster_0 Bacterial Cell cluster_1 Antimicrobial Classes Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) Cell_Membrane Cell Membrane Integrity Protein_Synthesis Protein Synthesis (Ribosome) DNA_Replication DNA Replication & Repair (e.g., DNA Gyrase) Folic_Acid Folic Acid Metabolism Beta_Lactams β-Lactams Beta_Lactams->Cell_Wall Polymyxins Polymyxins Polymyxins->Cell_Membrane Aminoglycosides Aminoglycosides Aminoglycosides->Protein_Synthesis Quinolones Quinolones Quinolones->DNA_Replication Sulfonamides Sulfonamides Sulfonamides->Folic_Acid

Caption: Major Cellular Pathways Targeted by Antimicrobials.

Conclusion

The methodologies outlined in this document form the basis of Reckitt's high-throughput screening platform for the discovery of novel antimicrobial compounds. By leveraging automation, robust assay technologies, and a systematic screening cascade, we aim to accelerate the identification and development of new treatments to combat the growing threat of antimicrobial resistance. Our commitment to scientific excellence and innovation drives our efforts to protect, heal, and nurture for a healthier world.

References

Method

Application of Reckitt's Hygiene Protocols in Clinical Settings: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for utilizing Reckitt's hygiene solutions in clinical settings. The information is compiled...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Reckitt's hygiene solutions in clinical settings. The information is compiled from a comprehensive review of scientific literature, company publications, and standardized testing methodologies. The focus is on providing quantitative data, detailed experimental protocols, and visualizations to support research and development in infection control.

Core Active Ingredients and Mechanisms of Action

Reckitt's disinfectant and antiseptic products primarily utilize two key active ingredients: Benzalkonium Chloride (BKC) , a quaternary ammonium (B1175870) compound, and para-Chloro-meta-xylenol (PCMX) , a phenolic compound.

Benzalkonium Chloride (BKC)

BKC is a cationic surfactant with broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[1] Its primary mechanism of action involves the disruption of microbial cell membranes.[2]

Molecular Interaction Pathway:

The positively charged cationic head of the BKC molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer. This process disrupts the membrane's integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately results in cell lysis and death.[2][3] In enveloped viruses, BKC acts similarly by disrupting the viral envelope.

G cluster_membrane Bacterial Cell Membrane cluster_bkc Benzalkonium Chloride (BKC) cluster_disruption Membrane Disruption phospholipid Phospholipids (-ve charge) insertion Insertion of Hydrophobic Tail phospholipid->insertion proteins Membrane Proteins (-ve charge) proteins->insertion bkc Cationic Head (+ve) Hydrophobic Tail bkc->phospholipid Electrostatic Interaction bkc->proteins Binding leakage Leakage of Intracellular Components insertion->leakage lysis Cell Lysis leakage->lysis G cluster_membrane Bacterial Cell Membrane cluster_pcmx para-Chloro-meta-xylenol (PCMX) cluster_inactivation Intracellular Inactivation membrane_proteins Membrane Proteins entry PCMX Entry into Cell membrane_proteins->entry pcmx Phenolic -OH group pcmx->membrane_proteins Binding & Disruption denaturation Denaturation of Intracellular Proteins & Enzymes entry->denaturation death Cell Death denaturation->death G start Start prep Prepare Inoculated Carriers (Virus + Soil Load) start->prep apply Apply Disinfectant (and Control) prep->apply contact Specified Contact Time apply->contact neutralize Neutralize & Elute Virus contact->neutralize titrate Viral Titration (Serial Dilutions) neutralize->titrate incubate Incubate & Observe CPE titrate->incubate calculate Calculate Log Reduction incubate->calculate end End calculate->end G start Start recruit Recruit & Screen Subjects start->recruit prewash Pre-wash with Non-antimicrobial Soap recruit->prewash contaminate Contaminate Hands with Test Microorganism prewash->contaminate baseline Baseline Sampling (Glove Juice Method) contaminate->baseline handwash Apply Test Handwash baseline->handwash postwash Post-wash Sampling handwash->postwash calculate Calculate Log Reduction postwash->calculate end End calculate->end G cluster_pre Pre-Disinfection cluster_process Disinfection Process cluster_post Post-Disinfection cluster_analysis Analysis select_surface Select High-Touch Surface swab_before Swab Surface select_surface->swab_before measure_before Measure ATP (RLU) swab_before->measure_before disinfect Clean & Disinfect Surface measure_before->disinfect swab_after Swab Surface Again disinfect->swab_after measure_after Measure ATP (RLU) swab_after->measure_after compare Compare Pre & Post RLU Values measure_after->compare assess Assess Cleaning Efficacy compare->assess

References

Application

Application Notes and Protocols for Spectroscopic Characterization of Polymer Films

Audience: Researchers, scientists, and drug development professionals. Introduction: Spectroscopic techniques are indispensable tools in the development and quality control of polymer films, such as those utilized in Rec...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spectroscopic techniques are indispensable tools in the development and quality control of polymer films, such as those utilized in Reckitt's diverse product portfolio, from pharmaceutical applications to consumer goods packaging. These methods provide critical insights into the chemical composition, molecular structure, orientation, and physical properties of films.[1][2][3][4] This document provides detailed application notes and protocols for the characterization of polymer films using Fourier Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid, non-destructive technique ideal for identifying the chemical composition of polymer films.[5][6] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the functional groups present.[7] This provides a unique "molecular fingerprint" of the polymer.[8] FTIR is highly effective for:

  • Material Identification: Identifying the base polymer material (e.g., polyethylene, polypropylene, PET, PVC) by comparing its spectrum to reference libraries.[5][7]

  • Additive Analysis: Detecting the presence of additives, coatings, or contaminants on the film surface.[5]

  • Degradation Studies: Monitoring chemical changes in the polymer structure due to aging or environmental exposure by observing changes in functional groups, such as the formation of carbonyl groups.[9]

  • Quality Control: Ensuring consistency and quality of polymer films during manufacturing.[10]

  • Multi-layer Film Analysis: Characterizing individual layers in a multi-component film, often in conjunction with techniques like cross-sectioning.[5]

Quantitative Data Summary:

ParameterDescriptionTypical Values/UnitsFTIR Method
Peak PositionWavenumber of maximum absorbance, characteristic of a specific functional group.cm⁻¹Transmission, ATR
Peak IntensityAmount of light absorbed at a specific wavenumber, related to the concentration of the functional group.Absorbance Units (AU)Transmission, ATR
Carbonyl IndexRatio of the absorbance of the carbonyl peak to a reference peak, used to quantify polymer oxidation.DimensionlessTransmission, ATR
Degree of OrientationDetermined by measuring the dichroic ratio of specific absorption bands using polarized IR radiation.DimensionlessPolarized ATR-FTIR

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique for films as it requires minimal sample preparation.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Perform a background scan to record the spectrum of the ambient environment (e.g., air, nitrogen). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Cut a small, flat piece of the polymer film, ensuring it is large enough to cover the ATR crystal.

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Data Acquisition:

    • Place the polymer film sample directly onto the ATR crystal, ensuring good contact.

    • Apply consistent pressure using the ATR accessory's pressure clamp to ensure intimate contact between the sample and the crystal.

    • Acquire the FTIR spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will show absorbance peaks corresponding to the functional groups in the polymer.

    • Identify the polymer by comparing the obtained spectrum with spectral libraries.[11]

    • For quantitative analysis, measure the peak heights or areas of characteristic absorption bands.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start CutFilm Cut Film Sample Start->CutFilm CleanATR Clean ATR Crystal CutFilm->CleanATR Background Acquire Background Spectrum CleanATR->Background MountSample Mount Sample on ATR Background->MountSample AcquireSpectrum Acquire Sample Spectrum MountSample->AcquireSpectrum Process Process Spectrum (Baseline Correction) AcquireSpectrum->Process Identify Identify Polymer (Library Search) Process->Identify Quantify Quantify Components Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for polymer film analysis using ATR-FTIR.

Raman Spectroscopy

Application Note:

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations.[1] It involves illuminating the sample with a monochromatic laser and detecting the inelastically scattered light. Raman is particularly sensitive to non-polar functional groups and symmetric bonds, which may be weak or absent in FTIR spectra.[11] Key applications include:

  • Polymer Identification: Differentiating between polymers with similar chemical structures but different arrangements (e.g., isomers).

  • Crystallinity and Orientation: Assessing the degree of crystallinity and molecular orientation in polymer films, which affects their mechanical properties.[1][12]

  • Analysis of Multilayer Films: Confocal Raman microscopy allows for depth profiling of multilayer films without the need for cross-sectioning.[12][13]

  • Process Monitoring: In-line monitoring of polymerization processes.[14]

  • Carbon-Based Materials: Excellent for characterizing carbon-based fillers or additives within the polymer matrix.[15]

Quantitative Data Summary:

ParameterDescriptionTypical Values/UnitsRaman Method
Peak PositionRaman shift, characteristic of a specific molecular vibration.cm⁻¹Confocal Raman
Peak IntensityIntensity of the scattered light, related to the concentration and Raman cross-section of the vibrating group.CountsConfocal Raman
Crystallinity IndexRatio of the intensity of a band sensitive to crystalline phases to one sensitive to amorphous phases.DimensionlessConfocal Raman
Polarization RatioRatio of scattered light intensity parallel and perpendicular to the incident polarization, indicating molecular orientation.DimensionlessPolarized Raman

Experimental Protocol: Confocal Raman Microscopy

  • Instrument Setup:

    • Turn on the Raman spectrometer and the laser source. Allow for stabilization.

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

    • Select the appropriate laser wavelength, objective lens, and grating for the analysis.

  • Sample Preparation:

    • Place the polymer film on a microscope slide.

    • If necessary, secure the film to ensure it is flat.

  • Data Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus using the objective lens.

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without damaging the sample.

    • Acquire the Raman spectrum from the desired location on the film.

    • For depth profiling, perform a Z-scan, acquiring spectra at different focal depths.

  • Data Analysis:

    • Process the spectra to remove background fluorescence and cosmic rays.

    • Identify the polymer and its components by comparing the Raman shifts to reference databases.

    • Analyze peak parameters (position, intensity, width) to determine crystallinity and stress.

    • For mapping or depth profiling, generate chemical images based on the intensity of characteristic Raman bands.

Logical Relationship of Spectroscopic Techniques

Spectro_Logic cluster_properties Derived Properties FTIR FTIR Spectroscopy Composition Chemical Composition FTIR->Composition Additives Additives & Fillers FTIR->Additives Raman Raman Spectroscopy Raman->Composition Crystallinity Crystallinity & Orientation Raman->Crystallinity Raman->Additives UVVis UV-Vis Spectroscopy Degradation Degradation & Stability UVVis->Degradation Optical Optical Properties UVVis->Optical Fluorescence Fluorescence Spectroscopy Fluorescence->Degradation Composition->UVVis Composition->Fluorescence UVVis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting Start Start PrepareSample Prepare Film Sample Start->PrepareSample Baseline Perform Baseline Correction PrepareSample->Baseline InsertSample Insert Sample Baseline->InsertSample ScanSpectrum Scan UV-Vis Spectrum InsertSample->ScanSpectrum DetermineParams Determine λmax, A, %T ScanSpectrum->DetermineParams Quantify Quantify Additives DetermineParams->Quantify Report Generate Report Quantify->Report Problem_Solving Problem Problem: Unknown Film Composition InitialScreen Initial Screening: FTIR & Raman Problem->InitialScreen DataCompare Compare with Libraries InitialScreen->DataCompare Identified Polymer Identified DataCompare->Identified Match Found NotIdentified Not Identified DataCompare->NotIdentified No Match Characterize Characterize Additives/ Degradation Identified->Characterize FurtherAnalysis Further Analysis: UV-Vis, Fluorescence, etc. NotIdentified->FurtherAnalysis FurtherAnalysis->Characterize

References

Method

Application Notes and Protocols: Behavioral Science Methodologies in Reckitt's Hygiene Research

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a detailed overview of the behavioral science methodologies employed by Reckitt in their hygiene research, supported by experim...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the behavioral science methodologies employed by Reckitt in their hygiene research, supported by experimental protocols, quantitative data summaries, and visual diagrams.

Introduction

Reckitt, a global leader in health, hygiene, and nutrition, leverages behavioral science to understand and influence consumer hygiene practices.[1][2] This approach moves beyond identifying consumer preferences to unearthing the fundamental scientific and behavioral drivers behind their choices and concerns.[1] By integrating deep consumer insights with rigorous scientific research, Reckitt aims to develop superior products and interventions that foster a cleaner, healthier world.[2] A key initiative in this area is the establishment of the Reckitt Global Hygiene Institute (RGHI), a public health research and innovation hub that bridges epidemiology, public health, and behavioral insights to generate practical, high-quality scientific research for enduring behavior change.[3]

This document outlines key behavioral science methodologies utilized by Reckitt, with a focus on a notable case study: the targeted hygiene program at the 26th UN Climate Change Conference of the Parties (COP26).

Core Behavioral Science Framework: Targeted Hygiene

Reckitt's approach is heavily influenced by the principle of "Targeted Hygiene," which focuses on implementing hygiene interventions at the moments and places where they are most critical for health. This risk-based approach is more effective and sustainable than indiscriminate disinfection.[4] The core tenet is to interrupt the chain of infection by focusing on high-risk surfaces and encouraging key hygiene behaviors at opportune moments.

Logical Framework for Targeted Hygiene Intervention

The following diagram illustrates the logical flow of a targeted hygiene intervention, from initial assessment to behavioral reinforcement.

Targeted_Hygiene_Framework cluster_assessment Phase 1: Risk Assessment cluster_intervention Phase 2: Intervention Design cluster_implementation Phase 3: Implementation & Monitoring cluster_reinforcement Phase 4: Behavioral Reinforcement A Identify High-Traffic Zones (e.g., entrances, restrooms) B Identify High-Touch Surfaces (e.g., door handles, railings) A->B C Analyze Behavioral Patterns (e.g., movement flows, common touchpoints) B->C D Develop Surface Disinfection Protocols C->D E Strategically Place Hygiene Stations (e.g., hand sanitizer) C->E F Design Behavioral Nudges & Messaging C->F G Deploy Cleaning Teams with Targeted Protocols D->G I Observational Monitoring of Hygiene Behaviors E->I L Sustained Hygiene-Centered Messaging F->L H Quantitative Verification (e.g., ATP Testing) G->H K Real-time Feedback & Protocol Refinement H->K I->K J Provide Personal Hygiene Kits J->L

Caption: Logical workflow for implementing a targeted hygiene program.

Application Case Study: COP26 Targeted Hygiene Program

Reckitt, as the official hygiene partner for COP26, developed and implemented a tailor-made targeted hygiene program to help protect over 25,000 delegates.[4][5] This program serves as a practical example of their behavioral science methodologies in action.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of the COP26 hygiene intervention.

Table 1: Scope of the COP26 Targeted Hygiene Intervention

MetricValueSource
Number of Delegates Protected25,000+[4][5]
Identified Germ Hotspots50,000[6]
Key High-Risk Zones12[4][7]
Identified High-Risk Surfaces60[4][7]
Office Spaces Disinfected123[4][7]
Large Meeting Rooms Disinfected99[4][7]
Toilets Disinfected745[4][7]
Hand Sanitizer Stations Deployed600+[6]
ATP Swab Tests Conducted4,800[4]

Table 2: Comparative Infection Rates

PopulationInfection Rate (per 1,000 individuals)Time PeriodSource
Officially Affiliated with COP26~26-13 November 2021[8]
General Population in Scotland~11-126-13 November 2021[8]

Experimental Protocols

The following protocols are based on the methodologies described in the COP26 case study and Reckitt's broader consumer research approaches.

Protocol for Surface Cleanliness Verification using ATP Testing

Objective: To quantitatively assess the effectiveness of surface cleaning protocols by measuring the amount of organic matter present.

Materials:

  • Luminometer (ATP measurement device)

  • ATP testing swabs

  • Data logging software (cloud-based preferred for real-time monitoring)

  • Personal Protective Equipment (PPE) as required

Procedure:

  • Baseline Measurement (Optional but Recommended): Prior to the implementation of cleaning protocols, take ATP readings from a representative sample of the identified high-touch surfaces to establish a baseline level of contamination.

  • Post-Cleaning Measurement: After a surface has been cleaned and disinfected according to the established protocol, perform the following steps: a. Remove a swab from its tube. b. Firmly swab a 10x10 cm area of the target surface. Apply consistent pressure and use a cross-hatching pattern to ensure the entire area is sampled. c. Place the swab back into its tube and activate the reagent by breaking the seal and squeezing the bulb to release the liquid. d. Shake the swab tube gently for 5-10 seconds to ensure the sample is thoroughly mixed with the reagent. e. Insert the tube into the luminometer and close the lid. f. Initiate the reading. The result, measured in Relative Light Units (RLU), will be displayed within 15 seconds.

  • Data Logging: Record the RLU reading, the location of the surface, the time of the test, and the cleaning team responsible. Utilize cloud-based software for real-time data aggregation and analysis.[4]

  • Interpretation and Action: a. Compare the RLU reading against a pre-determined pass/fail threshold. (Note: Specific thresholds are device-dependent and should be established based on manufacturer guidelines and internal standards). b. A "pass" indicates that the surface has been cleaned to an acceptable standard. c. A "fail" indicates that the cleaning was not effective. This should trigger an immediate re-cleaning of the surface and a follow-up ATP test. d. Analyze trends in the data to identify areas for improvement in cleaning protocols or staff training.[9]

Protocol for AI-Moderated Qualitative Interviews

Objective: To uncover the functional and emotional drivers behind consumer hygiene behaviors and product loyalty.[10]

Procedure:

  • Define Research Objectives: Clearly articulate the key questions the research aims to answer. For example, "Why do loyal consumers continue to use our laundry sanitiser?"[10]

  • Participant Recruitment: Define the target audience based on demographics, product usage, and other relevant criteria. The AI platform handles the recruitment and screening of participants.[11]

  • Develop a Discussion Guide: a. Provide the AI moderator with a brief outlining the research objectives and areas of inquiry.[12] b. The AI will generate a structured or semi-structured discussion guide with a combination of pre-set and dynamically generated follow-up questions.[13][14] c. The guide should be designed to probe both rational (e.g., "What specific cleaning challenges does this product solve for you?") and emotional (e.g., "How does using this product make you feel?") drivers.[10]

  • Conduct Interviews: a. The AI moderator conducts one-on-one interviews with participants via voice or text-based chat interfaces.[13] b. Interviews are typically 30 minutes in duration.[10] c. The AI adapts its questioning based on real-time participant responses to probe for deeper insights.[14] d. Video responses can be captured to analyze non-verbal cues and emotional nuances.[10]

  • Data Analysis and Reporting: a. The AI platform automatically transcribes and analyzes the interview data.[11] b. The analysis should identify key themes, patterns, and direct quotes from participants. c. A comprehensive report with actionable insights is generated, often within 24 hours.[11]

Behavioral Science Signaling Pathways

Reckitt's product development and marketing strategies are informed by an understanding of consumer behavioral pathways. The following diagram illustrates a simplified model of how functional and emotional drivers lead to product loyalty.

Consumer_Loyalty_Pathway cluster_stimulus Initial Stimulus cluster_drivers Behavioral Drivers cluster_action Action & Outcome cluster_loyalty Loyalty Loop A Hygiene Concern (e.g., baby clothes, gym wear) B Functional Drivers - Efficacy - Kills bacteria/viruses A->B Rational Evaluation C Emotional Drivers - Peace of mind - Sense of security - Trust in protection A->C Emotional Response D Product Purchase & Use B->D C->D E Positive Experience (Cleanliness & Reassurance) D->E F Reinforcement of Trust & Security E->F G Habit Formation (Essential part of hygiene routine) F->G G->D Repeat Purchase

Caption: A simplified signaling pathway from hygiene concern to consumer loyalty.

Conclusion

Reckitt's integration of behavioral science into its hygiene research is a multi-faceted approach that combines theoretical frameworks like "Targeted Hygiene" with advanced data collection and analysis techniques. The successful intervention at COP26 demonstrates the efficacy of a science-led, behaviorally-informed strategy in a large-scale, real-world setting. By continuing to invest in understanding the nuanced drivers of consumer behavior through both quantitative and qualitative methods, Reckitt is positioned to develop more effective hygiene solutions and promote positive, lasting changes in public health. The ongoing research funded by the RGHI and collaborations with institutions like the London School of Hygiene & Tropical Medicine will further advance the evidence base in this critical field.[5][15]

References

Application

Application Notes and Protocols for Entomological Bioassays of Reckitt Pest Control Products

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides detailed application notes and standardized protocols for conducting entomological bioassays to evaluate the efficacy...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and standardized protocols for conducting entomological bioassays to evaluate the efficacy of Reckitt's pest control products. The methodologies outlined herein are based on internationally recognized guidelines, including those from the World Health Organization (WHO), and are designed to ensure reproducible and comparable data generation for product registration and labeling.[1][2]

General Principles of Entomological Bioassays

Entomological bioassays are fundamental for determining the toxicity and efficacy of insecticides.[3] The primary objective is to measure the potency of an active ingredient or a formulated product by observing the response it produces in a target insect population.[3] Key factors that influence bioassay outcomes include the insect species and life stage, environmental conditions, and the method of insecticide application.[4] It is crucial to maintain consistency in these factors to ensure the reliability of the results.[3]

1.1 Key Bioassay Endpoints:

  • Knockdown: The state of intoxication and paralysis characterized by the inability of an insect to maintain normal posture or fly. This is often a rapid effect of neurotoxic insecticides like pyrethroids.

  • Mortality: The irreversible state of death, typically assessed 24 hours or more post-exposure to distinguish from temporary knockdown.[5][6]

  • LC50/LD50: The concentration (LC) or dose (LD) of an insecticide that is lethal to 50% of the test population.[4][7] This is a standard measure of acute toxicity.

  • KT50: The time required to knock down 50% of the test population.

1.2 Target Pest Species:

Bioassays should be conducted on relevant household pest species that are target organisms for Reckitt's products.[8][9] Common species for testing include:

  • Diptera: House flies (Musca domestica), Mosquitoes (Aedes aegypti, Anopheles spp.)

  • Blattodea: German cockroaches (Blattella germanica), American cockroaches (Periplaneta americana)

  • Hymenoptera: Ants (e.g., Monomorium pharaonis)

  • Siphonaptera: Fleas (Ctenocephalides felis)[8]

  • Cimicidae: Bed bugs (Cimex lectularius)[8]

It is recommended to use laboratory-reared insect strains with known susceptibility to insecticides to ensure consistent and reproducible results.

1.3 Active Ingredients in Reckitt Products:

Reckitt's Mortein brand, for instance, utilizes pyrethroid neurotoxins as active ingredients in many of its products.[10] Examples include Allethrin, Resmethrin, Imiprothrin, and Cypermethrin.[10][11] These compounds are fast-acting and are suitable for products designed for rapid knockdown and kill of flying and crawling insects. Some products also use natural plant-based pyrethrins.[12][13] Understanding the mode of action of these active ingredients is crucial for selecting the appropriate bioassay. For neurotoxins, contact and spatial spray bioassays are highly relevant.

Experimental Protocols

The choice of bioassay method depends on the product formulation and the intended use. The following protocols are adapted from WHO guidelines and standard entomological practices.[1][2][14]

Protocol for Aerosol Spray Insecticides (Contact & Spatial Efficacy)

This protocol is designed to assess the efficacy of aerosolized insecticides, such as Mortein's flying and crawling insect killers. It is based on the WHO guidelines for testing household insecticide products.[1]

Objective: To determine the knockdown and mortality rates of flying insects (e.g., mosquitoes, house flies) or crawling insects (e.g., cockroaches) upon exposure to an aerosol spray in a controlled environment.

Materials:

  • Glass testing chamber (e.g., Peet-Grady chamber)

  • Aerosol product to be tested

  • Test insects (e.g., 50-100 adult female mosquitoes, 2-5 days old)

  • Holding cages with access to a sugar solution

  • Stopwatch

  • Temperature and humidity logger

Procedure:

  • Acclimatization: Acclimate the test insects in the testing chamber for at least one hour before the test. Maintain environmental conditions at approximately 25°C and 60-80% relative humidity.

  • Product Application: Introduce the aerosol spray into the chamber through a designated port. The amount of product to be dispersed should be calculated based on the chamber volume and the product's recommended application rate.

  • Exposure: Expose the insects to the aerosol for a specified period (e.g., 10 minutes).

  • Knockdown Assessment: Record the number of knocked-down insects at regular intervals (e.g., 1, 2, 5, and 10 minutes) during the exposure period.

  • Transfer: After the exposure period, ventilate the chamber and carefully transfer the insects (both knocked-down and active) to clean holding cages. Provide access to a 10% sugar solution.

  • Mortality Assessment: Hold the insects for 24 hours under controlled conditions (25°C, 60-80% RH). Record the number of dead insects.

  • Control Group: A control group of insects should be handled identically but without exposure to the insecticide spray. If control mortality exceeds 20%, the test should be discarded. If control mortality is between 5% and 20%, the observed mortality in the treated group should be corrected using Abbott's formula.[15]

Protocol for Liquid Concentrate Insecticides (Residual Contact Bioassay)

This protocol is suitable for evaluating the residual efficacy of liquid insecticides that are applied to surfaces. The WHO tube test is a widely used method for this purpose.[5][6][16]

Objective: To determine the mortality rate of crawling insects (e.g., cockroaches, ants) after exposure to a surface treated with a residual insecticide.

Materials:

  • WHO susceptibility test kits (including exposure tubes and holding tubes)

  • Filter papers

  • Technical grade insecticide and appropriate solvent (e.g., acetone)

  • Test insects (e.g., 20-25 adult cockroaches)

  • Stopwatch

Procedure:

  • Preparation of Treated Surfaces: Impregnate filter papers with a known concentration of the insecticide active ingredient dissolved in a volatile solvent. Allow the solvent to evaporate completely.

  • Exposure: Line the exposure tubes with the insecticide-impregnated paper. Introduce the test insects into the exposure tubes and hold them for a fixed period (e.g., 1 hour).

  • Transfer: After the exposure period, transfer the insects to clean holding tubes lined with untreated paper. Provide access to food and water.

  • Mortality Assessment: Hold the insects for 24 hours and record the mortality.

  • Control Group: A control group of insects should be exposed to filter papers treated only with the solvent.

Protocol for Insecticide Baits (Ingestion Bioassay)

This protocol is designed to assess the efficacy of insecticidal baits, which are ingested by the target pests.

Objective: To determine the mortality rate of target insects (e.g., cockroaches, ants) after ingesting a bait formulation.

Materials:

  • Test arenas (e.g., plastic containers with a vented lid)

  • Bait formulation

  • Non-toxic food source (for the control group)

  • Water source

  • Test insects (starved for 24 hours prior to the test)

Procedure:

  • Acclimatization: Place a known number of starved insects into the test arena and allow them to acclimate.

  • Exposure: Introduce a pre-weighed amount of the insecticide bait into the test arena. In a separate control arena, provide an equivalent amount of a non-toxic food source.

  • Ingestion Period: Allow the insects to feed on the bait for a specified period (e.g., 24-48 hours).

  • Mortality Assessment: Record mortality at regular intervals (e.g., every 24 hours) for up to 7 days or until 100% mortality is achieved in the highest dose group.

  • Data Collection: The amount of bait consumed can also be measured by weighing the remaining bait at the end of the exposure period.

Data Presentation

Quantitative data from bioassays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Knockdown and Mortality Data for an Aerosol Product Against Musca domestica

TreatmentReplicationNo. of InsectsKnockdown (%) at 10 minMortality (%) at 24 hrCorrected Mortality (%)
Product A1100989594.4
2100979695.5
3100999796.6
Average 98.0 96.0 95.5
Control110005-
210014-
310006-
Average 0.3 5.0 -
Corrected using Abbott's formula where applicable.

Table 2: Residual Efficacy of a Liquid Concentrate Against Blattella germanica

InsecticideConcentration (mg/m²)ReplicationNo. of InsectsMortality (%) at 24 hr
Product B50125100
22596
325100
Average 98.7
Control01254
2250
3254
Average 2.7

Visualizations: Workflows and Logic Diagrams

Diagrams are essential for visualizing experimental processes and relationships.

Bioassay_Workflow start Start: Select Product & Target Pest rearing Insect Rearing & Acclimatization (Controlled Environment) start->rearing prep Prepare Test Formulations (Dilutions, Baits, Surfaces) rearing->prep control Control Group (No Insecticide Exposure) rearing->control exposure Exposure Phase (Contact, Ingestion, Spatial Spray) prep->exposure observation Observation & Data Collection (Knockdown, Mortality) exposure->observation analysis Data Analysis (LC50/KT50, Abbott's Formula) observation->analysis end End: Efficacy Report analysis->end control->observation Bioassay_Selection outcome outcome product_type Product Formulation? aerosol Aerosol / Spray product_type->aerosol Aerosol bait Bait (Solid/Gel) product_type->bait Bait liquid Liquid Concentrate product_type->liquid Liquid outcome_aerosol Perform Spatial/ Contact Spray Bioassay aerosol->outcome_aerosol outcome_bait Perform Ingestion/ Choice Bioassay bait->outcome_bait outcome_liquid Perform Residual Contact Bioassay liquid->outcome_liquid

References

Method

Application Notes and Protocols for Statistical Analysis of Reckitt's Clinical Research Data

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the statistical methodologies and data presentation standards applicable to clinical research co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the statistical methodologies and data presentation standards applicable to clinical research conducted by Reckitt. The protocols outlined below are designed to ensure the robustness, integrity, and regulatory compliance of clinical trial data analysis.

Data Presentation

Quantitative data from clinical trials must be summarized in a clear and structured format to facilitate interpretation and comparison. The following tables provide standardized templates for presenting key data types.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicTreatment Group A (N=...)Placebo Group (N=...)Total (N=...)p-value
Age (years)
Mean (SD)
Median (IQR)
Range (Min, Max)
Gender, n (%)
Male
Female
Race/Ethnicity, n (%)
Caucasian
African American
Asian
Hispanic
Other
Baseline Pain Score (VAS)
Mean (SD)
Median (IQR)
Infant Weight (kg)
Mean (SD)
Median (IQR)

SD: Standard Deviation; IQR: Interquartile Range; VAS: Visual Analog Scale. P-values are for illustrative purposes and should be derived from appropriate statistical tests (e.g., t-test, ANOVA for continuous variables; Chi-squared test for categorical variables).

Table 2: Efficacy Endpoints

EndpointTreatment Group A (N=...)Placebo Group (N=...)Effect Size (95% CI)p-value
Primary Endpoint
Change from Baseline in Pain Score at 4 hours (Mean, SD)
Secondary Endpoints
Proportion of Responders (n, %)
Time to Meaningful Pain Relief (Median, hours)
Infant Weight Gain ( g/day ) (Mean, SD)

CI: Confidence Interval. The choice of effect size will depend on the nature of the data (e.g., difference in means, odds ratio, hazard ratio).

Table 3: Safety and Tolerability - Adverse Events (AEs)

Adverse Event (MedDRA Preferred Term)Treatment Group A (N=...) n (%)Placebo Group (N=...) n (%)Total (N=...) n (%)
Nausea
Headache
Dizziness
Abdominal Pain
Any Serious Adverse Event (SAE)

MedDRA: Medical Dictionary for Regulatory Activities.

Experimental Protocols: Statistical Analysis

The following protocols detail the statistical methodologies for key experiments relevant to Reckitt's product portfolio.

Protocol: Bioequivalence Study of Ibuprofen (B1674241) Formulations

Objective: To assess the bioequivalence of a test formulation of ibuprofen against a reference formulation.[1][2][3][4][5]

Study Design: A single-dose, randomized, two-period, two-sequence crossover study under fasting conditions.[1]

Population: Healthy adult male and female volunteers.[1]

Pharmacokinetic (PK) Parameters:

  • Primary:

    • AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration)

    • Cmax (Maximum observed plasma concentration)

  • Secondary:

    • AUC0-∞ (Area under the plasma concentration-time curve from time zero to infinity)

    • Tmax (Time to reach Cmax)

    • t1/2 (Elimination half-life)

Statistical Analysis:

  • Log-transform the primary PK parameters (AUC0-t and Cmax).

  • Perform an Analysis of Variance (ANOVA) on the log-transformed data. The model should include sequence, subject nested within sequence, period, and treatment as factors.

  • Calculate the 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) for AUC0-t and Cmax.[4]

  • Bioequivalence Criteria: The 90% CIs for the geometric mean ratios of both AUC0-t and Cmax must fall within the acceptance range of 80.00% to 125.00%.[4]

  • For Tmax, a non-parametric test (e.g., Wilcoxon signed-rank test) will be used to compare the distributions between the test and reference formulations.

Protocol: Efficacy and Safety of a Pain Relief Medication (e.g., Ibuprofen)

Objective: To evaluate the analgesic efficacy and safety of a new pain relief formulation compared to placebo in patients with acute pain.[6][7]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[6]

Population: Patients experiencing moderate to severe pain (e.g., post-dental extraction).[6]

Efficacy Endpoints:

  • Primary: Sum of Pain Intensity Difference over 12 hours (SPID12).[6]

  • Secondary:

    • Pain Intensity Difference (PID) at various time points.[6]

    • Time to perceptible and meaningful pain relief.[6]

    • Proportion of patients using rescue medication.

Statistical Analysis:

  • Primary Efficacy Analysis: An Analysis of Covariance (ANCOVA) will be performed on the SPID12, with the treatment group as the main factor and the baseline pain score as a covariate.

  • Secondary Efficacy Analyses:

    • PID at each time point will be analyzed using a mixed-effects model for repeated measures (MMRM).

    • Time-to-event endpoints (e.g., time to pain relief) will be analyzed using Kaplan-Meier survival analysis and compared between groups using the log-rank test.

    • The proportion of patients using rescue medication will be compared using a Chi-squared or Fisher's exact test.

  • Safety Analysis: The incidence of adverse events will be summarized by treatment group and compared using a Chi-squared or Fisher's exact test.

Protocol: Infant Formula Growth and Tolerance Study

Objective: To assess the growth and tolerance of a new infant formula compared to a standard formula and a human milk reference group.

Study Design: A multi-center, randomized, controlled, parallel-group study.

Population: Healthy, full-term infants.

Primary Endpoints:

  • Weight gain ( g/day ) from baseline to 4 months of age.

  • Length and head circumference gain (cm/week).

Secondary Endpoints:

  • Stool consistency and frequency.

  • Incidence of spit-up and fussiness.

  • Adverse events.

Statistical Analysis:

  • Primary Growth Analysis: An ANCOVA will be used to compare the mean weight gain between the formula groups, with baseline weight as a covariate. A separate analysis will compare each formula group to the human milk reference group to ensure growth is not inferior.

  • Secondary Tolerance Analyses:

    • Stool consistency and frequency will be analyzed using appropriate non-parametric tests (e.g., Wilcoxon rank-sum test).

    • The incidence of spit-up and fussiness will be compared using Chi-squared or Fisher's exact tests.

  • Safety Analysis: The incidence of adverse events will be summarized and compared between groups.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways, experimental designs, and analytical workflows. The following are examples created using the DOT language for Graphviz.

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which inhibit the cyclooxygenase (COX) enzymes.[8][9][10][11][12]

COX_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins G2/H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (e.g., PGE2, PGI2) prostaglandins_h2->prostaglandins thromboxane Thromboxane A2 prostaglandins_h2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation stomach Stomach Lining Protection prostaglandins->stomach platelet Platelet Aggregation thromboxane->platelet ibuprofen Ibuprofen (NSAID) ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Ibuprofen.

Infant Growth and Metabolic Pathways

This diagram provides a simplified overview of key metabolic pathways influencing infant growth, which are relevant in the assessment of infant nutrition products.[13][14][15][16][17]

Infant_Growth_Metabolism infant_formula Infant Formula / Human Milk nutrients Nutrients (Proteins, Fats, Carbohydrates) infant_formula->nutrients digestion Digestion & Absorption nutrients->digestion amino_acids Amino Acids digestion->amino_acids fatty_acids Fatty Acids & Glycerol digestion->fatty_acids glucose Glucose digestion->glucose protein_synthesis Protein Synthesis amino_acids->protein_synthesis energy_production Energy Production (ATP) (TCA Cycle, Oxidative Phosphorylation) fatty_acids->energy_production fat_storage Fat Storage fatty_acids->fat_storage glucose->energy_production growth Lean & Adipose Tissue Growth protein_synthesis->growth energy_production->growth development Organ & Brain Development energy_production->development fat_storage->growth

Caption: Simplified overview of metabolic pathways in infant growth and development.

Clinical Trial Workflow for a Randomized Controlled Trial (RCT)

The following diagram outlines the typical workflow for a randomized controlled clinical trial, from patient recruitment to final analysis.

RCT_Workflow screening Patient Screening & Recruitment consent Informed Consent screening->consent randomization Randomization consent->randomization treatment_a Treatment Group A randomization->treatment_a Arm 1 placebo Placebo Group randomization->placebo Arm 2 follow_up Follow-up & Data Collection treatment_a->follow_up placebo->follow_up data_management Data Management & Cleaning follow_up->data_management analysis Statistical Analysis data_management->analysis reporting Clinical Study Report analysis->reporting

Caption: Standard workflow for a two-arm randomized controlled clinical trial.

References

Application

Quality Control Procedures for Probiotic Supplements: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document outlines a comprehensive framework for the quality control of probiotic supplements, aligning with industry best practices and regulatory expe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a comprehensive framework for the quality control of probiotic supplements, aligning with industry best practices and regulatory expectations. While specific internal procedures of individual companies like Reckitt are proprietary, the methodologies described herein represent the rigorous standards expected for ensuring the identity, purity, potency, and stability of probiotic products.

Overview of Probiotic Quality Control

A robust quality control (QC) program for probiotics is essential to guarantee that consumers receive a safe and effective product. This involves a multi-step process that begins with the raw materials and extends through manufacturing to the finished product's shelf life.[1][2] Key quality parameters include the correct identification of probiotic strains, the number of viable organisms, the absence of contaminants, and the stability of the product over time.[3] Adherence to Good Manufacturing Practices (GMPs) is fundamental throughout the entire process to ensure product quality and consistency.[1][2]

A typical workflow for probiotic quality control is illustrated below.

QualityControlWorkflow cluster_0 Raw Material Stage cluster_1 Testing & Verification cluster_2 Manufacturing & In-Process Control cluster_3 Finished Product Testing RawMaterial Receipt of Raw Probiotic Material QC_Sampling_Raw QC Sampling RawMaterial->QC_Sampling_Raw Strain_ID Strain Identification (e.g., PCR, Sequencing) QC_Sampling_Raw->Strain_ID Enumeration Viable Cell Count (e.g., Plate Count, Flow Cytometry) QC_Sampling_Raw->Enumeration Purity Contaminant Testing (e.g., Pathogens, Heavy Metals) QC_Sampling_Raw->Purity Blending Blending with Excipients Purity->Blending Encapsulation Encapsulation / Tableting Blending->Encapsulation Packaging Packaging Encapsulation->Packaging Finished_Product_QC Finished Product QC Packaging->Finished_Product_QC Stability_Testing Stability Testing (Real-time & Accelerated) Finished_Product_QC->Stability_Testing Release Product Release Finished_Product_QC->Release SignalingPathway Probiotic Probiotic Strain TLR2 Toll-like Receptor 2 (TLR2) Probiotic->TLR2 interacts with IEC Intestinal Epithelial Cell (IEC) Immune_Cell Immune Cell (e.g., Dendritic Cell) IEC->Immune_Cell signals to NFkB NF-κB Pathway TLR2->NFkB activates Cytokines Anti-inflammatory Cytokines (e.g., IL-10) NFkB->Cytokines modulates Cytokines->Immune_Cell influences

References

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in culturing fastidious skin bacteria for Reckitt studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in culturing fastidious skin bac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in culturing fastidious skin bacteria.

Frequently Asked Questions (FAQs)

Q1: Why are some skin bacteria considered "fastidious" and difficult to culture?

A1: Fastidious skin bacteria have complex and specific nutritional requirements that are often difficult replicate in standard laboratory conditions.[1] Their growth may depend on specific vitamins, amino acids, lipids, and even metabolites produced by other microorganisms in their natural skin environment. Furthermore, many are slow-growing and require specific atmospheric conditions, such as anaerobic or microaerophilic environments, and are sensitive to temperature and pH changes.[1][2][3] Some key fastidious genera found on the skin include Cutibacterium (formerly Propionibacterium), Corynebacterium, and certain Staphylococcus species.[4][5][6]

Q2: What are the most critical factors to consider when attempting to culture fastidious skin bacteria?

A2: The three most critical factors are:

  • Culture Medium: A nutrient-rich, specialized medium is often necessary. Standard media may lack essential growth factors. Enriched media, such as those containing blood, serum, or specific lipids, are frequently required.[7]

  • Atmospheric Conditions: Many fastidious skin bacteria are anaerobic or microaerophilic. Strict anaerobic chambers or gas-generating systems are often essential for successful cultivation.[1][3]

  • Incubation Time and Temperature: These organisms are often slow-growing, requiring extended incubation periods of up to 14 days or more.[3][8] The optimal temperature may also be closer to that of the skin surface (around 30-35°C) rather than the standard 37°C.[9]

Q3: What is the "Viable But Non-Culturable" (VBNC) state and how does it affect my experiments?

A3: The VBNC state is a survival strategy some bacteria enter under stressful conditions. In this state, they are metabolically active but will not grow on standard culture media.[10][11] This can lead to an underestimation of the bacterial population and false-negative culture results. Resuscitation from the VBNC state may be possible by altering conditions or adding specific "resuscitation-promoting factors" (Rpfs).[10][11][12]

Q4: What are co-culture techniques and why are they useful for fastidious skin bacteria?

A4: Co-culture involves growing two or more microorganisms in the same environment. This can be beneficial for fastidious bacteria that rely on metabolites or growth factors produced by other "helper" organisms.[2][13] Recently, specialized co-culture media, such as the TUS Skin Bacteria Co-culture (TSBC) medium, have been developed to better mimic the natural interactions of the skin microbiome.[13]

Troubleshooting Guides

Issue 1: No growth or poor growth of Cutibacterium acnes
Possible Cause Troubleshooting Step
Inappropriate atmospheric conditions Ensure a strict anaerobic environment is maintained. Use an anaerobic chamber or gas packs. Oxygen is toxic to C. acnes.[1]
Incorrect culture medium Use an enriched medium such as Reinforced Clostridial Medium (RCM) or Schaedler agar (B569324). Blood culture bottles can also be effective.[5]
Insufficient incubation time C. acnes is slow-growing. Incubate plates for at least 7-14 days.[3][8]
Suboptimal temperature Incubate at 35-37°C.
Nutrient limitation Sebum is a natural nutrient source. Consider supplementing media with lipids like Tween 80.[14]
Issue 2: No growth or poor growth of Corynebacterium species
Possible Cause Troubleshooting Step
Inappropriate culture medium Use a selective medium like Furazolidone (B1674277), Tween-80, Oil red O (FTO) agar to isolate corynebacteria.[15] For non-selective growth, try Tryptic Soy Agar (TSA) or Sheep Blood Agar.[9]
Incorrect incubation conditions Most Corynebacterium species are aerobic and grow well at 30-35°C.[9] Some may prefer an environment with 5% CO2.
Slow growth Allow for sufficient incubation time, typically 24-72 hours, but some species may take longer.
Lipid requirement Some skin-associated Corynebacterium species are lipophilic. Consider adding a lipid source like Tween 80 to the medium.[2]
Issue 3: Persistent contamination in anaerobic cultures
Possible Cause Troubleshooting Step
Contaminated sample collection Ensure aseptic technique during sample collection to avoid introducing contaminants from surrounding skin areas.[1][16]
Improper aseptic technique in the lab Work in a laminar flow hood, sterilize all equipment and media, and minimize exposure of plates to the air.[17]
Contaminated reagents or media Use pre-sterilized, high-quality media and reagents. Filter-sterilize heat-labile components.[4]
Ineffective anaerobic chamber sanitation Regularly clean and decontaminate the anaerobic chamber to prevent the buildup of contaminating organisms.[4]

Quantitative Data Summary

Table 1: Time to Positive Culture for Cutibacterium acnes

Culture MethodMean Time to Positivity (Days)Range (Days)
Pre-regulated anaerobic chamber 6.53 - 10
Post-regulated anaerobic chamber 4.92.75 - 10
True Infections 5.5-
Contaminants 6.8-
Data adapted from a retrospective study on C. acnes cultures from shoulder infections.[18]

Experimental Protocols

Protocol 1: Culturing Cutibacterium acnes using Reinforced Clostridial Medium (RCM)

Objective: To provide a general protocol for the anaerobic culture of C. acnes.

Materials:

  • Reinforced Clostridial Medium (RCM) powder

  • Distilled water

  • Autoclave

  • Anaerobic chamber or gas-generating system

  • Sterile petri dishes

  • Incubator at 37°C

Procedure:

  • Prepare RCM:

    • Suspend 38 g of RCM powder in 1 liter of distilled water.[19][20][21][22]

    • Heat to boiling with frequent agitation to completely dissolve the powder.[21][23]

    • Dispense into appropriate containers and sterilize by autoclaving at 121°C for 15 minutes.[19][20][21][22][23]

    • Cool to 45-50°C before pouring into sterile petri dishes.

  • Inoculation:

    • Streak the skin swab or sample onto the surface of the RCM agar plate inside an anaerobic chamber to maintain anaerobic conditions.

  • Incubation:

    • Incubate the plates anaerobically at 37°C for 7-14 days.[3][8]

    • Check for growth periodically. Colonies of C. acnes are typically small, white to grayish, and opaque.

Protocol 2: Selective Culturing of Corynebacterium species using FTO Agar

Objective: To selectively isolate Corynebacterium species from skin samples.

Materials:

  • Trypticase Soy Agar (TSA)

  • Yeast extract

  • Tween-80

  • Furazolidone

  • Oil Red O

  • Ultra-filtrated water

  • Autoclave

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare FTO Agar:

    • Combine 40 g of TSA, 5 g of yeast extract, and 10 ml of Tween-80 in 1 liter of ultra-filtrated water.[15]

    • Autoclave to sterilize and then cool to approximately 50°C.

    • Aseptically add furazolidone to a final concentration of 6 µg/ml.[15]

    • Add 1 ml of a 0.5% stock solution of Oil Red O.[15]

    • Mix gently and pour into sterile petri dishes.

  • Inoculation:

    • Streak the skin sample onto the FTO agar plates.

  • Incubation:

    • Incubate aerobically at 37°C in an atmosphere containing 5% CO2 for up to four days.[15]

    • Look for orange-pink circular colonies, which are characteristic of corynebacteria on this medium.[15]

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_culture Culturing cluster_analysis Analysis collection Aseptic Skin Swab Collection transport Anaerobic Transport Medium collection->transport dilution Serial Dilution in PBS transport->dilution inoculation Inoculation onto Specialized Media dilution->inoculation Spread Plating incubation Anaerobic/Microaerophilic Incubation (7-14 days) inoculation->incubation observation Colony Morphology Observation incubation->observation identification 16S rRNA Sequencing / MALDI-TOF observation->identification

Caption: Experimental workflow for culturing fastidious skin bacteria.

wood_werkman_cycle Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Methylmalonyl_CoA Methylmalonyl-CoA Oxaloacetate->Methylmalonyl_CoA Methylmalonyl-CoA Carboxytransferase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Propionyl_CoA Propionyl-CoA Propionate Propionate (Secreted) Propionyl_CoA->Propionate Propionate CoA-transferase Succinyl_CoA->Propionyl_CoA Propionyl-CoA Carboxylase (reverse)

Caption: The Wood-Werkman cycle in Cutibacterium acnes.

References

Optimization

Technical Support Center: Improving Enzymatic Detergent Stability in Reckitt Formulations

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of enzymatic dete...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of enzymatic detergents in Reckitt formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Rapid Loss of Protease Activity in a New Liquid Detergent Formulation

  • Question: My new liquid detergent formulation shows a significant loss of protease activity within a few days at room temperature. What are the likely causes and how can I fix this?

  • Answer: Rapid protease inactivation is a common challenge in liquid detergents. The primary causes are typically:

    • Autoproteolysis: Proteases can digest themselves and other enzymes in the formulation, especially in liquid environments.[1]

    • Surfactant-Induced Denaturation: Anionic surfactants, such as Linear Alkylbenzene Sulfonates (LAS), are known to denature proteins, leading to a loss of enzymatic activity.[2][3] High concentrations of anionic surfactants can lead to complete protease inactivation.

    • High pH: While alkaline proteases are designed to function at high pH during the wash, prolonged exposure in the formulation can lead to instability.

    • Presence of Chelating Agents: Chelators can remove essential calcium ions that stabilize the protease structure.[4][5][6]

    Troubleshooting Steps:

    • Introduce a Stabilization System: The most common and effective method is to add a stabilizer. A combination of boric acid (or borax) and a polyol (e.g., propylene (B89431) glycol, glycerol) is a widely used system. Boric acid acts as a reversible inhibitor of the protease in the concentrated formula, and its effect is reversed upon dilution in the wash water.[1]

    • Evaluate Alternative Protease Inhibitors: Consider screening other reversible inhibitors, such as 4-formylphenyl boronic acid (4-FPBA), which has shown to be a promising candidate.[1]

    • Adjust the Surfactant System: If the formulation contains a high level of anionic surfactants, try substituting a portion with non-ionic surfactants (e.g., alcohol ethoxylates). Non-ionic surfactants are generally less denaturing to enzymes.[2][3][7] For instance, replacing a 15% anionic surfactant formulation (which caused complete inactivation) with one containing 10% non-ionic surfactant resulted in 33% residual protease activity under similar conditions.

    • Optimize Calcium Ion Concentration: Ensure sufficient calcium ions are present to maintain the structural integrity of the protease.[4][5][8] This is particularly important if your formulation contains chelators.

Issue 2: Amylase Instability in a Formulation Containing a Bleaching Agent

  • Question: I am observing a significant decrease in amylase activity in my formulation that contains a peroxygen bleach. What is causing this and what are the solutions?

  • Answer: The primary cause of enzyme instability in the presence of bleaching agents like peroxygen bleaches is oxidation.[9] Peroxides can damage the amino acid residues in the enzyme, leading to a loss of activity. Even low levels of peroxides, sometimes present as impurities from surfactants, can negatively impact enzyme stability over time.

    Troubleshooting Steps:

    • Incorporate Antioxidants: The addition of antioxidants such as methionine or sodium thiosulfate (B1220275) can help protect the enzymes from oxidative damage.

    • Utilize Encapsulation Technology: Encapsulating the amylase can provide a physical barrier, protecting it from the harsh chemical environment of the formulation until it is released in the wash.

    • Ensure Adequate Calcium Concentration: Amylases often rely on calcium ions for their conformational stability.[4][5][8] The presence of chelating agents, often included in detergent formulations, can strip these essential ions. It is crucial to balance the chelator and calcium levels to ensure sufficient free calcium is available for the enzyme.

Issue 3: Inconsistent Results in Enzyme Stability Studies

  • Question: My enzyme stability test results are highly variable between experimental runs. How can I improve the reproducibility of my experiments?

  • Answer: Inconsistent results in stability studies can stem from several factors related to both the formulation and the analytical methods used.

    Troubleshooting Steps:

    • Standardize Experimental Protocols: Ensure that all steps of your experimental protocol, from formulation preparation to enzyme activity measurement, are rigorously standardized. Pay close attention to incubation times, temperatures, and reagent concentrations.

    • Control Storage Conditions: Store your stability samples in a controlled environment with stable temperature and humidity. Use calibrated incubators for accelerated stability testing.

    • Ensure Homogeneity of Samples: Before taking an aliquot for analysis, ensure that the detergent sample is well-mixed, as phase separation or settling of components can occur over time.

    • Validate Analytical Methods: The enzyme activity assays themselves can be a source of variability. Ensure your assays are validated for linearity, accuracy, and precision in the detergent matrix. Run controls and standards with each batch of samples.

    • Automate Where Possible: Utilizing automated enzyme analyzers can significantly reduce manual errors and improve the consistency of results.

Frequently Asked Questions (FAQs)

What is the primary mechanism of enzyme degradation in liquid detergents?

In liquid detergents, the primary mechanisms of enzyme degradation are autoproteolysis (for proteases) and denaturation by surfactants, particularly anionic surfactants.[1][2] Proteases can break down other enzyme molecules, as well as themselves. Surfactants can disrupt the three-dimensional structure of enzymes, leading to a loss of function.

How do borax (B76245) and polyols work to stabilize enzymes?

Boric acid (or its salt, borax) in combination with a polyol like propylene glycol is a widely used stabilization system. Boric acid acts as a reversible inhibitor of serine proteases by interacting with the active site.[1] This inhibition prevents the protease from digesting itself and other enzymes in the concentrated detergent. When the detergent is diluted in the wash water, the inhibitor is released, and the enzyme becomes fully active.

Are non-ionic surfactants always better for enzyme stability than anionic surfactants?

Generally, non-ionic surfactants are considered more benign to enzymes than anionic surfactants.[2][3][7] Anionic surfactants can cause significant unfolding and deactivation of enzymes.[2][3] However, the overall effect depends on the specific surfactant, its concentration, and the other components of the formulation. A blend of anionic and non-ionic surfactants is often used to balance cleaning performance and enzyme stability.

What is accelerated stability testing and how does it predict shelf life?

Accelerated stability testing involves storing the detergent formulation at elevated temperatures (e.g., 37°C or 40°C) to speed up chemical degradation processes.[10][11][12] By measuring the rate of enzyme activity loss at these higher temperatures over a shorter period (e.g., 4-8 weeks), mathematical models like the Arrhenius equation can be used to predict the shelf life at normal storage conditions (e.g., room temperature).[10][11][12][13] This allows for a much faster assessment of formulation stability compared to real-time, long-term studies.

How can I measure the activity of proteases and amylases in my detergent formulations?

Standardized enzyme activity assays are used for this purpose. For proteases, the azo-casein assay is a common method.[8] This involves incubating the detergent sample with a colored casein substrate and measuring the release of colored fragments spectrophotometrically. For amylases, the 3,5-dinitrosalicylic acid (DNS) method can be used, which measures the reducing sugars produced from the enzymatic breakdown of starch.[14] Alternatively, commercially available test kits with specific substrates, such as Amylazyme tablets, are also widely used.[8]

Data Presentation

The following tables summarize quantitative data on the impact of various factors on enzyme stability.

Table 1: Effect of Stabilizers on Protease Residual Activity

Stabilizer SystemFormulation BaseStorage ConditionsResidual Protease Activity (%)Reference
None (Control)Anionic Surfactant (15% LAS)Not specified0Fictionalized example based on literature
Non-ionic Surfactant (10% AE)Anionic/Non-ionic MixNot specified33Fictionalized example based on literature
0.5 M SucroseHDLD with 10% LAS, 6% AES, 8% AENot specified50% reduction in autolysis rate[15]
Borax (as positive control)Laundry Detergent4 weeks at 40°C~30-40[16]
Ammonium calcium citrate (B86180) + APG0810 + APG1214Laundry Detergent4 weeks at 40°C~42.3[16]

Table 2: Influence of Surfactant Type on Protease Stability

Surfactant SystemEnzymeStorage ConditionsOutcomeReference
Linear Alkylbenzene Sulfonate (LAS)ProteaseNot specifiedStrong inactivation[7]
Alcohol Ethoxylates (Non-ionic)ProteaseNot specifiedSlight inactivation over time[7]
Alcohol EthoxysulfatesProtease & AmylaseNot specifiedSignificantly more stable[7]
Alcohol SulfatesProtease & AmylaseNot specifiedLess stable[7]

Experimental Protocols

1. Azo-Casein Assay for Protease Activity

This protocol is adapted from established methods for determining protease activity in detergent samples.

  • Principle: The protease in the sample hydrolyzes the azo-casein substrate, releasing colored peptides into the solution. After stopping the reaction and precipitating the unhydrolyzed substrate, the color intensity of the supernatant is measured, which is proportional to the protease activity.

  • Materials:

    • Azo-casein substrate

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Trichloroacetic acid (TCA) solution (110 mM)

    • Sodium hydroxide (B78521) (NaOH) solution (500 mM)

    • Spectrophotometer and cuvettes

    • Water bath or incubator (set to desired temperature, e.g., 40°C)

    • Centrifuge

  • Procedure:

    • Sample Preparation: Dilute the detergent sample containing the protease to an appropriate concentration with Tris-HCl buffer.

    • Reaction Setup:

      • Test Sample: In a microtube, mix 450 µL of Tris-HCl buffer and 750 µL of pre-warmed azo-casein solution. Add 300 µL of the diluted enzyme sample.

      • Blank: In a separate microtube, prepare the blank under the same conditions, but add the enzyme sample after the TCA stop solution in step 4.

    • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).

    • Reaction Termination: Stop the reaction by adding 1.0 mL of TCA solution to precipitate the unreacted azo-casein.

    • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitate.

    • Color Development: Carefully transfer 1.0 mL of the supernatant to a new tube and add 1.0 mL of 500 mM NaOH solution to develop the color.

    • Measurement: Measure the absorbance of the solution at 440 nm against the blank.

2. DNS Assay for Amylase Activity

This protocol is based on the dinitrosalicylic acid (DNS) method for measuring reducing sugars.

  • Principle: Amylase hydrolyzes starch into reducing sugars. The DNS reagent reacts with these reducing sugars in an alkaline solution under heat to produce a colored compound, 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically.

  • Materials:

    • Soluble starch solution (1% w/v) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9)

    • DNS Reagent (1g 3,5-dinitrosalicylic acid, 30g sodium potassium tartrate in 20mL 2N NaOH, brought to 100mL with water)

    • Maltose (B56501) standard solutions

    • Spectrophotometer and cuvettes

    • Boiling water bath

  • Procedure:

    • Standard Curve: Prepare a series of maltose standards of known concentrations. React a known volume of each standard with the DNS reagent, heat in a boiling water bath for 5-15 minutes, cool, and measure the absorbance at 540 nm to generate a standard curve.

    • Sample Preparation: Dilute the detergent sample containing amylase to an appropriate concentration with the assay buffer.

    • Enzyme Reaction: In a test tube, add 0.5 mL of the diluted amylase solution to 0.5 mL of the 1% starch solution. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes).

    • Stop Reaction and Color Development: Terminate the reaction by adding 1.0 mL of the DNS reagent. Place the tubes in a boiling water bath for 5-15 minutes.

    • Cooling and Dilution: Cool the tubes to room temperature and add a specific volume of purified water (e.g., 9.0 mL).

    • Measurement: Measure the absorbance at 540 nm.

    • Calculation: Determine the amount of reducing sugars produced in your sample by comparing its absorbance to the standard curve. This can then be used to calculate the amylase activity.

3. Accelerated Storage Stability Test

  • Objective: To predict the long-term stability of enzymes in a detergent formulation under normal storage conditions by accelerating the degradation process at elevated temperatures.

  • Procedure:

    • Prepare multiple samples of the final detergent formulation in its intended packaging.

    • Place the samples in a temperature-controlled incubator set to an elevated temperature, for example, 37°C or 40°C. A control set of samples should be stored at room temperature (e.g., 25°C).

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Measure the residual activity of each enzyme (e.g., protease and amylase) using the appropriate activity assays.

    • Plot the percentage of residual enzyme activity against time for each storage temperature.

    • The data can be used in kinetic models, such as the Arrhenius equation, to extrapolate and predict the shelf life at ambient temperature.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Rapid Protease Inactivation A Rapid Protease Activity Loss Observed B Potential Causes A->B C Autoproteolysis B->C D Surfactant Denaturation (Anionic) B->D E Chelator-induced Ca2+ Depletion B->E F Solutions C->F D->F E->F G Add Borax/Polyol Stabilizer F->G H Incorporate Non-ionic Surfactants F->H I Optimize Ca2+ Concentration F->I J Use Alternative Protease Inhibitors F->J

Caption: Troubleshooting workflow for rapid protease inactivation.

G cluster_workflow Experimental Workflow: Accelerated Stability Testing A Prepare Detergent Formulation Samples B Store Samples at Elevated Temperature (e.g., 40°C) and Room Temperature (Control) A->B C Withdraw Samples at Time Points (0, 1, 2, 4, 8 weeks) B->C D Measure Residual Enzyme Activity (Protease, Amylase) C->D E Plot % Residual Activity vs. Time D->E F Apply Kinetic Model (e.g., Arrhenius Equation) E->F G Predict Shelf Life at Ambient Temperature F->G

Caption: Workflow for accelerated enzyme stability testing.

References

Troubleshooting

Troubleshooting inconsistent results in Reckitt's disinfectant efficacy testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during disinfectant...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during disinfectant efficacy testing of Reckitt's products.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Log Reduction

Question: We are observing inconsistent or lower-than-expected microbial log reduction in our disinfectant efficacy tests. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent or low log reduction is a common issue with several potential root causes. Systematically investigating the following factors will help identify the source of the problem.[1][2][3][4]

Potential Causes and Troubleshooting Steps:

  • Incorrect Disinfectant Concentration: An incorrect dilution can significantly impact efficacy.[4]

    • Troubleshooting:

      • Verify the dilution calculations and ensure they align with the manufacturer's instructions for the specific Reckitt product.

      • Use calibrated pipettes and sterile, high-purity water for dilutions.

      • Prepare fresh dilutions for each experiment, as some active ingredients can degrade over time once diluted.[4]

  • Inadequate Contact Time: The disinfectant must remain in contact with the microorganisms for the specified duration to be effective.[4]

    • Troubleshooting:

      • Ensure the treated surface remains wet for the entire contact time specified in the protocol (e.g., AOAC, EN standards) or on the product label.[5]

      • Use a calibrated timer to monitor the contact time accurately.

  • Interference from Environmental Factors: Temperature, pH, and water hardness can all affect disinfectant performance.[6][7][8]

    • Troubleshooting:

      • Temperature: Perform tests within the temperature range recommended by the product's technical data sheet. Lower temperatures can slow down the rate of microbial kill.[6][8]

      • pH: Ensure the pH of your test system is within the optimal range for the disinfectant's active ingredients.

      • Water Hardness: Use water of a known hardness for dilutions, as ions in hard water (e.g., calcium, magnesium) can reduce the efficacy of some disinfectants, particularly quaternary ammonium (B1175870) compounds (QACs).[6][7][8]

  • Presence of Organic Load: Organic matter like soil, blood, or proteins can neutralize the active ingredients in disinfectants.

    • Troubleshooting:

      • Ensure surfaces are thoroughly pre-cleaned before applying the disinfectant, unless the product is a one-step cleaner-disinfectant and is being tested as such.

      • If testing under "dirty" conditions as per standard protocols (e.g., EN 13697), ensure the organic load is standardized and consistently applied.[9]

  • Microbial Resistance: The test microorganisms may have inherent or developed resistance to the disinfectant.

    • Troubleshooting:

      • Verify the identity and purity of your test strains.

      • Ensure you are using a fresh, viable culture for each test.

      • Consider including a known susceptible strain as a positive control.

Issue 2: Poor Recovery of Microorganisms from Control Carriers/Surfaces

Question: Our control group (untreated surfaces) shows significantly lower microbial counts than expected. What could be causing this and how do we fix it?

Answer: Low recovery from control surfaces can invalidate your test results, as it prevents an accurate calculation of log reduction. The issue typically lies with the health of the microorganisms or the recovery process itself.

Potential Causes and Troubleshooting Steps:

  • Desiccation of Microorganisms: The drying process after inoculating the carriers can lead to a significant drop in viable organisms, especially for sensitive strains.[2]

    • Troubleshooting:

      • Carefully control the drying time and humidity. Avoid over-drying.

      • Conduct a preliminary study to determine the rate of microbial death due to desiccation on your specific carrier type.[2]

  • Inadequate Recovery Technique: The method used to remove microorganisms from the surface may not be efficient.

    • Troubleshooting:

      • Ensure vigorous mixing (e.g., vortexing) of the carrier in the recovery broth to dislodge attached cells.

      • Consider using sonication to improve the recovery of strongly adherent organisms.

      • Validate your recovery method to ensure it can retrieve a high percentage of the inoculated microorganisms.

  • Issues with Culture Viability: The initial microbial culture may not be healthy or concentrated enough.

    • Troubleshooting:

      • Use a fresh culture (typically 24-48 hours old for bacteria) for inoculation.

      • Ensure the initial cell concentration is high enough to account for any loss during the procedure and still meet the requirements for the control group.[2]

Issue 3: False Positives or Unexpected Growth in Negative Controls

Question: We are observing microbial growth in our negative controls (e.g., sterile media, un-inoculated carriers). What is the likely source of this contamination?

Answer: Growth in negative controls indicates a breach in aseptic technique or contamination of materials.

Potential Causes and Troubleshooting Steps:

  • Contaminated Materials: Media, reagents, carriers, or dilution water may be contaminated.

    • Troubleshooting:

      • Autoclave all media and equipment properly.

      • Use sterile, single-use materials whenever possible.

      • Include sterility controls for each batch of media and reagents used.

  • Environmental Contamination: The testing environment (e.g., laminar flow hood, workbench) may be a source of contamination.

    • Troubleshooting:

      • Regularly clean and disinfect your workspace.

      • Perform all manipulations using strict aseptic technique.

      • Monitor the environment using air and surface sampling.

  • Cross-Contamination: Transfer of microorganisms from positive samples to negative controls.

    • Troubleshooting:

      • Handle positive and negative controls separately.

      • Use fresh, sterile pipette tips for each transfer.

      • Organize your workflow to minimize the chance of cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable log reduction for a disinfectant to be considered effective?

A1: The required log reduction varies depending on the regulatory agency, the type of microorganism, and the intended use of the disinfectant. However, common acceptance criteria are:

Microorganism TypeTypical Required Log ReductionReference
Vegetative Bacteria≥ 3-log₁₀ (99.9%)[2]
Fungi (Yeast and Molds)≥ 3-log₁₀ (99.9%)
Bacterial Spores≥ 2-log₁₀ (99%)[2]

Q2: How do I choose the right neutralizer for my disinfectant?

A2: The choice of neutralizer is critical to stop the disinfectant's activity at the specified contact time. An inappropriate neutralizer can be toxic to the test organisms or fail to inactivate the disinfectant, leading to inaccurate results.[10][11][12] The neutralizer should be selected based on the active ingredient of the disinfectant. A validation study must be performed to confirm that the chosen neutralizer is effective at inactivating the disinfectant and is not toxic to the microorganisms being tested.[13][14]

Disinfectant Active IngredientCommon Neutralizing Agents
Quaternary Ammonium Compounds (QACs)Lecithin, Polysorbate 80
Phenolic CompoundsLecithin, Polysorbate 80
AlcoholsDilution
AldehydesGlycine, Sodium Bisulfite
Halogens (e.g., bleach)Sodium Thiosulfate
Peroxygens (e.g., hydrogen peroxide)Catalase, Sodium Thiosulfate

Q3: Can I use tap water to dilute my disinfectant for testing?

A3: It is not recommended. Tap water can contain minerals (hardness) and organic matter that can interfere with the efficacy of the disinfectant.[6][7][8] Standardized hard water or purified water should be used as specified in the test protocol to ensure reproducibility.

Q4: What are the key differences between suspension tests and carrier tests?

A4: Suspension tests evaluate the disinfectant's efficacy in a liquid phase, where the microorganisms are suspended in the disinfectant solution (e.g., ASTM E2315).[15][16] Carrier tests, on the other hand, are designed to mimic real-world conditions by testing the disinfectant on microorganisms dried onto a surface (the "carrier"), such as stainless steel or glass (e.g., AOAC Use-Dilution Test, EN 13697).[17][18] Carrier tests are generally considered more representative of surface disinfection.[1]

Experimental Protocols

Below are summarized methodologies for key disinfectant efficacy tests.

1. Quantitative Suspension Test (based on ASTM E2315)

This test evaluates the antimicrobial activity of a liquid disinfectant in suspension.

  • Materials: Test disinfectant, neutralizing broth, sterile test tubes, microbial culture, positive control (e.g., sterile saline), incubator, calibrated pipettes.

  • Methodology:

    • Prepare a standardized suspension of the test microorganism.

    • Dispense a specific volume of the disinfectant into a sterile test tube.

    • Add a small volume of the microbial suspension to the disinfectant and start a timer. Mix thoroughly.

    • At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes), transfer an aliquot of the mixture to a tube containing a validated neutralizing broth to stop the disinfectant's action.

    • Enumerate the surviving microorganisms in the neutralized sample using standard plating techniques.

    • Calculate the log reduction compared to a control sample without the disinfectant.

2. Quantitative Non-Porous Surface Test (based on EN 13697)

This test assesses the efficacy of a disinfectant on a hard, non-porous surface.

  • Materials: Stainless steel carriers, test disinfectant, neutralizing solution, microbial culture, incubator.

  • Methodology:

    • Inoculate stainless steel carriers with a standardized suspension of the test microorganism (and an interfering substance for "dirty" conditions, if applicable).

    • Allow the carriers to dry under controlled conditions.

    • Apply the test disinfectant to the dried inoculum on the carrier and start a timer.

    • After the specified contact time, transfer the carrier to a tube containing a validated neutralizing solution.

    • Elute the surviving microorganisms from the carrier through vortexing or sonication.

    • Enumerate the surviving microorganisms and calculate the log reduction compared to control carriers treated with a placebo (e.g., hard water).[19]

Visualizations

Troubleshooting Workflow for Inconsistent Log Reduction

G start Start: Inconsistent/ Low Log Reduction check_conc Verify Disinfectant Concentration & Preparation start->check_conc check_time Review Contact Time & Wetness check_conc->check_time If OK conc_issue Issue Found: Incorrect Dilution/ Expired Solution check_conc->conc_issue Problem? check_env Assess Environmental Factors (Temp, pH, Water) check_time->check_env If OK time_issue Issue Found: Surface Dried Early/ Incorrect Timing check_time->time_issue Problem? check_neutralizer Validate Neutralizer Efficacy & Toxicity check_env->check_neutralizer If OK env_issue Issue Found: Interference from Temp/Water Hardness check_env->env_issue Problem? check_controls Examine Control Results (Negative/Positive) check_neutralizer->check_controls If OK neutralizer_issue Issue Found: Ineffective or Toxic Neutralizer check_neutralizer->neutralizer_issue Problem? check_culture Check Microbial Culture Viability & Resistance check_controls->check_culture If OK controls_issue Issue Found: Contamination or Low Recovery check_controls->controls_issue Problem? check_cleaning Evaluate Pre-Cleaning Procedure check_culture->check_cleaning If OK culture_issue Issue Found: Resistant Strain/ Low Viability check_culture->culture_issue Problem? cleaning_issue Issue Found: Organic Load Interference check_cleaning->cleaning_issue Problem? resolve Resolve Identified Issue & Rerun Test conc_issue->resolve time_issue->resolve env_issue->resolve neutralizer_issue->resolve controls_issue->resolve culture_issue->resolve cleaning_issue->resolve

Caption: Troubleshooting workflow for inconsistent log reduction results.

Experimental Workflow for a Carrier-Based Disinfectant Test

G prep_culture 1. Prepare & Standardize Microbial Culture inoculate 2. Inoculate Sterile Carriers (e.g., Stainless Steel) prep_culture->inoculate dry 3. Dry Inoculated Carriers in Controlled Environment inoculate->dry apply_placebo 4a. Apply Placebo (e.g., Hard Water) dry->apply_placebo apply_disinfectant 4b. Apply Disinfectant (Start Contact Time) dry->apply_disinfectant control_path Control Group test_path Test Group neutralize_control 5a. Neutralize & Elute apply_placebo->neutralize_control neutralize_test 5b. Neutralize & Elute (End Contact Time) apply_disinfectant->neutralize_test enumerate_control 6a. Enumerate Survivors (Control Count) neutralize_control->enumerate_control enumerate_test 6b. Enumerate Survivors (Test Count) neutralize_test->enumerate_test calculate 7. Calculate Log Reduction enumerate_control->calculate enumerate_test->calculate

Caption: General workflow for a carrier-based disinfectant efficacy test.

References

Optimization

Technical Support Center: Enhancing Barrier Properties of Reckitt's Sustainable Packaging

This technical support center is designed for researchers, scientists, and drug development professionals at Reckitt who are working to enhance the barrier properties of sustainable packaging materials. Here you will fin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals at Reckitt who are working to enhance the barrier properties of sustainable packaging materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the testing and enhancement of barrier properties in sustainable packaging materials.

Problem Potential Causes Recommended Solutions
High Oxygen Transmission Rate (OTR) in Bioplastic Films (e.g., PLA, PHA) - Inherent properties of the biopolymer. - Presence of pinholes or defects in the film. - Plasticizer migration affecting polymer chain packing. - High ambient humidity affecting hydrophilic polymers.- Material Enhancement: Incorporate nanoparticles (e.g., nanoclays, nanocellulose) to create a more tortuous path for oxygen molecules.[1][2] - Process Optimization: Optimize film extrusion or casting parameters to minimize defects. - Formulation Adjustment: Evaluate different types or concentrations of plasticizers. - Multi-layering: Coextrude or laminate with a high oxygen barrier material like EVOH.[3][4] - Coating: Apply a barrier coating to the film surface.[5]
High Water Vapor Transmission Rate (WVTR) in Sustainable Packaging - Hydrophilic nature of many biopolymers (e.g., starch-based).[6] - Porosity of paper-based or recycled content packaging. - Ineffective or damaged barrier coating.- Material Selection: Utilize hydrophobic biopolymers or blends. - Surface Treatment: Apply a hydrophobic coating or surface treatment. - Additives: Incorporate waxes or other hydrophobic additives into the material formulation. - Lamination: Laminate with a material possessing a high moisture barrier, such as metallized films or certain polyolefins.[7]
Inconsistent OTR/WVTR Test Results - Improper sample preparation or handling. - Leaks in the test cell or around the sample seal. - Fluctuations in temperature and relative humidity during testing.[8] - Insufficient conditioning of the sample.- Sample Preparation: Ensure samples are cut to the correct size and are free of wrinkles or defects. Handle samples with gloves to avoid contamination. - Seal Integrity: Carefully check for leaks around the sample seal using a leak detector or by observing pressure changes. - Environmental Control: Use a testing instrument with precise temperature and humidity control.[8] Ensure the laboratory environment is stable. - Conditioning: Allow samples to equilibrate to the test conditions for the recommended amount of time before starting the measurement.
Reduced Barrier Performance with Recycled Content - Presence of contaminants in the recycled material. - Degradation of polymer chains during the recycling process. - Poor compatibility between virgin and recycled materials.- Recyclate Quality: Use high-quality, well-sorted recycled materials. - Functional Barrier: Incorporate a functional barrier layer of virgin material to separate the recycled content from the product.[9][10] - Compatibilizers: Use compatibilizers to improve the blend of virgin and recycled polymers. - Multi-layering: Design a multi-layer structure where the recycled material is in a non-critical layer for barrier performance.[6]
Poor Adhesion of Barrier Coatings - Surface energy mismatch between the substrate and the coating. - Presence of surface contaminants (e.g., oils, dust). - Improper curing or drying of the coating.- Surface Treatment: Employ corona, plasma, or flame treatment to increase the surface energy of the substrate. - Cleaning: Ensure the substrate surface is clean and free of any contaminants before coating. - Curing Optimization: Optimize the curing temperature and time as per the coating manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in barrier properties between common bioplastics like PLA, PHA, and conventional plastics like PET?

A1: Generally, bioplastics such as PLA and PHA exhibit lower oxygen barrier properties compared to PET. However, their water vapor barrier properties can be comparable or even better in some cases. The specific barrier performance is highly dependent on the grade of the material, its formulation, and processing conditions.

Q2: How does the incorporation of recycled content affect the overall barrier performance of packaging?

A2: The inclusion of recycled content can potentially compromise barrier performance due to the presence of impurities and the shorter polymer chains resulting from recycling processes. However, this can be mitigated by using high-quality recycled materials and incorporating functional barrier layers of virgin polymer in a multi-layer structure.[9][10]

Q3: What is a "functional barrier" and how is it relevant to sustainable packaging?

A3: A functional barrier is a layer within a multi-layer packaging material that prevents the migration of substances from one layer to another, or from the packaging into the product.[10] In sustainable packaging, a functional barrier of virgin material can be used to encapsulate a layer of recycled content, ensuring that any potential contaminants in the recycled material do not migrate into the product, thus maintaining food safety and product integrity.[9]

Q4: What are the most promising strategies for enhancing the barrier properties of paper-based packaging?

A4: For paper-based packaging, applying barrier coatings is the most common and effective strategy. These coatings can be polymer-based, wax-based, or utilize novel materials like nanocellulose to fill the porous structure of the paper and provide a barrier against moisture and gases. Lamination with a thin film of bioplastic or a metallized layer is another effective approach.

Q5: Can nanotechnology be a viable solution for improving the barrier properties of Reckitt's packaging on a commercial scale?

A5: Yes, nanotechnology offers a promising and commercially viable solution. Incorporating nanoparticles like nanoclays into bioplastics can significantly improve their barrier properties by creating a "tortuous path" that hinders the diffusion of gas and water molecules.[1][2] This can be achieved using existing compounding and extrusion technologies, making it a scalable solution.

Quantitative Data on Barrier Properties

The following tables provide a summary of Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR) for various sustainable packaging materials.

Table 1: Barrier Properties of Common Bioplastics

MaterialOTR (cc/m²/day) @ 23°C, 0% RHWVTR (g/m²/day) @ 38°C, 90% RH
PLA (Polylactic Acid)150 - 40015 - 30
PHA (Polyhydroxyalkanoates)20 - 6010 - 25
Starch-based Bioplastics200 - 60050 - 200
PHBV (Poly(3-hydroxybutyrate-co-3-hydroxyvalerate))5 - 205 - 15

Note: Values are approximate and can vary significantly based on the specific grade, formulation, and processing of the material.

Table 2: Comparison of Barrier Properties with Conventional Plastics

MaterialOTR (cc/m²/day) @ 23°C, 0% RHWVTR (g/m²/day) @ 38°C, 90% RH
PET (Polyethylene Terephthalate)20 - 5020 - 40
HDPE (High-Density Polyethylene)150 - 2005 - 10
EVOH (Ethylene Vinyl Alcohol)<110 - 50 (at high humidity)

Note: Values are for reference and depend on material thickness and specific grade.

Table 3: Impact of Nanocomposites on Barrier Properties of PLA

Filler Material (wt%)OTR Reduction (%)WVTR Reduction (%)
Nanoclay (3-5%)40 - 60%20 - 40%
Nanocellulose (1-3%)30 - 50%15 - 30%

Source: Compiled from various research articles on nanocomposites in bioplastics.

Experimental Protocols

Oxygen Transmission Rate (OTR) Testing

Standard Method: ASTM D3985 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor.[11][12]

Methodology:

  • Sample Preparation: Cut a flat, wrinkle-free sample of the packaging material of the specified dimensions for the test cell.

  • Instrument Setup:

    • Ensure the coulometric sensor is calibrated and stabilized.

    • Set the desired test temperature and relative humidity. Common conditions are 23°C and 0% RH.[13]

  • Sample Mounting:

    • Mount the sample in the diffusion cell, ensuring a hermetic seal between the two chambers.

    • Purge the system with a nitrogen carrier gas to remove any residual oxygen.

  • Test Execution:

    • Introduce 100% oxygen into the outer chamber of the diffusion cell.

    • The nitrogen carrier gas flows through the inner chamber and transports any permeated oxygen to the coulometric sensor.

    • The sensor measures the amount of oxygen passing through the sample over time.

  • Data Analysis: The instrument software calculates the steady-state OTR in units of cc/m²/day.

Water Vapor Transmission Rate (WVTR) Testing

Standard Method: ASTM F1249 - Standard Test Method for Water Vapor Transmission Rate Through Plastic Film and Sheeting Using a Modulated Infrared Sensor.[14][15][16]

Methodology:

  • Sample Preparation: Prepare a flat, defect-free sample of the packaging material.

  • Instrument Setup:

    • Calibrate the modulated infrared sensor.

    • Set the specified test temperature and relative humidity. A common condition is 38°C and 90% RH.[17]

  • Sample Mounting:

    • Clamp the sample between a chamber with a controlled high relative humidity and a dry chamber with a known low water vapor concentration.

  • Test Execution:

    • Water vapor that permeates through the sample is carried by a stream of dry nitrogen to the infrared sensor.

    • The sensor detects the amount of water vapor.

  • Data Analysis: The WVTR is calculated by the instrument's software and is typically expressed in g/m²/day.

Visualizations

Experimental_Workflow_OTR_Testing cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Sample Preparation (ASTM D3985) e1 Mount Sample in Diffusion Cell p1->e1 p2 Instrument Calibration & Setup p2->e1 e2 Purge with Nitrogen e1->e2 e3 Introduce Oxygen e2->e3 e4 Measure Oxygen Permeation e3->e4 a1 Calculate Steady-State OTR e4->a1 a2 Report Results (cc/m²/day) a1->a2 Troubleshooting_High_OTR cluster_causes Potential Causes cluster_solutions Solutions start High OTR Detected cause1 Inherent Material Properties start->cause1 cause2 Film Defects (Pinholes) start->cause2 cause3 Environmental Factors (Humidity) start->cause3 sol1a Incorporate Nanoparticles cause1->sol1a Enhance Material sol1b Multi-layering / Coating cause1->sol1b Add Barrier Layer sol2 Optimize Film Processing cause2->sol2 Improve Manufacturing sol3 Control Test Environment cause3->sol3 Ensure Stable Conditions

References

Troubleshooting

Technical Support Center: Mitigating the Environmental Impact of Manufacturing Processes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in mitigating the environmental impact of manufa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in mitigating the environmental impact of manufacturing processes, with a focus on strategies relevant to a company like Reckitt.

Frequently Asked Questions (FAQs)

Q1: What are the primary areas of environmental impact in Reckitt's manufacturing processes?

Reckitt focuses on three core pillars for a healthier planet: climate change, waste, and water.[1][2] Key impact areas include greenhouse gas (GHG) emissions from energy consumption, water usage in water-stressed regions, and the generation of manufacturing waste.[1][3] The company is committed to reducing its environmental footprint across its entire value chain, from raw material sourcing to consumer use and disposal of products.[2]

Q2: What are Reckitt's key environmental targets for its manufacturing operations?

Reckitt has set ambitious, science-based targets to address its environmental impact. These include:

  • Climate Change: Achieve net-zero emissions across the entire value chain by 2040.[4] This includes a 65% reduction in operational GHG emissions (Scope 1 & 2) by 2030 compared to a 2015 baseline.[5]

  • Water: Become water-positive in all water-stressed sites by 2030 and achieve a 30% reduction in water use per tonne of production by 2025 versus a 2015 baseline.[3][6]

  • Waste: Achieve zero waste to landfill for all factories and a 25% reduction in waste from manufacturing per tonne of production by 2025 against a 2015 baseline.[7]

Q3: How does Reckitt incorporate sustainability into product design and development?

Reckitt utilizes a "Sustainable Innovation Calculator," a streamlined life cycle assessment (LCA) tool, early in the innovation process.[4][8][9][10] This calculator evaluates the environmental impact of new products against benchmarks, considering factors like carbon footprint, water usage, packaging, and ingredients.[4][8][9] For a product to be classified as "more sustainable," it must demonstrate a significant improvement in at least one of these areas without negatively impacting others.[4]

Q4: What are some examples of successful waste reduction initiatives at Reckitt's manufacturing sites?

Reckitt has implemented several innovative waste reduction projects. For instance, at their Bangpakong, Thailand facility, which manufactures Durex condoms, waste latex is upcycled into materials for flip-flops.[11][12] Another example is at their Nottingham, UK site, where a "War on Waste" program in the manufacturing of Strepsils led to a saving of approximately 600 tonnes of raw material waste.[13]

Q5: What technologies is Reckitt using to reduce water consumption in its manufacturing plants?

Reckitt employs various water-saving technologies, including advanced water treatment and reverse osmosis, to increase in-process water reuse and recycling.[14][15] Several of their sites in India and Thailand have achieved zero liquid discharge, meaning all wastewater is purified and either recycled back into the production process or reused on-site.[14]

Troubleshooting Guides

Issue 1: High Volume of Organic Waste in Manufacturing

Problem: A manufacturing process is generating a significant amount of organic waste (e.g., sludge from wastewater treatment, off-spec product batches), leading to high disposal costs and environmental impact.

Possible Causes:

  • Inefficient production processes leading to product loss.

  • Lack of segregation of organic waste from other waste streams.

  • Limited options for beneficial reuse of organic materials.

Troubleshooting Steps:

Caption: Troubleshooting workflow for high organic waste.

FAQs for Organic Waste Troubleshooting:

  • Q: What are the key parameters to monitor during industrial composting?

    • A: Critical parameters include the carbon-to-nitrogen (C:N) ratio, moisture content, temperature, and aeration.[16] An imbalance in these can lead to slow decomposition, odor issues, and poor compost quality.[16]

  • Q: What are common problems encountered in industrial composting and how can they be resolved?

    • A: Common issues include bad odors (often from too much nitrogen or anaerobic conditions), slow decomposition (due to low temperatures or incorrect C:N ratio), and pest infestations.[16][17] Troubleshooting involves adjusting the mix of materials, ensuring proper aeration by turning the compost, and managing moisture levels.[16][17]

Issue 2: Inefficient Water Use in Cleaning and Processing

Problem: Water consumption in manufacturing, particularly for cleaning and as a processing medium, is exceeding targets, leading to high costs and strain on local water resources.

Possible Causes:

  • Outdated or inefficient cleaning protocols (Clean-in-Place systems).

  • Lack of water recycling and reuse infrastructure.

  • Water leaks in the distribution system.

Troubleshooting Steps:

Caption: Troubleshooting workflow for inefficient water use.

FAQs for Water Usage Troubleshooting:

  • Q: What is a Zero Liquid Discharge (ZLD) system and when is it appropriate?

    • A: A ZLD system is a wastewater treatment process where all wastewater is recycled and reused, leaving no liquid waste to be discharged.[18][19] It is particularly relevant for facilities in water-scarce regions or those facing stringent environmental regulations.[6][19]

  • Q: What are the key steps in a ZLD process?

    • A: A typical ZLD system involves pretreatment, concentration of dissolved solids (often using reverse osmosis and evaporators), and final solids removal (e.g., through a filter press).[18][20]

Data Presentation

Table 1: Reckitt's Key Environmental Performance Targets

Environmental AreaKey Performance Indicator (KPI)TargetBaseline Year
Climate Change Absolute reduction in operational (Scope 1 & 2) GHG emissions65% reduction by 20302015
Net Zero Emissions (Scope 1, 2, & 3)By 2040-
Renewable Electricity100% by 2030-
Water Reduction in water use (per tonne of production)30% reduction by 20252015
Water PositivityIn all water-stressed sites by 2030-
Reduction in product water footprint50% reduction by 20402015
Waste Waste from manufacturing (per tonne of production)25% reduction by 20252015
Waste to LandfillZero from all factories-

Source: Reckitt Sustainability Reports[3][5][6][7]

Experimental Protocols

Protocol 1: Feasibility Study for On-site Industrial Composting of Organic Waste

Objective: To determine the viability and optimal parameters for composting organic waste streams from a manufacturing facility.

Methodology:

  • Waste Characterization:

    • Collect representative samples of the organic waste stream.

    • Analyze the samples for key parameters:

      • Carbon-to-Nitrogen (C:N) ratio

      • Moisture content

      • pH

      • Presence of any potential contaminants (e.g., heavy metals, persistent chemicals).

  • Pilot-Scale Composting Trials:

    • Set up multiple small-scale compost piles or vessels.

    • Vary the C:N ratio in different trials by adding carbon-rich materials (e.g., sawdust, cardboard) or nitrogen-rich materials as needed.

    • Monitor and record the temperature of each pile daily. The goal is to reach the thermophilic phase (55-65°C) to ensure pathogen and seed destruction.

    • Measure and adjust the moisture content regularly, aiming for 40-60%.

    • Turn the piles at regular intervals to ensure adequate aeration.

  • Data Analysis and Optimization:

    • Analyze the data from the trials to determine the optimal C:N ratio, moisture content, and turning frequency for efficient composting.

    • Assess the quality of the final compost for nutrient content and maturity.

  • Full-Scale Implementation Plan:

    • Based on the optimized parameters, design a full-scale composting process.

    • Develop a standard operating procedure (SOP) for the composting operation, including monitoring and quality control measures.

Protocol 2: Evaluation of Reverse Osmosis for Wastewater Recycling

Objective: To assess the effectiveness of a reverse osmosis (RO) system for treating industrial wastewater to a quality suitable for reuse in non-critical applications (e.g., cleaning, cooling tower makeup).

Methodology:

  • Wastewater Analysis:

    • Collect representative samples of the wastewater stream to be treated.

    • Analyze the samples for:

      • Total Dissolved Solids (TDS)

      • Total Suspended Solids (TSS)

      • Chemical Oxygen Demand (COD)

      • pH

      • Specific contaminants relevant to the manufacturing process.

  • Pre-treatment Protocol Development:

    • Based on the wastewater analysis, design a pre-treatment process to protect the RO membranes. This may include:

      • Filtration to remove suspended solids.

      • pH adjustment.

      • Addition of antiscalants to prevent mineral scaling on the membranes.

  • Bench-Scale RO System Trial:

    • Set up a laboratory-scale RO system.

    • Process the pre-treated wastewater through the RO system.

    • Vary the operating pressure and flow rate to determine the optimal operating conditions.

    • Collect samples of the permeate (treated water) and concentrate (waste stream).

  • Performance Evaluation:

    • Analyze the permeate for the same parameters as the initial wastewater to determine the rejection rate of contaminants.

    • Calculate the water recovery rate (the percentage of feedwater that becomes permeate).

    • Monitor the RO membrane for signs of fouling or scaling.

  • Economic and Technical Feasibility Analysis:

    • Based on the trial results, estimate the capital and operating costs of a full-scale RO system.

    • Evaluate the potential savings from reduced freshwater consumption and wastewater disposal costs.

    • Assess the technical feasibility of integrating the RO system into the existing manufacturing facility.

Protocol 3: Life Cycle Assessment (LCA) for Packaging Material Substitution

Objective: To compare the environmental impact of a new, potentially more sustainable packaging material with the existing packaging.

Methodology:

  • Goal and Scope Definition:

    • Clearly define the purpose of the LCA and the system boundaries. The assessment should cover the entire life cycle of the packaging, from "cradle to grave" (raw material extraction to end-of-life).[12][21][22]

    • The functional unit should be defined (e.g., the packaging required to deliver one liter of product).

  • Life Cycle Inventory (LCI):

    • For both the existing and new packaging materials, collect data on all inputs and outputs at each stage of the life cycle:

      • Raw Material Extraction: Energy and resources used to obtain the raw materials.

      • Manufacturing: Energy, water, and chemicals used to produce the packaging.

      • Transportation: Fuel consumption for distributing the packaging.

      • Use Phase: Any energy or materials required during the use of the product (often negligible for packaging itself).

      • End-of-Life: Energy used for transportation to disposal/recycling facilities, and emissions from landfill, incineration, or recycling processes.

  • Life Cycle Impact Assessment (LCIA):

    • Use LCA software to model the environmental impacts based on the LCI data. Key impact categories to assess include:

      • Global Warming Potential (carbon footprint)

      • Water Depletion

      • Fossil Fuel Depletion

      • Eutrophication

      • Acidification

  • Interpretation and Comparison:

    • Compare the LCIA results for the two packaging materials across all impact categories.

    • Identify any trade-offs (e.g., the new material may have a lower carbon footprint but higher water consumption).

    • Based on the overall environmental profile, make a recommendation on the preferred packaging material. This process is similar to the logic used in Reckitt's Sustainable Innovation Calculator.[4][8][9][23]

References

Optimization

Technical Support Center: Addressing Microbial Contamination in Production Facilities

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with microbial contamination, with a focus on...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with microbial contamination, with a focus on organisms relevant to recent incidents in consumer goods production.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving microbial contamination events.

Issue: Presumptive Positive for Cronobacter sakazakii in Powdered Product

Symptoms:

  • Atypical colonies on non-selective agar (B569324).

  • Positive result from a rapid screening method (e.g., PCR, ELISA).

  • Out-of-specification result during routine microbial enumeration.

Troubleshooting Workflow:

G start Presumptive Positive Result for Cronobacter spp. quarantine Quarantine Affected Batch & Production Line start->quarantine confirm Confirm Identification using ISO 22964 / FDA BAM Ch. 29 quarantine->confirm investigate Initiate Root Cause Analysis (RCA) confirm->investigate If Confirmed env_monitoring Intensify Environmental Monitoring in Production Zone investigate->env_monitoring raw_material Test Raw Materials from the Affected Batch investigate->raw_material remediate Clean & Sanitize Production Line env_monitoring->remediate raw_material->remediate validate Validate Cleaning Effectiveness remediate->validate release Release Production Line Post-Validation validate->release

Caption: Troubleshooting workflow for a presumptive Cronobacter positive.

Recommended Actions:

  • Isolate and Quarantine: Immediately place the affected product batch and associated production line on hold to prevent further distribution.

  • Confirmation: Use a regulatory-recognized culture-based method for confirmation, such as ISO 22964:2017 or the FDA's Bacteriological Analytical Manual (BAM) Chapter 29.[1][2][3] This step is crucial as rapid screening methods can sometimes yield false positives.

  • Investigate the Source:

    • Environmental Monitoring: Cronobacter is well-adapted to survive in dry environments.[4][5][6] Increase the frequency and number of swabs taken from both food-contact and non-food-contact surfaces in the production area, especially post-pasteurization and drying steps.[5][7]

    • Raw Materials: Test raw materials, particularly heat-sensitive additives that are added late in the process. Past incidents have linked contamination to third-party materials.[8]

    • Process Review: Audit the production process for any potential ingress points for contamination post-kill step (e.g., pasteurization). Check for biofilm formation in equipment.[7]

  • Remediation:

    • Thoroughly clean and sanitize the entire production line.

    • If a specific source (e.g., a raw material) is identified, disqualify the supplier and source a new, validated material.[8]

  • Validation: After remediation, perform extensive testing of the production line surfaces to ensure the contamination has been eradicated before resuming production.

Issue: Detection of Pseudomonas species in a Water-Based Product (Detergent, Cosmetic)

Symptoms:

  • Visible biofilm formation in tanks or pipework.

  • Phase separation, changes in viscosity, or unpleasant odor in the product.

  • Failure of preservative efficacy testing.

  • Positive result for Pseudomonas aeruginosa during quality control testing.

Troubleshooting Workflow:

G start Pseudomonas spp. Detected in Product hold_product Hold Affected Product start->hold_product water_system Investigate Water System (Source & Distribution) hold_product->water_system raw_materials Test Aqueous Raw Materials hold_product->raw_materials biofilm Inspect Equipment for Biofilm hold_product->biofilm remediate Flush & Sanitize System water_system->remediate raw_materials->remediate biofilm->remediate monitor Implement Enhanced Monitoring remediate->monitor end System Cleared for Production monitor->end

Caption: Troubleshooting workflow for Pseudomonas contamination.

Recommended Actions:

  • Isolate Product: Hold any product manufactured using the potentially contaminated system.

  • Investigate the Water System: Pseudomonas is commonly found in water and can form biofilms in pipework and tanks.[9][10]

    • Test the source water and points of use throughout the distribution loop.

    • Look for dead legs, stagnant water, and areas where biofilm can accumulate.[11]

  • Equipment Inspection: Visually inspect tanks, mixers, and transfer lines for the presence of slime layers (biofilms). Swab these areas for testing.

  • Remediation:

    • A simple flush may not be sufficient to remove biofilms.[12] A multi-step cleaning and sanitization process is often required.

    • This may involve a pre-treatment to break down the biofilm, followed by a biocidal treatment.[12]

    • For persistent contamination, consider treatments like ozone-assisted cleaning-in-place (CIP).[13][14]

  • Prevention:

    • Ensure any new pipework undergoes a thorough pre-commissioning cleaning as per BSRIA guidelines.[9][11]

    • Implement a routine water system monitoring and treatment plan, including regular biocide dosing and testing.[9]

Frequently Asked Questions (FAQs)

Q1: What makes Cronobacter sakazakii a significant risk in powdered infant formula? A1: Cronobacter sakazakii is an opportunistic pathogen that poses a severe risk to infants, especially those who are premature or immunocompromised, and can cause life-threatening conditions like meningitis and sepsis.[4][7][8] It is particularly hazardous in powdered infant formula (PIF) because it is highly resistant to dry conditions and can survive in low-moisture foods for extended periods, up to two years.[4][5][7] While the bacteria are susceptible to heat and should be eliminated during pasteurization, contamination often occurs post-processing from the manufacturing environment or contaminated ingredients.[6][7]

Q2: What are the primary methods for detecting Cronobacter sakazakii? A2: There are two main categories of detection methods:

  • Culture-Based Methods: These are the gold standard for confirmation. Key international standards include ISO 22964:2017 and the U.S. FDA's Bacteriological Analytical Manual (BAM) Chapter 29 .[1][2][3] These methods involve a multi-step process of pre-enrichment, selective enrichment, plating on chromogenic agar, and biochemical confirmation.[2][3]

  • Rapid Methods: These are used for screening and provide faster results. They include Real-Time PCR (Polymerase Chain Reaction) and ELISA (Enzyme-Linked Immunosorbent Assay).[4][6][15] A positive result from a rapid method should always be confirmed with a culture-based method.[1]

Q3: Why is Pseudomonas aeruginosa a common contaminant in detergents and cosmetics? A3: Pseudomonas aeruginosa is a ubiquitous bacterium found in soil and water.[9] It thrives in high-moisture environments, making water-based products like liquid detergents, shampoos, and creams susceptible to contamination.[10] It is an opportunistic pathogen and can cause serious infections in individuals with weakened immune systems.[9] Furthermore, some strains of P. aeruginosa can degrade or resist the preservatives commonly used in these products, allowing them to proliferate if introduced during manufacturing.[10][16]

Q4: What is a biofilm and why is it a problem in production facilities? A4: A biofilm is a community of microorganisms that attach to a surface and encase themselves in a protective slimy layer.[11][12] This layer protects the bacteria from sanitizers and biocides, making them difficult to remove.[12] Biofilms act as a persistent source of contamination for products that come into contact with the affected surfaces.[13] Both Cronobacter and Pseudomonas are known to form biofilms in manufacturing equipment.[7]

Q5: What is the first step my lab should take if we suspect a raw material is the source of contamination? A5: The first step is to quarantine all batches of the suspect raw material and any finished product made with it. Next, perform microbial testing on samples from the quarantined raw material batches to confirm the presence and identity of the contaminant. If confirmed, you must notify the supplier, disqualify the material, and initiate a thorough cleaning and sanitization of any equipment that came into contact with it. Past recalls have identified raw materials from third-party suppliers as the root cause.[8]

Data Presentation

Table 1: Comparison of Standard Methods for Cronobacter sakazakii Detection

FeatureISO 22964:2017FDA BAM Ch. 29 (2023 Update)
Scope Food chain, animal feed, environmental samplesFoods, with a focus on infant formula
Pre-enrichment Buffered Peptone Water (BPW)Buffered Peptone Water (BPW)
Selective Enrichment Cronobacter Selective Broth (CSB)Modified Lauryl Sulphate Tryptose (mLST) broth with vancomycin (B549263) (for cultural method)
Isolation Agar Chromogenic Cronobacter Isolation (CCI) AgarBrilliance Enterobacter sakazakii Agar (DFI formulation) or other chromogenic agars
Rapid Screening Option Not specified in the main workflowReal-Time PCR (qPCR) screening method is detailed
Confirmation Biochemical testsBiochemical tests and colony morphology
Sources:[1][2][3][17]

Experimental Protocols

Protocol 1: Detection of Cronobacter spp. (Based on ISO 22964:2017)
  • Non-selective Enrichment:

    • Aseptically add a 10g sample to 90mL of pre-warmed Buffered Peptone Water (BPW).

    • Incubate at 37°C for 18 ± 2 hours.

  • Selective Enrichment:

    • Transfer 0.1mL of the BPW enrichment to 10mL of Cronobacter Selective Broth (CSB).[3]

    • Incubate at 41.5°C for 24 ± 2 hours.

  • Isolation:

    • Streak a loopful of the incubated CSB onto Chromogenic Cronobacter Isolation (CCI) agar.[3]

    • Incubate at 41.5°C for 24 ± 2 hours.

    • Examine plates for typical colonies (e.g., blue-green to green).

  • Confirmation:

    • Select 1-5 typical colonies for purification on a non-selective agar like Tryptic Soy Agar (TSA).

    • Perform biochemical tests (e.g., oxidase test) on the pure culture to confirm identity as Cronobacter spp.[2]

Protocol 2: Detection of Pseudomonas aeruginosa in Cosmetics (Based on ISO 22717)
  • Enrichment:

    • Prepare an initial 1:10 dilution of the product (1g or 1mL) in an appropriate neutralizing broth (e.g., Eugon Broth). This step is critical to inactivate preservatives in the product.[10]

    • Incubate at 30-35°C for 20 to 72 hours.[18]

  • Isolation:

    • Subculture from the enrichment broth onto the surface of Cetrimide Agar, which is selective for P. aeruginosa.[18]

    • Incubate at 30-35°C for 18 to 72 hours.

    • Examine plates for colonies with characteristic morphology and pigmentation (pyocyanin production can give a greenish color).

  • Confirmation:

    • Perform an oxidase test on suspect colonies (P. aeruginosa is oxidase-positive).

    • Further biochemical or molecular identification can be performed to confirm the species.[18]

References

Troubleshooting

Technical Support Center: Enhancing the Palatability of Pediatric Nutritional Supplements

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the palatability of pediatric nutritional supplements.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of poor palatability in pediatric nutritional supplements?

A1: The primary factors contributing to poor palatability in pediatric nutritional supplements are undesirable taste, texture, and smell. Many active pharmaceutical ingredients (APIs) and some essential nutrients, such as vitamins and minerals, have an inherently bitter or metallic taste.[1][2] Additionally, the texture of a supplement, including grittiness or excessive thickness, can lead to rejection by children.[3]

Q2: What are the most common taste-masking technologies used in pediatric formulations?

A2: A variety of techniques are employed to mask unpleasant tastes in pediatric formulations. These include the use of sweeteners and flavoring agents, bitter blockers that interfere with taste receptor signaling, and creating a physical barrier around the unpleasant-tasting ingredient through methods like microencapsulation or polymer coating.[1][4] Increasing the viscosity of a liquid formulation can also help by reducing the contact of the bitter substance with taste buds.

Q3: How do pediatric taste preferences differ from those of adults?

A3: Children generally have a higher preference for sweet tastes and a lower tolerance for bitter tastes compared to adults.[5] Their flavor preferences can also be influenced by cultural and environmental factors. Therefore, formulation strategies should be tailored specifically to the pediatric palate rather than simply adapting adult formulations.

Q4: What are the key considerations when selecting excipients for pediatric formulations?

A4: Beyond their functional properties for taste-masking or texture modification, excipients for pediatric formulations must have a well-established safety profile for children. The potential for allergens and the total daily intake of each excipient must be carefully considered to avoid any adverse effects.

Q5: How can the mouthfeel of a pediatric supplement be improved?

A5: Improving mouthfeel primarily involves optimizing the texture of the supplement. This can be achieved by controlling the particle size of suspended ingredients to reduce grittiness and adjusting the viscosity to a level that is acceptable to children.[3] For suspensions, ensuring uniform particle dispersion is also crucial.

Troubleshooting Guides

Issue 1: Persistent Bitter Taste

Problem: The pediatric nutritional supplement continues to have a noticeable bitter taste despite the inclusion of sweeteners and flavors.

Possible Causes & Solutions:

CauseTroubleshooting Step
Insufficient Sweetener Concentration Increase the concentration of the sweetener. Studies have shown that higher concentrations of sweeteners like sucrose (B13894) can significantly reduce the perceived bitterness of various compounds.[5] A stepwise increase followed by sensory evaluation is recommended.
Inappropriate Sweetener/Flavor Choice The chosen sweetener or flavor may not be effective against the specific bitter compound. Experiment with a panel of different sweeteners (e.g., sucrose, sucralose, stevia) and flavors (e.g., cherry, grape, bubblegum) to find the most effective combination.[5][6]
Direct Interaction with Taste Receptors The bitter compound is directly stimulating taste receptors. Incorporate a bitter blocker, such as a sodium salt, which can interfere with the signaling pathway of bitterness perception.[7]
High Solubility of Bitter Compound The bitter ingredient is highly soluble in the supplement's vehicle, leading to strong taste perception. Consider microencapsulation or polymer coating of the bitter particles to create a physical barrier.[4]
Issue 2: Unacceptable Texture (Grittiness or Thickness)

Problem: The supplement is being rejected by children due to a gritty or overly thick texture.

Possible Causes & Solutions:

CauseTroubleshooting Step
Large Particle Size of Suspended Ingredients The suspended particles are too large, creating a gritty sensation. Reduce the particle size of the active ingredients and excipients through milling or micronization. Aim for a particle size that is not readily detected in the mouth. A study on budesonide (B1683875) suspensions showed the impact of particle size on formulation properties.[8]
Inadequate Dispersion of Particles The particles are not evenly dispersed, leading to localized areas of grittiness. Optimize the homogenization process and consider the use of suspending agents to ensure a uniform and stable suspension.
Excessive Viscosity The supplement is too thick, making it difficult for children to swallow.[3] Adjust the concentration of the thickening agent. A study on commercial food-based formulas showed significant variations in viscosity.[9] Measure and target a viscosity range that is well-accepted in pediatric populations.
Inappropriate Thickening Agent The chosen thickening agent may be imparting an undesirable texture. Evaluate different types of hydrocolloids (e.g., xanthan gum, carboxymethylcellulose) to find one that provides the desired viscosity with a smooth mouthfeel.

Data Presentation

Table 1: Efficacy of Sweeteners in Reducing Bitterness of Model Compounds

This table summarizes the percentage reduction in perceived bitterness of various compounds when mixed with sucrose, based on data from a study on sweeteners.[5]

Bitter CompoundConcentration of SucrosePercentage Reduction in Bitterness
Denatonium Benzoate2.13 M87.0%
Urea2.13 M75.0%
Quinine Hydrochloride2.13 M68.0%
Caffeine2.13 M55.0%
Magnesium Chloride2.13 M45.0%
Sucrose Octaacetate2.13 M30.0%

Table 2: Impact of Flavor on Overall Acceptability of a Nutritional Supplement

This table presents the mean scores for overall liking of a nutritional supplement with different flavor profiles, based on a sensory analysis study.[6] The scores are on a 9-point hedonic scale where 1 = Dislike Extremely and 9 = Like Extremely.

Flavor ProfileMean Overall Liking Score (± Standard Error)
Curry-flavored7.5 (± 0.2)
Unflavored6.8 (± 0.3)
Pumpkin Spice-flavored6.2 (± 0.3)

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Pediatric Formulations

Objective: To assess the palatability of different pediatric supplement formulations using a trained sensory panel.

Methodology:

  • Panelist Recruitment and Training:

    • Recruit a panel of 20-30 healthy adult volunteers.

    • Train panelists to identify and rate the intensity of basic tastes (sweet, sour, bitter, salty, umami) and other sensory attributes (e.g., metallic, grittiness, viscosity) using a standardized scale (e.g., 9-point hedonic scale).[6]

  • Sample Preparation:

    • Prepare samples of each formulation to be tested. Ensure all samples are at a consistent temperature.

    • Assign random, three-digit codes to each sample to blind the panelists.

  • Evaluation Procedure:

    • Provide panelists with a small, standardized amount of each sample.

    • Instruct panelists to swirl the sample in their mouth for a specific duration (e.g., 10 seconds) before expectorating.

    • Panelists should rinse their mouths with purified water between samples.

    • Panelists will rate the intensity of various sensory attributes on a provided scoresheet.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in palatability between formulations.

Protocol 2: Viscosity Measurement of Oral Suspensions

Objective: To determine the viscosity of pediatric oral suspensions.

Methodology:

  • Instrumentation:

    • Use a rotational viscometer or rheometer equipped with the appropriate spindle for the expected viscosity range.

  • Sample Preparation:

    • Ensure the supplement sample is at a controlled temperature, as viscosity is temperature-dependent.

    • Gently agitate the sample to ensure homogeneity before measurement.

  • Measurement Procedure:

    • Place a defined volume of the sample into the instrument's sample cup.

    • Lower the spindle into the sample to the correct immersion depth.

    • Begin the measurement at a specified rotational speed (rpm).

    • Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Take measurements at multiple rotational speeds to assess the flow behavior of the suspension.

  • Data Analysis:

    • Plot viscosity as a function of shear rate to characterize the rheological properties of the suspension.

Visualizations

Bitter_Taste_Signaling_Pathway cluster_extracellular Oral Cavity cluster_cell_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Bitter Compound Bitter Compound T2R T2R (Bitter Taste Receptor) Bitter Compound->T2R Binds to G-protein Gustducin (G-protein) T2R->G-protein Activates PLCb2 Phospholipase C β2 G-protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release ER->Ca_release Triggers TRPM5 TRPM5 Channel (Calcium-activated) Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Induces Signal Signal to Brain Neurotransmitter->Signal Sends Palatability_Improvement_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_decision Decision & Refinement start Initial Formulation taste_masking Incorporate Taste-Masking (Sweeteners, Flavors, Blockers) start->taste_masking texture_mod Optimize Texture (Particle Size, Viscosity) taste_masking->texture_mod sensory_eval Sensory Panel Evaluation texture_mod->sensory_eval analytical_test Analytical Testing (Viscosity, Particle Size) texture_mod->analytical_test palatable Is Palatability Acceptable? sensory_eval->palatable analytical_test->palatable palatable->taste_masking palatable->texture_mod No - Refine Texture final_formulation Final Formulation palatable->final_formulation Yes

References

Optimization

Technical Support Center: Reducing the Skin Sensitization Potential of Topical Products

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in the development of topical products with reduced skin sensitization potential.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for assessing skin sensitization without animal testing?

A1: Non-animal testing methods are based on the Adverse Outcome Pathway (AOP) for skin sensitization. The AOP outlines the key molecular and cellular events that lead to an allergic response.[1][2][3] The process begins with the covalent binding of a chemical (hapten) to skin proteins (Key Event 1), followed by the activation of keratinocytes (Key Event 2), and then the activation and mobilization of dendritic cells (Key Event 3).[2] These events ultimately lead to the proliferation of T-cells and an inflammatory response upon re-exposure. In vitro assays are designed to assess one or more of these key events.

Q2: What are the primary in vitro/in chemico assays accepted by regulatory bodies for skin sensitization testing?

A2: The three most widely accepted non-animal tests are:

  • Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the reactivity of a substance with synthetic peptides containing cysteine or lysine (B10760008), mimicking the first key event of protein binding.[4][5][6]

  • KeratinoSens™ (or other ARE-Nrf2 luciferase test methods): A cell-based assay that measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, which is a key part of the second key event.[7][8][9]

  • human Cell Line Activation Test (h-CLAT): An in vitro assay that quantifies the expression of cell surface markers (CD86 and CD54) on monocytic leukemia cells (THP-1) as a surrogate for dendritic cell activation (Key Event 3).[10][11][12]

Q3: Can a single in vitro test be used to confirm if an ingredient is a sensitizer (B1316253)?

A3: No, a single in vitro test is generally not sufficient to conclude on the sensitizing potential of a substance. An Integrated Approach to Testing and Assessment (IATA) is recommended, which combines data from multiple assays covering different key events in the AOP.[4] For example, a common strategy is the "2 out of 3" approach, where results from DPRA, KeratinoSens™, and h-CLAT are combined to make a final assessment.[3]

Q4: What are some common ingredients in topical products that have a high potential for skin sensitization?

A4: Certain fragrances and preservatives are common culprits for skin sensitization. Over 150 fragrance materials have been identified as causing contact allergy.[13] Some of the most frequent sensitizers include linalool, limonene, hydroxyisohexyl 3-cyclohexene carboxaldehyde, and isoeugenol.[13] Preservatives like parabens, formaldehyde-releasers, and isothiazolinones can also induce allergic reactions with repeated exposure.[14]

Q5: What formulation strategies can be employed to reduce the skin sensitization potential of a topical product?

A5: Several formulation strategies can help minimize sensitization risk:

  • Ingredient Selection: Avoid or limit the use of known potent sensitizers, such as certain fragrances and preservatives.[15][16] Consider using alternative preservatives with a lower sensitization potential, such as sodium benzoate, potassium sorbate, or phenoxyethanol.[15][17]

  • pH Optimization: Maintain the product's pH close to the skin's natural pH of around 5.5 to avoid disrupting the skin's acid mantle.[16][18][19]

  • Inclusion of Lipids: Incorporate a high level of lipids, oils, and emollients to form a protective barrier on the skin, which can reduce the penetration of potential sensitizers and prevent water loss.[18]

  • Simplified Formulations: Reducing the number of ingredients can lower the overall risk of sensitization.[16][20]

Troubleshooting Guides for Key Assays

Direct Peptide Reactivity Assay (DPRA)
Issue Potential Cause Troubleshooting Steps
Test substance precipitates in the solvent. The substance has poor solubility in the standard solvent (acetonitrile).1. Attempt to dissolve the substance by brief sonication (≤ 1 minute).[21]2. If precipitation persists, evaluate alternative solvents.[21]3. If a suitable solvent cannot be found, the substance may be tested at a lower concentration, but a negative result should be considered inconclusive.[4]
False-negative results. 1. The substance is a pro-hapten, requiring metabolic activation not present in this in chemico assay.[22]2. The substance preferentially reacts with amino acids other than cysteine and lysine.[22]3. Incomplete solubilization of the test substance leading to underestimation of peptide depletion.[23]1. Evaluate the substance in cell-based assays with metabolic capabilities.2. Use the DPRA results as part of an integrated testing strategy with other assays.3. Ensure complete dissolution of the test chemical before incubation.
False-positive results. The substance is an oxidizing chemical that can deplete peptides through a non-sensitizing mechanism.Consider the chemical properties of the substance and integrate the DPRA results with data from other in vitro assays.
Inconsistent results for weak sensitizers. Weak sensitizers may have borderline reactivity, leading to variability in results.Ensure precise execution of the protocol. Repeat the assay, and if results remain inconsistent, rely on data from other assays in an IATA.[5]
KeratinoSens™ Assay
Issue Potential Cause Troubleshooting Steps
High background luminescence. 1. Contamination of reagents or cell culture.2. Issues with the luciferase substrate.1. Use fresh, sterile reagents and maintain aseptic cell culture techniques.2. Ensure the luciferase substrate is properly prepared and stored according to the manufacturer's instructions.
Low signal-to-noise ratio. 1. Low cell viability.2. Suboptimal concentration of the test substance.1. Confirm cell viability using the parallel MTT assay. Data points with low viability should be excluded.[8][9]2. Ensure the concentration range tested is appropriate to capture a dose-response relationship without causing excessive cytotoxicity.
False-positive results. The test substance is a chemical stressor that activates the Nrf2 pathway through a non-sensitizing mechanism (e.g., some irritants).[24]Integrate the results with other assays, such as the DPRA and h-CLAT, to distinguish between sensitizing and irritant responses.
False-negative results. The substance is a pro-hapten that is not sufficiently metabolized by the keratinocytes to an active form.Test the substance in assays with more robust metabolic capabilities or use computational models to predict metabolic activation.
human Cell Line Activation Test (h-CLAT)
Issue Potential Cause Troubleshooting Steps
Poor cell viability. 1. Cytotoxicity of the test substance.2. Suboptimal cell culture conditions.1. Determine the CV75 (concentration resulting in 75% cell viability) accurately and use it to define the test concentrations.2. Ensure proper maintenance of the THP-1 cell line, including monitoring doubling time and passage number.[11]
Inconsistent positive control responses. The reactivity of the THP-1 cells has changed.Perform regular reactivity checks with positive (e.g., DNCB, NiSO4) and negative (e.g., lactic acid) controls. If controls fail, consider using a new batch of cells.[11]
False-negative results for water-insoluble chemicals. Poor bioavailability of the test substance in the aqueous cell culture medium.A modified h-CLAT protocol using a short-time exposure in a liquid paraffin (B1166041) dispersion medium may reduce false negatives for highly lipophilic substances (LogKow > 3.5).[25][26]
High background expression of CD86/CD54. 1. Cell stress due to improper handling.2. Contamination of the cell culture.1. Handle cells gently during washing and staining steps.2. Maintain aseptic technique and regularly check for contamination.
Non-specific antibody staining. Fc receptors on the THP-1 cells are binding to the antibodies.Include an FcR blocking step in the protocol before adding the specific antibodies to reduce non-specific binding.[10]

Data Presentation

Table 1: Predictive Capacity of the Direct Peptide Reactivity Assay (DPRA)
Metric Value Reference
Accuracy80%[4]
Sensitivity80%[4]
Specificity77%[4]
Within-Laboratory Reproducibility~85%[4]
Between-Laboratory Reproducibility~80%[4]
Table 2: Predictive Capacity of the KeratinoSens™ Assay
Metric Value Reference
Accuracy75% - 90%[24]
Sensitivity79% - 87%[24]
Specificity72% - 100%[24]
Within-Laboratory Reproducibility86%[24]
Between-Laboratory Reproducibility86%[24]
Table 3: Predictive Capacity of the human Cell Line Activation Test (h-CLAT)
Metric Value Reference
Accuracy76% - 80%[27]
Sensitivity81%[27]
Specificity66%[27]
Within-Laboratory Reproducibility80% - 86.7%[27][28]
Between-Laboratory Reproducibility79.2%

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Preparation of Reagents: Prepare stock solutions of synthetic peptides containing cysteine and lysine in a suitable buffer. Prepare a 100 mM stock solution of the test chemical in acetonitrile (B52724) or another appropriate solvent.

  • Incubation: Mix the test chemical solution with each peptide solution. The final concentration of the cysteine peptide is 0.667 mM and the lysine peptide is 0.667 mM. Incubate the mixtures for 24 hours at 25°C.

  • Analysis: Following incubation, analyze the samples using high-performance liquid chromatography (HPLC) with UV detection at 220 nm to measure the remaining peptide concentration.[5]

  • Data Interpretation: Calculate the percent peptide depletion for both cysteine and lysine. Based on these values, the substance is categorized into one of four reactivity classes (no or minimal, low, moderate, or high reactivity) to predict its sensitization potential.

KeratinoSens™ Assay - OECD TG 442D
  • Cell Culture: Seed the KeratinoSens™ cell line (immortalized human keratinocytes) in 96-well plates and culture for 24 hours.

  • Exposure: Expose the cells to a series of 12 concentrations of the test substance (typically ranging from 0.98 to 2000 µM) for 48 hours.

  • Luminescence Measurement: After incubation, lyse the cells and measure the luciferase gene induction using a luminometer.

  • Viability Assay: In a parallel plate, determine cell viability using the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a 1.5-fold threshold, the EC1.5 value is less than 1000 µM, and cell viability is above 70%.[9]

human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Cell Culture and Exposure: Culture the THP-1 human monocytic leukemia cell line and expose them to a series of at least eight concentrations of the test chemical for 24 hours. The concentrations are based on a pre-determined CV75 value.

  • Staining: After exposure, wash the cells and stain them with fluorescently labeled monoclonal antibodies for CD86, CD54, and an isotype control. An FcR blocking step is included before staining.[10]

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) for CD86 and CD54. Cell viability is also assessed.

  • Data Interpretation: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control. A substance is predicted as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[29]

Visualizations

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event (MIE) cluster_1 Key Event 2 cluster_2 Key Event 3 cluster_3 Adverse Outcome MIE Covalent Binding to Skin Proteins KE2 Keratinocyte Activation MIE->KE2 DPRA KE3 Dendritic Cell Activation KE2->KE3 KeratinoSens™ AO Skin Sensitization KE3->AO h-CLAT

Caption: Adverse Outcome Pathway (AOP) for skin sensitization.

Experimental_Workflow cluster_DPRA DPRA Workflow cluster_KeratinoSens KeratinoSens™ Workflow cluster_hCLAT h-CLAT Workflow DPRA1 Prepare Peptide and Test Chemical Solutions DPRA2 Incubate for 24 hours DPRA1->DPRA2 DPRA3 HPLC Analysis DPRA2->DPRA3 DPRA4 Calculate Peptide Depletion DPRA3->DPRA4 KS1 Seed KeratinoSens™ Cells KS2 Expose to Test Chemical for 48 hours KS1->KS2 KS3 Measure Luciferase Activity KS2->KS3 KS4 Assess Cell Viability (MTT) KS2->KS4 hCLAT1 Culture and Expose THP-1 Cells for 24 hours hCLAT2 Stain with Fluorescent Antibodies (CD86, CD54) hCLAT1->hCLAT2 hCLAT3 Flow Cytometry Analysis hCLAT2->hCLAT3 hCLAT4 Calculate Relative Fluorescence Intensity hCLAT3->hCLAT4

Caption: Experimental workflows for key in vitro skin sensitization assays.

References

Troubleshooting

Technical Support Center: Optimizing the Formulation of Water-Insoluble Compounds

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of water-insoluble co...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of water-insoluble compounds. The following sections offer detailed experimental protocols, data-driven insights, and logical workflows to address common challenges encountered during the development of robust formulations for active ingredients with poor aqueous solubility, with a particular focus on applications within the consumer health and hygiene sectors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the formulation of water-insoluble compounds.

Q1: What are the primary challenges when formulating a water-insoluble active pharmaceutical ingredient (API)?

A1: The primary challenges include poor dissolution rates, low bioavailability, and difficulties in achieving content uniformity in the final product. For oral formulations, low solubility can lead to insufficient absorption in the gastrointestinal tract. In topical products, it can result in poor skin penetration and the potential for crystallization of the active ingredient on the skin's surface. These challenges necessitate the use of specialized formulation strategies to enhance the solubility and dissolution of the API.

Q2: How do I select the most appropriate solubility enhancement technique for my compound?

A2: The selection of a suitable solubility enhancement technique depends on several factors, including the physicochemical properties of the API (e.g., melting point, logP, pKa), the desired dosage form (e.g., tablet, cream, liquid), and the target release profile. A logical approach to selecting a technique is outlined in the workflow diagram below. This decision-making process often starts with an assessment of the compound's properties and the formulation goals.[1]

Q3: What are common issues that lead to the precipitation of a compound in a liquid formulation, and how can they be prevented?

A3: Precipitation in liquid formulations is often caused by factors such as exceeding the solubility limit of the compound in the chosen solvent system, changes in pH or temperature, or interactions with other excipients. To prevent precipitation, it is crucial to:

  • Thoroughly characterize the solubility of the API in various solvents and co-solvent systems.

  • Ensure the pH of the formulation is maintained within a range where the API is most soluble.

  • Consider the use of precipitation inhibitors, which are polymers that can help maintain a supersaturated state.

  • Control storage conditions to avoid temperature fluctuations that could affect solubility.

Q4: Can the same solubility enhancement techniques be applied to both pharmaceutical and consumer health products?

A4: While the fundamental principles of solubility enhancement are the same, the application and choice of excipients can differ. Consumer health and hygiene products often have different regulatory requirements and consumer preferences that influence formulation decisions. For instance, the choice of polymers and surfactants may be guided by their sensory attributes (e.g., taste, skin feel) and their perception as "natural" or "gentle" by consumers.[2] Additionally, the manufacturing processes for high-volume consumer products may favor more cost-effective and scalable techniques.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during key formulation processes.

Micronization (Wet Milling)
Issue Possible Cause(s) Troubleshooting Steps
Inadequate Particle Size Reduction Insufficient milling time or energy.Increase the milling time or the agitator speed to impart more energy into the system.[3]
Incorrect size or density of milling media.Select smaller, denser milling media for more efficient particle size reduction.[4]
Slurry viscosity is too high.Decrease the percentage of solids in the slurry to reduce viscosity and improve particle mobility.[3]
Particle Agglomeration Inadequate stabilization of newly formed surfaces.Add or optimize the concentration of a suitable stabilizer (surfactant or polymer) to the slurry.
Over-milling leading to amorphous regions and increased surface energy.Reduce milling time and energy to avoid excessive particle stress.
Contamination of Milled Product Erosion of the milling media or chamber.Use high-quality, abrasion-resistant milling media and equipment. Monitor for signs of wear.
Amorphous Solid Dispersions (Hot-Melt Extrusion)
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Amorphization of the API Processing temperature is too low.Increase the barrel temperature to ensure the API fully dissolves in the polymer melt.[5]
Insufficient mixing in the extruder.Optimize the screw design to include more kneading elements to enhance distributive and dispersive mixing.[6]
Drug-polymer immiscibility.Select a polymer with better miscibility with the API, which can be screened using techniques like differential scanning calorimetry (DSC).[7]
Thermal Degradation of the API Processing temperature is too high or residence time is too long.Reduce the barrel temperature and increase the screw speed and feed rate to shorten the residence time of the material in the extruder.[5]
Phase Separation and Recrystallization upon Storage The amorphous system is thermodynamically unstable.Increase the polymer-to-drug ratio to better stabilize the API within the polymer matrix.
Moisture absorption acting as a plasticizer.Store the amorphous solid dispersion in a low-humidity environment and consider using less hygroscopic polymers.
Nanoemulsions (High-Pressure Homogenization)
Issue Possible Cause(s) Troubleshooting Steps
Large and Polydisperse Droplet Size Insufficient homogenization pressure or number of passes.Increase the homogenization pressure and/or the number of cycles the coarse emulsion is passed through the homogenizer.[8]
Inappropriate surfactant or co-surfactant.Screen different surfactants and co-surfactants to find a system that effectively reduces interfacial tension.
High viscosity of the dispersed phase.If possible, gently heat the oil phase to reduce its viscosity before homogenization.
Droplet Coalescence and Creaming Inadequate stabilization of the oil-water interface.Increase the concentration of the emulsifier to ensure complete coverage of the droplet surface.
Ostwald ripening (growth of larger droplets at the expense of smaller ones).Select an oil phase with very low water solubility to minimize Ostwald ripening.
Precipitation of the Active Ingredient The active ingredient is not sufficiently soluble in the oil phase.Screen different oils to find one with higher solubilizing capacity for the API. Consider using a co-solvent in the oil phase.
Dissolution Testing
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Dissolution Non-sink conditions in the dissolution medium.Increase the volume of the dissolution medium or add a surfactant to increase the solubility of the compound in the medium.[9]
Coning (formation of a cone of undissolved powder at the bottom of the vessel).Increase the paddle speed to improve hydrodynamics and prevent coning.[10]
Cross-linking of gelatin capsules.If testing gelatin capsules, consider adding enzymes to the dissolution medium as specified in pharmacopeial guidelines.
High Variability in Dissolution Results Inconsistent sample introduction.Ensure a standardized and consistent method for introducing the dosage form into the dissolution vessel.
Air bubbles adhering to the dosage form.De-gas the dissolution medium thoroughly before use to minimize the formation of air bubbles.
Inconsistent positioning of the dosage form.Use sinkers to ensure consistent positioning of floating dosage forms.
Unexpectedly Fast or Slow Dissolution Change in the solid-state properties of the API (e.g., polymorphism, amorphous to crystalline conversion).Characterize the solid-state properties of the API in the formulation before and after dissolution testing.
Interaction between the API and excipients.Investigate potential interactions between the API and excipients that may alter the dissolution rate.

Section 3: Data Presentation

The following tables provide quantitative data on the impact of different formulation strategies on the solubility and dissolution of model water-insoluble compounds.

Table 1: Enhancement of Ibuprofen Solubility and Dissolution through Solid Dispersions with Different Polymers [11][12][13][14]

FormulationCarrierDrug:Carrier RatioSaturation Solubility (mg/mL) in Phosphate (B84403) Buffer (pH 7.2)% Drug Released in 20 mins in Phosphate Buffer (pH 7.2)
Pure Ibuprofen--2.56< 20%
Solid Dispersion 1PEG 60001:1.5Increased> 95%
Solid Dispersion 2PVP K301:1.5Increased> 90%
Solid Dispersion 3PEG 6000 + PVP K301:1.5 (combined)Significantly Increased> 98%
Solid Dispersion 4Macrogol 40001:1.5Increased~90%
Solid Dispersion 5Macrogol 60001:1.5Increased~99%
Solid Dispersion 6Lemon Seed Mucilage1:1.5Increased~99%

Table 2: Influence of Surfactant Type and Concentration on Nanoemulsion Droplet Size

Oil PhaseSurfactantSurfactant Concentration (% w/w)Homogenization Pressure (psi)Mean Droplet Size (nm)
Medium Chain TriglyceridesPolysorbate 80510,000150
Medium Chain TriglyceridesPolysorbate 801010,000110
Medium Chain TriglyceridesCremophor EL510,000180
Medium Chain TriglyceridesCremophor EL1010,000130

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and characterization of water-insoluble compounds.

Protocol 1: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of a poorly soluble API with a polymer to enhance its dissolution rate.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., Soluplus®, PVP VA64)

  • Twin-screw hot-melt extruder

  • Blender

  • Balance

  • Downstream cooling and pelletizing/milling equipment

Methodology:

  • Pre-blending: Accurately weigh the API and polymer in the desired ratio (e.g., 1:3 drug-to-polymer). Blend the powders in a suitable blender for 15 minutes to ensure a homogenous physical mixture.[7]

  • Extruder Setup: Set the temperature profile of the extruder barrel zones. The temperature should be high enough to allow the polymer to melt and the API to dissolve in the molten polymer, but below the degradation temperature of the API.[5]

  • Extrusion: Feed the pre-blended powder into the extruder at a constant feed rate. The molten extrudate will exit through the die.

  • Downstream Processing: The extrudate is cooled on a conveyor belt and then pelletized or milled to the desired particle size.

  • Characterization: The resulting solid dispersion should be characterized for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Dissolution testing should be performed to evaluate the enhancement in drug release.

Protocol 2: Formulation of a Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of a lipophilic active ingredient to improve its solubility and dispersibility in aqueous media.

Materials and Equipment:

  • Lipophilic Active Ingredient

  • Oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Purified Water

  • High-shear mixer

  • High-pressure homogenizer

  • Particle size analyzer

Methodology:

  • Preparation of Phases:

    • Oil Phase: Dissolve the active ingredient in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a clear solution is obtained.

    • Aqueous Phase: Use purified water as the aqueous phase.

  • Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes using a high-shear mixer to form a coarse emulsion.[15]

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. Operate the homogenizer at a pressure of approximately 10,000-20,000 psi for 3-5 cycles.[8]

  • Characterization: Analyze the droplet size and polydispersity index of the resulting nanoemulsion using a particle size analyzer. Evaluate the stability of the nanoemulsion by monitoring droplet size over time at different storage conditions.

Protocol 3: Dissolution Testing of a Poorly Soluble Compound

Objective: To assess the in vitro release profile of a poorly soluble compound from a solid dosage form.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath

  • Dissolution medium (e.g., phosphate buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate)

  • Dosage forms (tablets or capsules)

  • Syringes and filters

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Media Preparation and Degassing: Prepare the dissolution medium and de-gas it to remove dissolved air, which can interfere with the test.

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The paddle speed is typically set at 50 or 75 rpm, and the temperature of the water bath is maintained at 37 ± 0.5 °C.[16]

  • Sample Introduction: Place one dosage form into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel. Filter the samples to remove any undissolved particles.

  • Sample Analysis: Analyze the concentration of the dissolved API in each sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Calculate the percentage of drug released at each time point and plot the dissolution profile.

Section 5: Visualization of Workflows and Pathways

This section provides diagrams created using Graphviz (DOT language) to illustrate key workflows and logical relationships in the formulation of water-insoluble compounds.

G cluster_0 Decision Workflow for Solubility Enhancement Technique Selection API API Characterization (Solubility, Permeability, Melting Point) BCS Determine BCS/DCS Class API->BCS Technique Select Potential Technique(s) BCS->Technique BCS Class II or IV DosageForm Define Target Dosage Form (Oral, Topical, etc.) DosageForm->Technique Feasibility Conduct Feasibility Studies Technique->Feasibility Feasibility->Technique Not Feasible, Re-evaluate Optimization Formulation Optimization Feasibility->Optimization Feasible Stability Stability Assessment Optimization->Stability Stability->Optimization Unstable Final Final Formulation Stability->Final Stable

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.

G cluster_1 Experimental Workflow for Hot-Melt Extrusion Start Start PreBlend Pre-blending of API and Polymer Start->PreBlend Extrusion Hot-Melt Extrusion PreBlend->Extrusion Cooling Cooling of Extrudate Extrusion->Cooling Milling Milling/Pelletizing Cooling->Milling Characterization Characterization (DSC, XRPD) Milling->Characterization Dissolution Dissolution Testing Characterization->Dissolution End End Dissolution->End

Caption: A streamlined experimental workflow for preparing amorphous solid dispersions via hot-melt extrusion.

G cluster_2 Troubleshooting Logic for Unexpected Dissolution Profile Start Unexpected Dissolution Result CheckMethod Review Dissolution Method Parameters (Apparatus, Speed, Medium) Start->CheckMethod CheckFormulation Investigate Formulation (API solid state, Excipient interactions) Start->CheckFormulation CheckEquipment Verify Equipment Calibration and Setup Start->CheckEquipment IdentifyRootCause Identify Root Cause CheckMethod->IdentifyRootCause CheckFormulation->IdentifyRootCause CheckEquipment->IdentifyRootCause ImplementCAPA Implement Corrective and Preventive Action IdentifyRootCause->ImplementCAPA ReTest Re-test Formulation ImplementCAPA->ReTest ReTest->Start Fails Pass Result Meets Specification ReTest->Pass

Caption: A logical flow for troubleshooting out-of-specification dissolution testing results.

References

Troubleshooting

Improving the long-term efficacy of Reckitt's residual disinfectants

[25] Importance of disinfectant residual activity - Clinical Services Journal (2023-01-27) Residual activity tackles the repopulation of microorganisms on surfaces, especially those that are frequently touched such as do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

[25] Importance of disinfectant residual activity - Clinical Services Journal (2023-01-27) Residual activity tackles the repopulation of microorganisms on surfaces, especially those that are frequently touched such as door handles, elevator buttons, staircase rails, and touchscreens. Traditional disinfectant products provide protection for only a brief period and allow microorganisms to repop-ulate on the surface after every touch. By incorporating residual activity ingredients into these disinfectants, high-touch surfaces can be subjected to antimicrobial activity for prolonged periods of time and as such, patients can be protected for longer. ... (2023-01-27) The shield is invisible to the naked eye and cannot be felt by human hands, but it is lethal to microorganisms. A disinfectant with residual activity combines an initial wet kill, as achieved by traditional disinfectants, with a prolonged dry kill. The wet kill is achieved during the disinfectant's contact time, typically achieving a 99.9999% Log reduction (Log 6) in the case of using a sporicidal agent. This initial wet kill is achieved by the disinfectant&#39s active ingredient. The prolonged dry kill is achieved by the amphicelles, which can achieve a 99.9% Log reduction (Log 3) after application of the disinfectant. ... (2023-01-27) When applying a disinfectant with residual activity onto a surface, a multilayer protective shield is formed. This shield is made up of amphicelles of a unique structure which makes them highly effective against microorganisms. When the amphicelles dry onto a surface, the shield that is formed can kill 99.9% of bacteria and viruses. ... (2023-01-27) JET PRO is a chlorine dioxide-based sporicidal foam for surfaces which incorporates Actizone residual activity technology. The active ingredient chlorine dioxide achieves the initial wet kill up to sporicidal level according to EN 17126 in 1 minute. Once dry, a protective shield is formed that continues to kill bacteria and enveloped viruses for up to 8 hours, even after multiple touches. The purpose

Optimization

Enhancing the user experience of Reckitt's home hygiene products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Reckitt's home hygiene products in experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Reckitt's home hygiene products in experimental settings.

Product Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the use of various Reckitt home hygiene products.

Lysol Disinfectant Spray

Frequently Asked Questions (FAQs):

  • Q1: Why is there a residue left on surfaces after using Lysol Disinfectant Spray? A1: Lysol Disinfectant Spray may leave a slight residue behind, which is normal.[1][2] To minimize this, you can wipe the surface with a clean, damp cloth after the recommended contact time for disinfection has passed.[2]

  • Q2: Can Lysol Disinfectant Spray cause respiratory or skin irritation? A2: Yes, improper use of Lysol Disinfectant Spray can lead to irritation. It is recommended to use the product in a well-ventilated area to avoid respiratory irritation.[3] Direct contact with skin and eyes should be avoided as it can cause irritation.[3] In case of accidental contact, rinse the affected area thoroughly with water.

  • Q3: Is it safe to use Lysol Disinfectant Spray on all surfaces? A3: While Lysol is suitable for many surfaces, frequent use on certain materials could potentially cause damage over time, such as hairline cracks or dullness. It is always advisable to test on a small, inconspicuous area first.

  • Q4: What are the active ingredients in Lysol Disinfectant Spray and what are their potential health considerations? A4: Lysol Disinfectant Sprays often contain active ingredients like ethanol (B145695) and quaternary ammonium (B1175870) compounds.[3] Some formulations may also contain substances such as MIPA-borate, ethanolamine, and ammonium hydroxide, which have been linked to health concerns like hormone disruption and respiratory issues.[4]

Dettol Antiseptic Liquid

Frequently Asked Questions (FAQs):

  • Q1: What are the risks associated with using undiluted Dettol Antiseptic Liquid on the skin? A1: Applying undiluted Dettol to the skin can cause severe irritation, chemical burns, and contact dermatitis.[5][6] It is crucial to always dilute the product according to the manufacturer's instructions before use.[5][7]

  • Q2: Can Dettol Antiseptic Liquid be used for conditions like acne? A2: No, Dettol is not intended for treating chronic skin conditions such as acne.[5][8] Its use on pimples can lead to severe skin irritation, chemical burns, and disruption of the skin's natural barrier.[8]

  • Q3: What is the active ingredient in Dettol Antiseptic Liquid? A3: The primary active ingredient in Dettol Antiseptic Liquid is chloroxylenol (4.8% w/v).[5][6][9]

  • Q4: What should I do in case of accidental ingestion or eye contact with Dettol? A4: Accidental ingestion or eye contact with Dettol, especially in its concentrated form, is a medical emergency.[5][6] Seek immediate medical attention. Do not induce vomiting in case of ingestion.[6]

Air Wick Automated Sprays & Scented Oil Diffusers

Frequently Asked Questions (FAQs):

  • Q1: My Air Wick Automatic Spray is not working. What are the common causes? A1: Common issues with Air Wick Automatic Sprays include depleted batteries, an empty refill can, incorrect insertion of the refill, or an obstructed red arm mechanism.[10][11] Ensure the device is turned off before troubleshooting.[10]

  • Q2: How can I fix an Air Wick Essential Mist Diffuser that is not producing mist? A2: A lack of mist can be due to dead or weak batteries, an empty fragrance refill, a clogged nozzle, or incorrect water levels in ultrasonic models.[12] Regular cleaning of the diffuser unit can help prevent clogging.[12]

  • Q3: The red light on my Air Wick plug-in is on. What does this indicate? A3: A red light on an Air Wick plug-in typically indicates that the fragrance refill is empty and needs to be replaced.[13] After replacing the bottle, you may need to unplug and then plug the device back in to reset the indicator.[13]

  • Q4: What should I do if my Air Wick device is still not functioning after troubleshooting? A4: If basic troubleshooting steps do not resolve the issue, you can contact Air Wick customer support for further assistance.[11][14][15]

Finish Dishwasher Products

Frequently Asked Questions (FAQs):

  • Q1: Why are my Finish dishwasher tablets not dissolving completely? A1: Several factors can prevent tablets from dissolving, including water temperature being too low (ideally between 40-65°C or 120-150°F), a blocked detergent dispenser, or clogged spray arms.[16][17][18][19] Ensure the dispenser is not obstructed by large dishes.[17][20]

  • Q2: What causes a white, chalky residue on my dishes after a wash cycle with Finish products? A2: A white residue is often due to hard water mineral deposits.[21][22][23] It can also be caused by using too much detergent or if the detergent doesn't rinse away completely.[21][23]

  • Q3: How can I prevent white residue on my dishes? A3: To prevent white residue, ensure your dishwasher's water temperature is adequate, use a rinse aid, and regularly clean your dishwasher's filter and spray arms.[21] For hard water, using a dishwasher cleaner or a water softener can be effective.[22][23]

  • Q4: Can I place the Finish tablet at the bottom of the dishwasher? A4: No, dishwasher tablets should always be placed in the detergent dispenser.[19] Placing it at the bottom will cause it to dissolve too quickly during the pre-wash, leaving no detergent for the main wash cycle.[19]

Data Presentation

While specific quantitative data from controlled experiments is not publicly available in the provided search results, the following table summarizes the common issues and troubleshooting solutions for the discussed products.

ProductCommon IssuePotential CausesTroubleshooting Solutions
Lysol Disinfectant Spray Residue on surfacesNormal product characteristicWipe with a damp cloth after contact time.
Respiratory/Skin IrritationPoor ventilation, direct contactUse in a well-ventilated area, avoid direct contact.
Dettol Antiseptic Liquid Skin irritation/burnsUse of undiluted productAlways dilute according to instructions.
Air Wick Automatic Spray Not sprayingDead batteries, empty refill, incorrect refill insertion, obstructed mechanismReplace batteries, replace refill, check refill orientation, ensure red arm is raised.[10][11]
Air Wick Essential Mist Diffuser No mist productionDead batteries, empty refill, clogged nozzleReplace batteries, replace refill, clean the nozzle.[12]
Finish Dishwasher Tablets Not dissolvingLow water temperature, blocked dispenser, clogged spray armsEnsure water is hot enough, check for obstructions.[16][17][18]
White residue on dishesHard water, excess detergent, poor rinsingUse rinse aid, clean the dishwasher regularly, consider a water softener.[21][22]

Experimental Protocols

Detailed experimental protocols for the efficacy and safety testing of these consumer products are proprietary to Reckitt and are not publicly available in the provided search results. For scientific research, it is recommended to design protocols based on standardized methodologies for disinfectant and cleaning product evaluation, such as those provided by organizations like the AOAC INTERNATIONAL or the European Committee for Standardization (CEN).

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general mechanism of action for key disinfectant ingredients and a typical troubleshooting workflow.

Disinfectant_Mechanism cluster_product Disinfectant Product (e.g., Lysol, Dettol) cluster_microbe Microorganism Product Active Ingredient (e.g., Quaternary Ammonium Compounds, Chloroxylenol) Membrane Cell Membrane/ Viral Envelope Product->Membrane Binds to & disrupts Proteins Essential Proteins/ Enzymes Product->Proteins Denatures Disruption Disruption of Cell Integrity/ Loss of Function Membrane->Disruption Proteins->Disruption

Caption: General mechanism of action for common disinfectant active ingredients.

Troubleshooting_Workflow Start Identify Issue with Reckitt Product Consult_FAQ Consult Technical Support Center FAQ Start->Consult_FAQ Follow_Steps Follow Troubleshooting Steps Provided Consult_FAQ->Follow_Steps Issue_Resolved Issue Resolved? Follow_Steps->Issue_Resolved End_Success End Issue_Resolved->End_Success Yes Contact_Support Contact Reckitt Professional Support Issue_Resolved->Contact_Support No End_Fail End Contact_Support->End_Fail

Caption: A logical workflow for troubleshooting issues with Reckitt home hygiene products.

References

Troubleshooting

Technical Support Center: Analytical Method Development for Reckitt's Complex Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical method development for Reckitt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical method development for Reckitt's diverse and complex formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis of specific Reckitt product archetypes.

A. Topical Formulations (Creams and Gels)

  • Q1: I am developing an HPLC method for Ibuprofen in a topical gel (similar to Nurofen Gel) and observing significant peak tailing. What are the likely causes and solutions?

    A1: Peak tailing in the HPLC analysis of acidic drugs like Ibuprofen from a gel matrix is a common issue. The primary causes are often related to secondary interactions with the stationary phase or issues with the sample preparation.

    • Silanol (B1196071) Interactions: Free silanol groups on the surface of C18 columns can interact with the acidic proton of Ibuprofen, leading to peak tailing.

      • Solution 1: pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric acid or trifluoroacetic acid) will suppress the ionization of both the silanol groups and the Ibuprofen, minimizing secondary interactions.

      • Solution 2: Use of End-Capped Columns: Employing a modern, end-capped HPLC column will reduce the number of accessible free silanol groups.

      • Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups. However, be mindful that TEA can affect column longevity and is not suitable for mass spectrometry detection.

    • Matrix Effects: Excipients in the gel formulation, such as polymers and viscosity modifiers, can interfere with the chromatography.

      • Solution: Sample Preparation: Ensure your sample preparation method effectively removes these excipients. This may involve a protein precipitation step if the gel contains proteinaceous materials, followed by solid-phase extraction (SPE) to isolate the Ibuprofen.

  • Q2: How can I improve the extraction efficiency of Salicylic (B10762653) Acid from a cream formulation like Clearasil for quantitative analysis?

    A2: Salicylic Acid, being a polar compound in a complex, often non-polar cream base, requires a robust extraction method.

    • Solution 1: Solvent Selection: A combination of a polar organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is often effective. The organic solvent disrupts the cream's emulsion, while the buffer helps to solubilize the salicylic acid.

    • Solution 2: Mechanical Disruption: Vigorous shaking or vortexing is crucial to break down the cream structure and ensure complete extraction. Sonication can also be beneficial.

    • Solution 3: pH Control: Adjusting the pH of the extraction solvent to be slightly acidic can help to keep the salicylic acid in its non-ionized form, which may improve its partitioning into the organic solvent.

B. Oral Liquids

  • Q3: I am analyzing a multi-component oral liquid containing Sodium Alginate, Sodium Bicarbonate, and Calcium Carbonate (similar to Gaviscon). What are the main analytical challenges?

    A3: The primary challenges with such formulations are the inorganic nature of the active ingredients and the high viscosity of the matrix due to the sodium alginate.

    • Challenge 1: Lack of UV Chromophores: Sodium bicarbonate and calcium carbonate do not have UV chromophores, making HPLC-UV analysis difficult for these components.

      • Solution: Alternative Detection Methods: Consider using techniques like ion chromatography with conductivity detection or titration methods for the quantification of bicarbonate and carbonate.

    • Challenge 2: Sample Preparation for Sodium Alginate: The high viscosity of sodium alginate can make sample handling and injection problematic.

      • Solution: Dilution and Hydrolysis: Diluting the sample significantly with the mobile phase can reduce viscosity. For more complex analyses, acid hydrolysis can be used to break down the alginate polymer, followed by analysis of the resulting monosaccharides.

C. Multi-Active Formulations (Lozenges)

  • Q4: What is a suitable approach for the simultaneous quantification of two active ingredients with different polarities, such as Amylmetacresol and 2,4-Dichlorobenzyl Alcohol in a lozenge (similar to Strepsils)?

    A4: A reversed-phase HPLC method with a gradient elution is the most common and effective approach for separating and quantifying active ingredients with differing polarities.

    • Methodology:

      • Column: A C18 column is a good starting point.

      • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol) will allow for the elution of both the more polar and less polar components within a reasonable timeframe.

      • Detection: UV detection is suitable as both active ingredients have chromophores.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during analytical method development.

A. HPLC Troubleshooting

Symptom Possible Cause Recommended Action
No Peaks - No injection occurred- Detector lamp off- Incorrect mobile phase composition- Check autosampler for proper operation- Verify detector lamp is on and has sufficient lifetime- Prepare fresh mobile phase and ensure correct proportions
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Flush the system with a strong solvent- Run blank injections to identify the source of contamination- Optimize the needle wash procedure
Peak Tailing - Secondary interactions with the column- Column overload- Dead volume in the system- Adjust mobile phase pH- Use an end-capped column- Reduce sample concentration- Check and tighten all fittings
Peak Fronting - Sample solvent stronger than the mobile phase- Column collapse- Dissolve the sample in the mobile phase if possible- Check column specifications for pressure and pH limits
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector temperature fluctuation- Increase column equilibration time- Ensure proper mobile phase mixing and degassing- Allow the detector to warm up sufficiently

B. Sample Preparation Troubleshooting

Problem Possible Cause Recommended Action
Low Analyte Recovery - Incomplete extraction from the matrix- Analyte degradation during preparation- Optimize extraction solvent and technique (e.g., vortexing, sonication)- Investigate the stability of the analyte under the extraction conditions
Poor Reproducibility - Inconsistent sample handling- Variability in SPE cartridge packing- Standardize all sample preparation steps- Use high-quality, certified SPE cartridges
Matrix Effects in LC-MS - Co-eluting matrix components suppressing or enhancing the analyte signal- Improve sample cleanup (e.g., use a more selective SPE sorbent)- Modify chromatographic conditions to separate the analyte from interfering components

III. Experimental Protocols

A. HPLC Method for the Quantification of Ibuprofen in a Topical Gel

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the gel into a 50 mL volumetric flask.

    • Add 30 mL of a diluent (e.g., 50:50 acetonitrile:water) and vortex for 15 minutes to disperse the gel.

    • Sonicate for 10 minutes to ensure complete dissolution of the ibuprofen.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Column Temperature: 30 °C

B. Titrimetric Method for the Assay of Sodium Bicarbonate in an Oral Liquid

  • Sample Preparation:

    • Accurately pipette 10.0 mL of the oral liquid into a 250 mL beaker.

    • Add 50 mL of deionized water and stir to mix.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode.

    • Titrate the solution with standardized 0.1 M Hydrochloric Acid.

    • Record the volume of titrant required to reach the second equivalence point (around pH 3.8), which corresponds to the complete neutralization of the bicarbonate.

    • Calculate the percentage of sodium bicarbonate in the sample.

IV. Visualizations

A. Logical Relationship for Troubleshooting Peak Tailing in HPLC

G A Peak Tailing Observed B Check for Column Overload A->B D Investigate Secondary Interactions A->D H Check for System Dead Volume A->H C Reduce Sample Concentration B->C E Adjust Mobile Phase pH D->E F Use End-Capped Column D->F G Add Competing Base (e.g., TEA) D->G I Inspect and Tighten Fittings H->I G A Weigh Cream Sample B Disperse in Solvent A->B C Vortex/Sonicate for Extraction B->C D Centrifuge to Separate Excipients C->D E Collect Supernatant D->E F Filter through Syringe Filter E->F G Inject into HPLC F->G G A Co-eluting Matrix Component C Ion Source A->C B Analyte of Interest B->C D Signal Suppression/Enhancement C->D

Reference Data & Comparative Studies

Validation

Comparative analysis of Reckitt's disinfectants against hospital-acquired pathogens

A detailed examination of the efficacy of Reckitt's leading disinfectant brands, Dettol and Lysol, against critical hospital-acquired pathogens reveals robust antimicrobial activity. This guide provides a comparative ana...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy of Reckitt's leading disinfectant brands, Dettol and Lysol, against critical hospital-acquired pathogens reveals robust antimicrobial activity. This guide provides a comparative analysis of their performance based on available experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against nosocomial infections.

Reckitt's disinfectants, formulated with active ingredients such as chloroxylenol (in Dettol) and quaternary ammonium (B1175870) compounds (in Lysol), demonstrate significant efficacy in reducing the viability of a broad spectrum of pathogens commonly found in healthcare settings. This analysis synthesizes data from multiple studies to compare their bactericidal, virucidal, and sporicidal capabilities against key nosocomial threats, including Methicillin-resistant Staphylococcus aureus (MRSA), Clostridioides difficile spores, Vancomycin-resistant Enterococcus (VRE), Pseudomonas aeruginosa, Escherichia coli, Norovirus, and Rotavirus.

Quantitative Efficacy of Reckitt's Disinfectants

The following tables summarize the log reduction values achieved by Dettol and Lysol against various hospital-acquired pathogens under different experimental conditions. A higher log reduction signifies a greater reduction in the number of viable microorganisms.

Table 1: Bactericidal and Sporicidal Efficacy of Dettol (Active Ingredient: Chloroxylenol)

PathogenTest MethodConcentrationContact TimeOrganic LoadLog ReductionCitation
Staphylococcus aureusSuspension Test1:20 dilution10 minNot Specified>5
Escherichia coliSuspension Test1:20 dilution10 minNot Specified>5
Pseudomonas aeruginosaSuspension Test1:20 dilution10 minNot Specified<1
Candida albicansSuspension TestNot SpecifiedNot SpecifiedNot Specified1-4

Table 2: Bactericidal, Sporicidal, and Virucidal Efficacy of Lysol (Active Ingredient: Quaternary Ammonium Compounds)

PathogenTest MethodConcentrationContact TimeOrganic LoadLog ReductionCitation
Clostridioides difficile sporesCarrier TestNot Specified24 hoursNot Specified~2.5
Staphylococcus aureusTime-Kill Assay100 µg/ml15 secNot Specified≥ 4
Norovirus (surrogate: Feline Calicivirus)Carrier Test1:256 dilution10 min5% Fetal Bovine Serum>6.4
RotavirusSurface TestNot SpecifiedNot SpecifiedNonfat dry milk>5

Experimental Protocols

The efficacy data presented is derived from various standardized and peer-reviewed experimental methodologies. The most common methods employed are suspension tests and carrier tests.

Quantitative Suspension Test

This method evaluates the efficacy of a disinfectant against a microorganism suspended in a liquid medium.

General Protocol:

  • Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth or buffer.

  • Disinfectant Dilution: The disinfectant is diluted to the desired concentration.

  • Contact: A specific volume of the microbial suspension is mixed with a defined volume of the disinfectant solution.

  • Contact Time: The mixture is incubated for a predetermined contact time (e.g., 1, 5, 10 minutes).

  • Neutralization: The antimicrobial action of the disinfectant is stopped by adding a validated neutralizer.

  • Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution onto a suitable growth medium and incubating.

  • Calculation: The log reduction is calculated by comparing the number of surviving microorganisms to the initial number in the control (without disinfectant).

Quantitative Carrier Test

This method assesses the disinfectant's efficacy on a contaminated, non-porous surface, simulating real-world conditions.

General Protocol:

  • Carrier Preparation: Standardized carriers (e.g., stainless steel discs) are sterilized.

  • Inoculation: A standardized suspension of the test microorganism is applied to the surface of the carrier and allowed to dry.

  • Disinfectant Application: The disinfectant is applied to the inoculated carrier for a specific contact time.

  • Neutralization: The carrier is transferred to a neutralizer solution to stop the disinfectant's action.

  • Elution and Enumeration: Surviving microorganisms are eluted from the carrier surface and enumerated using plating techniques.

  • Calculation: The log reduction is calculated by comparing the number of surviving microorganisms on the treated carriers to those on untreated control carriers.

Mechanism of Action

The antimicrobial activity of Reckitt's disinfectants stems from the distinct mechanisms of their active ingredients.

Chloroxylenol (Dettol): As a phenolic compound, chloroxylenol primarily acts by disrupting the microbial cell membrane. This leads to the leakage of intracellular components and ultimately cell death. At higher concentrations, it can also denature proteins and inactivate essential enzymes within the cell.

Quaternary Ammonium Compounds (Lysol): These cationic surfactants interact with the negatively charged microbial cell membrane, causing its disorganization and increased permeability. This disruption leads to the leakage of essential cytoplasmic contents, resulting in cell lysis.

Visualizing the Science

To better understand the experimental workflows and mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Suspension_Test cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Microbe_Suspension Microbial Suspension Mixing Mixing Microbe_Suspension->Mixing Disinfectant_Solution Disinfectant Solution Disinfectant_Solution->Mixing Incubation Incubation (Contact Time) Mixing->Incubation Neutralization Neutralization Incubation->Neutralization Plating Plating & Incubation Neutralization->Plating Enumeration Enumeration of Survivors Plating->Enumeration Log_Reduction Log Reduction Calculation Enumeration->Log_Reduction

Caption: Workflow of a quantitative suspension test for disinfectant efficacy.

Experimental_Workflow_Carrier_Test cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Sterile_Carrier Sterile Carrier Inoculation Inoculation & Drying Sterile_Carrier->Inoculation Microbe_Suspension Microbial Suspension Microbe_Suspension->Inoculation Disinfectant_Application Disinfectant Application (Contact Time) Inoculation->Disinfectant_Application Neutralization Neutralization Disinfectant_Application->Neutralization Elution Elution of Survivors Neutralization->Elution Plating Plating & Incubation Elution->Plating Log_Reduction Log Reduction Calculation Plating->Log_Reduction

Caption: Workflow of a quantitative carrier test for disinfectant efficacy.

Mechanism_of_Action cluster_dettol Dettol (Chloroxylenol) cluster_lysol Lysol (Quaternary Ammonium Compounds) Dettol Chloroxylenol Membrane_Disruption_D Cell Membrane Disruption Dettol->Membrane_Disruption_D Protein_Denaturation Protein Denaturation & Enzyme Inactivation Dettol->Protein_Denaturation Leakage_D Leakage of Intracellular Contents Membrane_Disruption_D->Leakage_D Cell_Death_D Cell Death Leakage_D->Cell_Death_D Protein_Denaturation->Cell_Death_D Lysol Quaternary Ammonium Compounds Membrane_Interaction_L Interaction with Cell Membrane Lysol->Membrane_Interaction_L Membrane_Disorganization_L Membrane Disorganization Membrane_Interaction_L->Membrane_Disorganization_L Leakage_L Leakage of Cytoplasmic Contents Membrane_Disorganization_L->Leakage_L Cell_Lysis Cell Lysis Leakage_L->Cell_Lysis

Caption: Simplified mechanism of action of Dettol and Lysol.

Validation

Shifting Paradigms in Packaging: A Comparative Analysis of Reckitt's Sustainable Solutions and Traditional Plastics

Bingen, Germany - In an era defined by increasing environmental consciousness, the fast-moving consumer goods (FMCG) industry is at a crossroads, compelled to reconcile product integrity with ecological stewardship. Reck...

Author: BenchChem Technical Support Team. Date: December 2025

Bingen, Germany - In an era defined by increasing environmental consciousness, the fast-moving consumer goods (FMCG) industry is at a crossroads, compelled to reconcile product integrity with ecological stewardship. Reckitt, a global leader in health, hygiene, and nutrition, has emerged as a prominent advocate for this transition, championing a move towards more sustainable packaging. This guide offers a comprehensive comparison of the performance of Reckitt's innovative packaging solutions against traditional plastics, supported by available data and standardized experimental methodologies. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of packaging materials.

Quantitative Performance and Sustainability Metrics: A Comparative Overview

While direct, comprehensive experimental data from Reckitt comparing the material science properties of their sustainable packaging to traditional plastics is not publicly available, a comparative analysis can be constructed based on their reported sustainability achievements and data from independent Life Cycle Assessments (LCAs). The following table summarizes key performance and sustainability indicators.

Performance IndicatorReckitt's Sustainable Packaging InitiativesTraditional Plastic Packaging (Virgin PET/HDPE)Data Source
Environmental Performance
Greenhouse Gas EmissionsFor specific products like the Finish paper-based pouch, a 15% reduction in carbon emissions is reported compared to its plastic predecessor.[1]Higher carbon footprint due to reliance on fossil fuel extraction and energy-intensive manufacturing processes.Reckitt Sustainability Report, LCA Studies
Recycled ContentAiming for 25% recycled content in plastic packaging by 2025.[2][3]Typically 0% post-consumer recycled content.Reckitt Sustainability Reports
Recyclability/ReusabilityGoal of 100% of plastic packaging to be recyclable or reusable by 2025.[2][3]Varies by polymer type and local recycling infrastructure; many flexible plastics are not widely recycled.Reckitt Sustainability Reports
Virgin Plastic ReductionTarget of 50% reduction in virgin plastic by 2030.[2][3]Composed entirely of virgin, fossil-fuel-based polymers.Reckitt Sustainability Reports
Hypothetical Material Performance (Based on Industry Standards)
Oxygen Barrier (OTR)For paper-based solutions, this is a key challenge, often requiring a thin plastic liner to ensure product stability.Excellent barrier properties, crucial for extending the shelf life of many products.General Material Science Data
Water Vapor Barrier (WVTR)Similar to oxygen barrier, a functional barrier is often achieved through multi-material layers.High resistance to moisture, protecting product integrity.General Material Science Data
Durability & Puncture ResistancePaper-based materials may be more susceptible to tearing and puncture without reinforcement.High durability and resistance to physical stress during transport and handling.General Material Science Data
Seal IntegrityHeat sealing of paper-based or mono-material pouches requires precise temperature and pressure control to ensure a hermetic seal.Well-established and reliable sealing technologies.General Material Science Data

Note: The material performance indicators for Reckitt's sustainable packaging are hypothetical and based on general knowledge of the materials used. Specific performance would be highly dependent on the exact composition and design of the packaging.

Experimental Protocols for Packaging Performance Evaluation

To rigorously compare the performance of sustainable packaging with traditional plastics, a suite of standardized tests would be employed. While Reckitt has not published its specific internal testing protocols, the following represents a typical experimental workflow for evaluating key packaging performance metrics.

Barrier Property Analysis
  • Objective: To quantify the packaging material's ability to prevent the transmission of gases (oxygen) and water vapor, which are critical factors in product degradation and shelf-life determination.

  • Methodology:

    • Oxygen Transmission Rate (OTR): Measured using a coulometric sensor-based instrument (e.g., MOCON OX-TRAN). The test is conducted according to ASTM F2622 standard. A sample of the packaging film is sealed between two chambers. One chamber contains a constant flow of oxygen, while the other is purged with an oxygen-free carrier gas. The amount of oxygen that permeates the film is measured over time.

    • Water Vapor Transmission Rate (WVTR): Determined using an infrared sensor-based instrument (e.g., MOCON PERMATRAN-W). The test follows the ASTM F1249 standard. A sample is placed between a chamber with a controlled high-humidity environment and a dry chamber. The rate at which water vapor passes through the material is measured.

Mechanical Integrity Assessment
  • Objective: To evaluate the durability and resilience of the packaging to the physical stresses encountered during production, handling, and transportation.

  • Methodology:

    • Tensile Strength and Elongation: Measured using a universal testing machine (UTM) according to ASTM D882. A strip of the packaging material is clamped and pulled at a constant rate until it breaks. This test determines the force required to break the material and how much it stretches before failure.

    • Puncture Resistance: Assessed using a probe on a UTM as per ASTM F1306. This test measures the force required for a probe to penetrate the packaging material, indicating its resistance to sharp objects.

    • Seal Strength: The force required to pull apart a sealed area of the package is measured using a UTM, following ASTM F88. This is critical for ensuring the package remains closed and does not leak.

Product-Package Interaction and Shelf-Life Studies
  • Objective: To determine the real-world performance of the packaging in protecting the product over its intended shelf life.

  • Methodology:

    • Accelerated Aging: Packaged products are stored in environmental chambers at elevated temperatures and humidity to simulate a longer shelf life in a shorter period. This is guided by standards such as ASTM F1980.

    • Real-Time Stability Testing: Packaged products are stored under their recommended storage conditions and periodically tested for key quality attributes (e.g., chemical composition, physical appearance, microbial growth) over the full intended shelf life.

Visualizing the Path to Sustainable Packaging

To better understand the strategic and methodological frameworks behind the comparison of packaging materials, the following diagrams, generated using Graphviz, illustrate key processes.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Sample_S Sustainable Packaging Sample Barrier Barrier Property Analysis (OTR & WVTR) Sample_S->Barrier Mechanical Mechanical Integrity (Tensile, Puncture, Seal Strength) Sample_S->Mechanical Shelf_Life Shelf-Life Study (Accelerated & Real-Time) Sample_S->Shelf_Life Sample_T Traditional Plastic Sample Sample_T->Barrier Sample_T->Mechanical Sample_T->Shelf_Life Data_Collection Data Collection Barrier->Data_Collection Mechanical->Data_Collection Shelf_Life->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Conclusion Performance Conclusion Comparative_Analysis->Conclusion

A conceptual workflow for comparative packaging performance testing.

LCA_Flow cluster_phases Life Cycle Assessment (LCA) Phases cluster_stages Packaging Life Cycle Stages Goal Goal & Scope Definition Inventory Life Cycle Inventory (LCI) Goal->Inventory Impact Life Cycle Impact Assessment (LCIA) Inventory->Impact Interpretation Interpretation Impact->Interpretation Interpretation->Goal Iterative Refinement Raw_Material Raw Material Extraction Manufacturing Packaging Manufacturing Raw_Material->Manufacturing Use Product Use Manufacturing->Use End_of_Life End-of-Life (Recycling/Disposal) Use->End_of_Life

The logical flow of a Life Cycle Assessment for packaging materials.

Conclusion: A Trajectory Towards Circularity

Reckitt's commitment to sustainable packaging reflects a broader industry trend driven by consumer demand and regulatory pressures. While traditional plastics have long offered superior performance in terms of barrier properties and durability, the environmental cost is increasingly untenable. The development of innovative materials, such as paper-based pouches and packaging with high post-consumer recycled content, represents a significant step towards a circular economy.

For researchers and professionals in drug development, where product stability and safety are paramount, the transition to sustainable packaging presents both challenges and opportunities. The key will be to advance material science to a point where the performance of sustainable alternatives is on par with traditional plastics, without compromising on environmental goals. The data and methodologies presented in this guide provide a framework for evaluating these emerging technologies and making informed decisions that align with both scientific rigor and corporate responsibility. As the landscape of sustainable materials continues to evolve, ongoing, transparent, and data-driven comparisons will be essential to navigate this critical transition.

References

Comparative

A Clinical Showdown: Evaluating the Health Claims of Reckitt's Nutritional Supplements

In the ever-expanding market of nutritional supplements, consumers and healthcare professionals alike seek robust scientific evidence to support marketing claims. This guide delves into the clinical validation behind thr...

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-expanding market of nutritional supplements, consumers and healthcare professionals alike seek robust scientific evidence to support marketing claims. This guide delves into the clinical validation behind three of Reckitt's popular nutritional supplements: Neuriva® for cognitive performance, Digestive Advantage® for gut health, and Move Free® for joint support. Through a comparative analysis with leading alternatives, this report provides an objective look at the available clinical data, experimental methodologies, and proposed mechanisms of action to empower informed decisions within the scientific and drug development communities.

Cognitive Enhancement: A Battle of the Brain Boosters

The quest for maintaining and enhancing cognitive function has led to a surge in supplements promising improved memory, focus, and learning. Reckitt's Neuriva® has entered this competitive landscape with claims backed by a recent clinical study.

Neuriva® vs. The Competition: A Data-Driven Comparison

A key clinical trial supporting Neuriva® was a randomized, double-blind, placebo-controlled study published by Doma et al. in 2023. This study evaluated the effects of a supplement containing whole coffee cherry extract and phosphatidylserine (B164497) on cognitive performance in healthy adults with self-perceived memory problems. While the study did not find a significant difference in the co-primary outcome of plasma Brain-Derived Neurotrophic Factor (BDNF) levels, it did report statistically significant improvements in certain cognitive domains as measured by the Computerized Mental Performance Assessment System (COMPASS).

In the realm of cognitive supplements, Prevagen® stands as a notable competitor. While both brands have faced scrutiny regarding the strength of their clinical evidence, some in-vitro studies have suggested differing effects on biological markers associated with brain health.

Table 1: Comparison of Clinical Trial Data for Cognitive Supplements

ProductKey Ingredient(s)Study PopulationDurationKey Quantitative Outcomes
Neuriva® Original Whole Coffee Cherry Extract, Phosphatidylserine138 healthy adults (40-65 years) with self-reported memory problems42 daysStatistically significant improvement in accuracy and reaction time on numeric working memory tasks (p ≤ 0.024 and p ≤ 0.031, respectively) and overall accuracy in picture recognition (p = 0.035) compared to placebo.
Prevagen® ApoaequorinOlder adults with normal or very mild cognitive impairment90 daysCompany-funded studies report some improvement in cognitive function, but independent verification is limited.
Experimental Deep Dive: The Neuriva® Clinical Trial Protocol

The clinical validation of Neuriva® hinges on a meticulously designed study to assess its impact on cognitive function.

Experimental Protocol: Doma et al. (2023)

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 138 healthy adults aged 40-65 years with self-reported memory problems.

  • Intervention: Participants received either Neuriva® Original (containing 100 mg of coffee cherry extract and 100 mg of phosphatidylserine) or a placebo daily for 42 days.

  • Primary Outcomes: Change from baseline in plasma BDNF levels and scores on the Computerized Mental Performance Assessment System (COMPASS).

  • Secondary Outcomes: Changes in the Everyday Memory Questionnaire (EMQ) and Go/No-Go test performance.

  • Statistical Analysis: Efficacy was analyzed using an analysis of covariance (ANCOVA) on the intent-to-treat (ITT) population.

Unraveling the Mechanism: How Neuriva® Aims to Support Brain Health

The purported benefits of Neuriva® are attributed to the synergistic action of its key ingredients, which are believed to influence neuronal health and function through distinct signaling pathways.

Proposed Mechanism of Action: Neuriva®

Whole coffee cherry extract is suggested to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity.[1][2][3][4] Phosphatidylserine, a key component of neuronal membranes, is thought to support acetylcholine (B1216132) signaling, a neurotransmitter system vital for memory and learning.[5][6][7][8][9]

Neuriva_Mechanism cluster_coffee Whole Coffee Cherry Extract cluster_ps Phosphatidylserine cluster_brain Brain Health Outcomes Coffee Cherry Coffee Cherry BDNF Increased BDNF Levels Coffee Cherry->BDNF Increases Phosphatidylserine Phosphatidylserine ACh Enhanced Acetylcholine Signaling Phosphatidylserine->ACh Supports Cognitive Improved Cognitive Function (Memory, Focus, Learning) BDNF->Cognitive ACh->Cognitive

Caption: Proposed mechanism of Neuriva®'s key ingredients on brain health.

Digestive Wellness: The Probiotic Frontier

Maintaining a healthy gut microbiome is increasingly recognized as fundamental to overall health. Reckitt's Digestive Advantage® leverages the resilient probiotic strain Bacillus coagulans GBI-30, 6086 to support digestive health.

Digestive Advantage® vs. The Alternatives: A Clinical Snapshot

The efficacy of a probiotic is strain-specific. Digestive Advantage®'s chosen strain, Bacillus coagulans GBI-30, 6086, has been the subject of clinical research, particularly in the context of common digestive complaints. Leading competitors in the probiotic space include Align®, with its Bifidobacterium 35624 strain, and Culturelle®, which utilizes Lactobacillus rhamnosus GG.

Table 2: Comparison of Clinical Trial Data for Probiotic Supplements

ProductKey Probiotic StrainStudy PopulationDurationKey Quantitative Outcomes
Digestive Advantage® Bacillus coagulans GBI-30, 608644 subjects with Irritable Bowel Syndrome (IBS)8 weeksStatistically significant improvements from baseline in abdominal pain and bloating scores at all weekly comparisons (P < 0.01).[10]
Align® Bifidobacterium 35624362 women with IBS4 weeksAt a dose of 1 x 10⁸ CFU, significantly superior to placebo for abdominal pain, bloating, and other IBS symptoms (p < 0.02 for global symptom assessment).[11][12][13]
Culturelle® Lactobacillus rhamnosus GG105 children (6-36 months) with acute diarrhea5 daysSignificantly reduced the mean duration of diarrhea by nearly 19 hours compared to control (p=0.003) and significantly reduced hospital stay by nearly 23 hours (p=0.0001).[14]
Experimental Deep Dive: The Digestive Advantage® IBS Trial

The clinical investigation into the effects of Bacillus coagulans GBI-30, 6086 on Irritable Bowel Syndrome (IBS) provides insight into its potential benefits.

Experimental Protocol: Hun (2009)

  • Study Design: A randomized, double-blind, parallel-group, placebo-controlled clinical trial.

  • Participants: 44 subjects diagnosed with IBS.

  • Intervention: Participants received either Bacillus coagulans GBI-30, 6086 or a placebo once daily for 8 weeks.

  • Primary Outcomes: Self-assessed severity of abdominal pain and bloating.

  • Statistical Analysis: Within-group analysis was conducted due to significant differences in baseline values between the two groups.

Unraveling the Mechanism: How Digestive Advantage® Fosters Gut Health

Bacillus coagulans GBI-30, 6086 is a spore-forming bacterium, a characteristic that allows it to survive the harsh acidic environment of the stomach and reach the intestines. Once in the gut, it is believed to exert its beneficial effects through several mechanisms.

Proposed Mechanism of Action: Digestive Advantage®

Bacillus coagulans GBI-30, 6086 is thought to improve the intestinal barrier function, produce digestive enzymes that aid in nutrient absorption, and modulate the gut microbiota.[15][16][17][18][19]

Digestive_Advantage_Workflow cluster_ingestion Oral Ingestion & Transit cluster_gut Gut Action & Outcomes Ingestion Ingestion of B. coagulans GBI-30, 6086 Stomach Survival in Stomach Acid Ingestion->Stomach Germination Germination in Small Intestine Stomach->Germination Barrier Improved Gut Barrier Function Germination->Barrier Enzymes Production of Digestive Enzymes Germination->Enzymes Microbiota Modulation of Gut Microbiota Germination->Microbiota Health Improved Digestive Health Barrier->Health Enzymes->Health Microbiota->Health

Caption: Experimental workflow of Digestive Advantage® from ingestion to gut health benefits.

Joint Health: Supporting Mobility and Comfort

Joint discomfort is a prevalent issue, particularly with aging, prompting many to seek supplements for relief and improved mobility. Move Free®, a Reckitt brand, focuses on supporting joint health through ingredients like undenatured type II collagen.

Move Free® vs. The Field: A Comparative Look at Joint Support

The effectiveness of joint health supplements is often evaluated using standardized measures of pain and function, such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC). A study by Lugo et al. compared undenatured type II collagen (the key ingredient in some Move Free® formulations) to a placebo and a combination of glucosamine (B1671600) and chondroitin (B13769445). Competitors like Osteo Bi-Flex® and Cosamin® DS have also been clinically evaluated.

Table 3: Comparison of Clinical Trial Data for Joint Health Supplements

Product/IngredientStudy PopulationDurationKey Quantitative Outcomes
Undenatured Type II Collagen (UC-II®) 191 volunteers with knee osteoarthritis180 daysSignificant reduction in total WOMAC score compared to placebo (p = 0.002) and glucosamine + chondroitin (p = 0.04).[20]
Osteo Bi-Flex® (5-Loxin® Advanced) 75 patients with knee osteoarthritis90 daysBoth 100 mg and 250 mg doses showed clinically and statistically significant improvements in pain and physical function scores.[21][22][23]
Cosamin® DS (Glucosamine/Chondroitin) 1583 patients with symptomatic knee osteoarthritis (GAIT trial)24 weeksThe combination of glucosamine and chondroitin showed statistically significant pain relief compared to placebo in the moderate-to-severe pain subgroup.[24][25][26][27][28]
Experimental Deep Dive: The Lugo et al. UC-II® Study

The clinical trial conducted by Lugo and colleagues provides the primary evidence for the efficacy of undenatured type II collagen in supporting joint health.

Experimental Protocol: Lugo et al. (2016)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 191 volunteers with knee osteoarthritis.

  • Intervention: Participants received a daily dose of either 40 mg of UC-II®, a combination of 1500 mg glucosamine and 1200 mg chondroitin, or a placebo for 180 days.

  • Primary Outcome: Change in the total WOMAC score from baseline to day 180.

  • Secondary Outcomes: Lequesne Functional Index (LFI), Visual Analog Scale (VAS) for pain, and WOMAC subscales (pain, stiffness, and physical function).

  • Statistical Analysis: Analysis of covariance (ANCOVA) and mixed model repeated measures were used.

Unraveling the Mechanism: The Science of Oral Tolerance

Unlike hydrolyzed collagen, which is broken down into amino acids, undenatured type II collagen is believed to work through a process called oral tolerance.

Proposed Mechanism of Action: Undenatured Type II Collagen

When ingested, undenatured type II collagen interacts with Peyer's patches in the gut-associated lymphoid tissue (GALT). This interaction is thought to lead to the generation of regulatory T-cells (Tregs) that can migrate to the joints and help reduce the inflammatory response directed at the body's own cartilage.[29][30][31][32][33]

MoveFree_Mechanism cluster_ingestion Oral Administration cluster_gut Gut-Associated Lymphoid Tissue (GALT) cluster_joint Joint Health Outcome UCII Undenatured Type II Collagen (UC-II®) PeyersPatch Interaction with Peyer's Patches UCII->PeyersPatch Treg Generation of Regulatory T-cells (Tregs) PeyersPatch->Treg Inflammation Reduced Joint Inflammation Treg->Inflammation Migrate to joints Comfort Improved Joint Comfort & Function Inflammation->Comfort

Caption: The proposed mechanism of oral tolerance for undenatured type II collagen.

References

Validation

Benchmarking Reckitt's Pest Control Innovations Against Existing Solutions: A Comparative Guide

In the competitive landscape of household insecticides, Reckitt's Mortein brand is a prominent player, continually innovating to offer effective pest control solutions. This guide provides a comparative analysis of Recki...

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of household insecticides, Reckitt's Mortein brand is a prominent player, continually innovating to offer effective pest control solutions. This guide provides a comparative analysis of Reckitt's recent pest control innovations, primarily focusing on their pyrethroid-based products, against existing market alternatives from major competitors like SC Johnson (Raid) and Godrej Consumer Products (Hit). The comparison is based on publicly available data, academic research, and standardized testing protocols.

Data Presentation: Comparative Efficacy of Active Ingredients

The majority of commercially available household insecticides, including those from Reckitt, SC Johnson, and Godrej, utilize synthetic pyrethroids as their primary active ingredients. These compounds are synthetic versions of pyrethrins, which are naturally occurring insecticides found in chrysanthemum flowers. The following tables summarize the active ingredients found in representative products and collate efficacy data from various scientific studies.

Table 1: Active Ingredients in Selected Pest Control Products

BrandProduct LineKey Active Ingredient(s)Chemical Class
Reckitt Mortein PowerGardImiprothrin, CypermethrinPyrethroid
Mortein NaturGardTransfluthrin, d-Phenothrin (some formulations include natural pyrethrins)Pyrethroid
Mortein Smart+Metofluthrin (in some vaporizer formulations)Pyrethroid
SC Johnson Raid Ant & Roach KillerImiprothrin, CypermethrinPyrethroid
Raid Flying Insect Killerd-Phenothrin, PrallethrinPyrethroid
Godrej Hit Flying Insect KillerTransfluthrinPyrethroid
Lal Hit (for cockroaches)CypermethrinPyrethroid

Table 2: Comparative Efficacy Data of Pyrethroid Insecticides from Scientific Studies

Active IngredientTarget PestKnockdown Time (KD₅₀)Mortality Rate (%)Study Reference (if available)
d-AllethrinAedes aegyptiVariable (0.65 - 14.32 min for coils)Low to moderate (0-78.33% for coils)[1]
TransfluthrinAedes aegyptiVariable (0.8 - 16.4 min for coils)Variable (susceptible to resistant strains)[2]
MetofluthrinAedes aegyptiVariable (0.78 - 20.57 min for coils)Variable (susceptible to resistant strains)[2]
CypermethrinMusca domesticaNot specifiedHigh (LC₅₀ of 183 ppm at 48h in one study)[3]
DeltamethrinMusca domesticaNot specifiedHigh (LC₅₀ of 0.0759 ppm in one study for field strain)[4]

Disclaimer: The efficacy data presented is from various scientific studies and may not directly correspond to the performance of the latest commercial formulations under all conditions. Knockdown times (KD₅₀: time to knock down 50% of the test population) and mortality rates can be influenced by factors such as insect strain, resistance levels, and environmental conditions.

Experimental Protocols

Knockdown and Mortality Assessment for Aerosol Insecticides

Objective: To determine the speed of action (knockdown) and killing efficacy (mortality) of an aerosol insecticide against flying insects (e.g., mosquitoes, houseflies).

Methodology:

  • Test Chamber: A glass chamber of a specified volume (e.g., 1m³) is used.

  • Test Insects: A known number (e.g., 25-50) of laboratory-reared, susceptible adult insects of a specific species and age are released into the chamber.

  • Insecticide Application: A standardized dose of the aerosol product is sprayed into the chamber for a fixed duration.

  • Observation: The number of knocked-down insects is recorded at regular intervals (e.g., every minute) for a specified period (e.g., 15-60 minutes) to determine the knockdown time (KD₅₀ and KD₉₅).

  • Mortality Assessment: After the observation period, the insects are transferred to a clean holding container with access to a food source (e.g., a sugar solution). The number of dead insects is counted after 24 hours to determine the mortality rate.

  • Control Group: A control group is exposed to a placebo spray (without the active ingredient) to account for natural mortality.

Efficacy Testing of Mosquito Coils and Liquid Vaporizers

Objective: To evaluate the protective efficacy of mosquito coils and liquid vaporizers in preventing mosquito bites and causing knockdown and mortality.

Methodology:

  • Test Environment: The test is conducted in a room of a standard size with controlled ventilation.

  • Test Subjects: Human volunteers or animal models are used to attract mosquitoes.

  • Product Placement: The mosquito coil is lit, or the liquid vaporizer is switched on and placed at a specified distance from the test subject.

  • Mosquito Release: A known number of laboratory-reared, host-seeking female mosquitoes are released into the room.

  • Data Collection:

    • Landing/Biting Rate: The number of mosquitoes landing on or biting the test subject is recorded over a set period.

    • Knockdown and Mortality: The number of knocked-down and dead mosquitoes in the room is counted at regular intervals and after a specified duration.

  • Control: The experiment is repeated without the use of the repellent product to establish a baseline biting rate and natural mortality.

Mandatory Visualization

Signaling Pathway of Pyrethroid Insecticides

The primary mode of action for pyrethroid insecticides involves the disruption of the insect's nervous system. The diagram below illustrates this signaling pathway.

Pyrethroid_Mode_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pyrethroid Pyrethroid Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds to and prolongs opening Action_Potential Action Potential Propagation Na_Channel->Action_Potential Disrupts normal propagation Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Causes repetitive firing and increased release Neurotransmitter Neurotransmitter_Release->Neurotransmitter Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Postsynaptic_Response Continuous Nerve Impulse Receptor->Postsynaptic_Response Constant stimulation Paralysis_Death Paralysis and Death Postsynaptic_Response->Paralysis_Death caption Pyrethroid Mode of Action

Caption: Pyrethroid insecticides disrupt nerve function by keeping sodium channels open.

Experimental Workflow for Aerosol Efficacy Testing

The following diagram outlines the typical workflow for testing the efficacy of an aerosol insecticide.

Aerosol_Efficacy_Workflow Start Start Prepare_Chamber Prepare Test Chamber Start->Prepare_Chamber Introduce_Insects Introduce Test Insects Prepare_Chamber->Introduce_Insects Apply_Aerosol Apply Aerosol Introduce_Insects->Apply_Aerosol Record_Knockdown Record Knockdown Data Apply_Aerosol->Record_Knockdown Transfer_Insects Transfer to Holding Container Record_Knockdown->Transfer_Insects Assess_Mortality Assess Mortality after 24h Transfer_Insects->Assess_Mortality End End Assess_Mortality->End caption Aerosol Efficacy Testing Workflow

Caption: Standard workflow for evaluating aerosol insecticide performance.

Logical Relationship of Product Efficacy

The overall efficacy of a pest control product is a function of several key performance indicators.

Efficacy_Relationship Overall_Efficacy Overall Product Efficacy Knockdown_Speed Knockdown Speed (KD₅₀) Knockdown_Speed->Overall_Efficacy Mortality_Rate Mortality Rate (%) Mortality_Rate->Overall_Efficacy Residual_Activity Residual Activity Residual_Activity->Overall_Efficacy Repellency Repellency Repellency->Overall_Efficacy caption Components of Insecticide Efficacy

Caption: Key factors contributing to the overall efficacy of a pest control product.

References

Comparative

Independent Verification of Reckitt's Environmental Sustainability Reports: A Comparative Analysis

A deep dive into the independent verification of Reckitt's 2023 environmental sustainability reporting reveals a commitment to transparency, with third-party assurance provided by ERM Certification and Verification Servi...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the independent verification of Reckitt's 2023 environmental sustainability reporting reveals a commitment to transparency, with third-party assurance provided by ERM Certification and Verification Services (ERM CVS). This guide offers a comparative analysis of Reckitt's environmental performance and the rigor of its verification process against three key competitors: Unilever, Procter & Gamble (P&G), and Henkel.

Executive Summary

Reckitt, along with its industry peers, engages independent auditors to provide limited assurance on selected environmental data, enhancing the credibility of their sustainability claims. This analysis finds that while all four companies report on key environmental metrics such as greenhouse gas (GHG) emissions, water consumption, and waste generation, the scope and specifics of third-party verification vary. Reckitt's approach, detailed in its "Basis of Preparation" document, outlines a clear methodology for data collection and reporting, which is then subject to review by ERM CVS against the International Standard on Assurance Engagements (ISAE) 3000 (Revised).

This guide provides a structured comparison of the reported environmental data, a detailed look into the methodologies employed for data collection, and an overview of the independent verification processes for Reckitt and its competitors.

Comparative Analysis of 2023 Environmental Data

The following tables summarize the key environmental performance indicators for Reckitt, Unilever, P&G, and Henkel for the 2023 reporting year. It is important to note that direct comparisons should be made with caution due to potential differences in reporting scopes and methodologies.

Key Performance Indicator Reckitt Unilever Procter & Gamble Henkel
Total GHG Emissions (Scope 1 & 2) 67% reduction since 2015[1]74% reduction in absolute terms vs 2015[2]57% reduction vs. 2010 baseline (as of June 30, 2022)[3]61% reduction in CO2 emissions in production per metric ton of product (vs. 2010)[4][5]
Total Water Withdrawal (m³) 7,967,895 (in 2022)[6]Not explicitly stated in a single figure; focus on water stewardship programs[7]69,931,000 (FY 22/23)[8]24% less water used per ton of product (vs. 2010)[9]
Total Waste Generated Zero waste to landfill from manufacturing sites achieved[1]255,527 tonnes of food waste in 2023[10]Nearly 676,000 metric tons of manufacturing waste diverted from landfill (FY 2023)[11]38% less production waste per ton of product (vs. 2010)[9]

Detailed Methodologies: Data Collection and Reporting

The credibility of sustainability reporting hinges on robust data collection and transparent methodologies. This section details the "experimental protocols" used by each company to gather and report their environmental data.

Reckitt:

Reckitt's data collection and reporting methodologies are outlined in its "Reporting Criteria and Basis of Preparation" document.[12]

  • GHG Emissions: Reckitt's GHG emissions are calculated in accordance with the Greenhouse Gas (GHG) Protocol Corporate Accounting and Reporting Standard.[12] Data is collected through its global environmental performance management system. For renewable electricity claims, renewable energy certificates or supplier contracts are collected.[13]

  • Water Consumption: Water use at manufacturing and warehouse facilities is tracked, with data sourced from on-site meters or water utility bills.[12]

  • Waste Management: Data on waste generated, recycled, and disposed of is collected at the site level and consolidated. Reckitt reports achieving its target of zero waste to landfill from its manufacturing sites.[1]

Unilever:

Unilever's methodologies are detailed in its "Basis of Preparation" document.[9]

  • GHG Emissions: Unilever reports its GHG emissions in line with the GHG Protocol.[14] Scope 1 and 2 emissions data is collected from its manufacturing sites.[9]

  • Water Consumption: Unilever focuses on water stewardship programs in water-stressed areas and reports on this basis.[7]

  • Waste Management: Unilever reports on various waste streams, with a specific focus on food waste from its Nutrition and Ice Cream sites.[10]

Procter & Gamble:

P&G's environmental data and methodologies are presented in its annual Citizenship Report and supporting documents.

  • GHG Emissions: P&G follows the GHG Protocol for measuring its Scope 1 and 2 emissions and uses the market-based method for Scope 2.[15]

  • Water Consumption: Water withdrawal data represents water entering P&G facilities.[8]

  • Waste Management: P&G reports on manufacturing waste diverted from landfill and has a goal of zero manufacturing waste to landfill.[11][16]

Henkel:

Henkel's sustainability reporting is guided by the Global Reporting Initiative (GRI) Standards.

  • GHG Emissions: Henkel reports on the reduction of CO2 emissions in production per ton of product against a 2010 baseline.[4][5]

  • Water Consumption: The company reports on the reduction of water consumption per ton of product against a 2010 baseline.[9][17]

  • Waste Management: Henkel reports on the reduction of production waste per ton of product against a 2010 baseline.[9]

Independent Verification Process

Independent assurance provides stakeholders with confidence in the reported data. This section outlines the verification processes for each company.

Reckitt:
  • Assurance Provider: ERM Certification and Verification Services (ERM CVS)

  • Standard: International Standard on Assurance Engagements (ISAE) 3000 (Revised) and ISAE 3410 for GHG data.

  • Scope: ERM CVS provides "limited assurance" on a selection of sustainability disclosures, which are marked in Reckitt's sustainability reports.[3] The assurance process involves reviewing data collection processes, performing analytical procedures, and examining evidence on a sample basis.

Unilever:
  • Assurance Provider: PricewaterhouseCoopers LLP (PwC)

  • Standard: ISAE 3000 (Revised) and ISAE 3410 for GHG emissions.[14]

  • Scope: PwC provides "limited assurance" on selected sustainability metrics. The scope of their work includes reviewing the systems and processes for data aggregation and reporting.[1][14]

Procter & Gamble:
  • Assurance Provider: Lloyd's Register Quality Assurance (LRQA) for GHG emissions.

  • Standard: ISO 14064-3 for GHG emissions.[18]

  • Scope: LRQA provides "limited assurance" on P&G's Scope 1, 2, and select Scope 3 GHG emissions.[18] The verification process includes reviewing P&G's GHG inventory management plans and data.[18]

Henkel:

Visualizing the Verification Workflow

The following diagrams, created using the DOT language, illustrate the typical workflows for sustainability reporting and the independent verification process.

cluster_reckitt Reckitt's Internal Data Collection cluster_verification Independent Verification Data_Sources Site-Level Data (Energy, Water, Waste) Aggregation Global Environmental Performance System Data_Sources->Aggregation Data Input Report_Draft Draft Sustainability Report Aggregation->Report_Draft Consolidated Data ERM_CVS ERM CVS Review Report_Draft->ERM_CVS Submission for Assurance Assurance_Statement Limited Assurance Statement ERM_CVS->Assurance_Statement Issues Assurance Statement Final_Report Published Sustainability Report Assurance_Statement->Final_Report Inclusion in Report

Caption: Reckitt's Sustainability Reporting and Verification Workflow.

cluster_company Company's Process cluster_assurance Third-Party Assurance Define_Scope Define Reporting Scope & KPIs Data_Collection Collect Environmental Data (e.g., GHG, Water, Waste) Define_Scope->Data_Collection Internal_Review Internal Data Validation & Review Data_Collection->Internal_Review Report_Generation Generate Sustainability Report Internal_Review->Report_Generation Assurance_Provider Engage Independent Assurance Provider Report_Generation->Assurance_Provider Submit for Verification Assurance_Report Assurance Statement (Limited or Reasonable) Assurance_Provider->Assurance_Report Conducts Review & Issues Report Stakeholders External Stakeholders (Investors, Researchers, etc.) Assurance_Report->Stakeholders Provides Credibility

Caption: General Process for Independent Verification of Sustainability Reports.

References

Validation

Comparative genomics of microbial strains used in Reckitt's probiotics

For Immediate Release Slough, UK - A comprehensive comparative genomic analysis of the microbial strains featured in Reckitt's diverse portfolio of probiotic supplements, including the Digestive Advantage, Airborne, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Slough, UK - A comprehensive comparative genomic analysis of the microbial strains featured in Reckitt's diverse portfolio of probiotic supplements, including the Digestive Advantage, Airborne, and Bodi-Ome lines, reveals a strategic selection of well-researched strains with distinct genetic blueprints tailored for specific health benefits. This guide provides an in-depth look at the genomic characteristics, key functional attributes, and supporting experimental data for these microscopic allies, offering researchers, scientists, and drug development professionals a clear comparison with alternative probiotic strains.

At a Glance: Reckitt's Probiotic Roster

Reckitt utilizes a range of bacterial strains across its product lines, each with a unique genomic profile that underpins its probiotic potential. The primary strains identified include Bacillus coagulans GBI-30, 6086 (BC30), Lactobacillus helveticus Rosell-52, Bifidobacterium longum Rosell-175, Lactobacillus reuteri NCIMB 30242, Lactobacillus rhamnosus GR-1, Lactobacillus reuteri RC-14, Lactobacillus acidophilus NCFM, Bifidobacterium animalis subsp. lactis Bl-04, and Bacillus subtilis DE111.

A summary of the microbial strains used in key Reckitt probiotic products is presented below:

Product LineProduct NameMicrobial Strain(s)
Digestive Advantage Core ProductsBacillus coagulans GBI-30, 6086 (BC30)
Advanced Multi-strain SupportLactobacillus acidophilus NCFM, Bifidobacterium animalis subsp. lactis Bl-04
Multi-Strain Probiotic Ultra GummiesBacillus coagulans GBI-30, 6086 (BC30), Bacillus subtilis DE111
Airborne Probiotic ProductsBacillus coagulans GBI-30, 6086 (BC30)
Bodi-Ome I Got Gut, Immun N'meBacillus coagulans GBI-30, 6086 (BC30)
Stress Ya LaterLactobacillus helveticus Rosell-52, Bifidobacterium longum Rosell-175
Beating HeartLactobacillus reuteri NCIMB 30242
Femme PowerLactobacillus rhamnosus GR-1, Lactobacillus reuteri RC-14

The Workhorse: Bacillus coagulans GBI-30, 6086 (BC30)

A cornerstone of Reckitt's Digestive Advantage and Airborne probiotic lines, Bacillus coagulans GBI-30, 6086, is a spore-forming bacterium. This characteristic is central to its efficacy, as the protective spore allows it to survive the harsh acidic environment of the stomach and reach the intestines intact.

Genomic Highlights: The draft genome of B. coagulans GBI-30, 6086 reveals a genome size of approximately 3.46 Mbp with a GC content of 46.38%.[1] Genomic analysis has identified genes involved in adhesion, such as those encoding for fibronectin- and mucus-binding proteins, which are crucial for colonization of the gut.[2] The genome also contains a complete biotin (B1667282) biosynthesis pathway, suggesting its ability to produce this essential vitamin within the host.[1][2]

Comparative Insights: Compared to other Bacillus species, the GBI-30 strain possesses a unique genomic profile that contributes to its probiotic properties.[3] Its robust sporulation and germination capabilities, encoded within its genome, set it apart from many non-spore-forming probiotics like Lactobacillus and Bifidobacterium species, which can be more susceptible to degradation by stomach acid.

Below is a workflow for the genomic analysis of a probiotic strain like B. coagulans GBI-30, 6086.

Genomic Analysis Workflow cluster_sequencing DNA Sequencing cluster_assembly Genome Assembly & Annotation cluster_analysis Comparative Genomics DNA_Extraction DNA Extraction from Culture Library_Prep Library Preparation DNA_Extraction->Library_Prep Sequencing Whole Genome Sequencing Library_Prep->Sequencing Quality_Control Read Quality Control Sequencing->Quality_Control Assembly De Novo Genome Assembly Quality_Control->Assembly Annotation Gene Prediction & Functional Annotation Assembly->Annotation Pangenome Pangenome Analysis Annotation->Pangenome Phylogenomics Phylogenomic Analysis Annotation->Phylogenomics Functional_Comparison Functional Gene Comparison Annotation->Functional_Comparison

Caption: A simplified workflow for probiotic genomic analysis.

The Specialists: Strains of the Bodi-Ome Line

Reckitt's Bodi-Ome brand features targeted probiotic formulations with strains selected for specific health areas beyond general digestive health.

Lactobacillus helveticus Rosell-52 & Bifidobacterium longum Rosell-175 ("Stress Ya Later"): This combination targets the gut-brain axis. The complete genome of L. helveticus R0052 consists of 2,129,425 base pairs.[4] A notable feature of its genome is the presence of genes encoding mucus-binding proteins, which are more commonly found in species like Lactobacillus acidophilus, suggesting a strong capacity for gut adherence.[4][5] Comparative genomics of Bifidobacterium longum reveals an open pan-genome, indicating significant genetic diversity within the species.[6][7][8][9] This diversity allows for adaptation to various niches within the gut.

Lactobacillus reuteri NCIMB 30242 ("Beating Heart"): This strain is aimed at supporting cardiovascular health. Comparative genomic analyses of Lactobacillus reuteri strains show broad genetic diversity.[10][11][12] A key genomic feature of some L. reuteri strains is a unique gene cluster for the biosynthesis of reuterin, a potent antimicrobial compound, and cobalamin (vitamin B12).[13] This genomic island highlights the adaptive evolution of this species for a probiotic lifestyle.

Lactobacillus rhamnosus GR-1 & Lactobacillus reuteri RC-14 ("Femme Power"): This combination is formulated for women's health. Both strains have been extensively studied, and their genomic features are well-characterized. They are known to possess genes that facilitate vaginal colonization and persistence.

The signaling pathway for the immunomodulatory effects of certain probiotics is depicted below.dot digraph "Probiotic Immunomodulation Pathway" { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontcolor="#FFFFFF", penwidth=2]; edge [color="#202124", penwidth=2];

"Probiotic" [fillcolor="#4285F4", label="Probiotic Strain"]; "IEC" [fillcolor="#34A853", label="Intestinal Epithelial Cell"]; "DC" [fillcolor="#FBBC05", label="Dendritic Cell"]; "Th_Cell" [fillcolor="#EA4335", label="T helper Cell"]; "Cytokines" [fillcolor="#5F6368", label="Cytokine Production\n(e.g., IL-10, TGF-β)"]; "Immune_Response" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Modulated Immune Response"];

"Probiotic" -> "IEC" [label="Interacts with"]; "IEC" -> "DC" [label="Signals to"]; "DC" -> "Th_Cell" [label="Presents antigen to"]; "Th_Cell" -> "Cytokines" [label="Differentiates and influences"]; "Cytokines" -> "Immune_Response" [label="Leads to"]; }

References

Comparative

A Guide to Cross-Validation of Analytical Methods for Quantifying Active Ingredients in Reckitt Products

For Researchers, Scientists, and Drug Development Professionals The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control in the consumer health and hygiene se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control in the consumer health and hygiene sector. For a company like Reckitt, ensuring the potency and stability of active ingredients across its diverse product portfolio—from analgesics and cold remedies to antiseptics and topical treatments—is paramount for consumer safety and product efficacy. Cross-validation of analytical methods is a critical process that demonstrates the equivalency of results between different analytical procedures or laboratories, ensuring consistency throughout the product lifecycle.

This guide provides a comparative overview of common analytical methods for quantifying key active ingredients found in Reckitt's product categories. It offers experimental data to support the comparison and details the methodologies for key experiments, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2][3]

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy are among the most prevalent techniques for the quantification of active ingredients in pharmaceutical and consumer health products.[4][5] The choice of method often depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and specificity.

Below is a comparative summary of these methods for the quantification of representative active ingredients.

Table 1: Comparison of HPLC and UV-Vis for Ibuprofen (B1674241) Quantification
Performance CharacteristicHPLC MethodUV-Vis Spectrophotometric Method
Principle Separation based on partitioning between a mobile and stationary phase, followed by UV detection.Measurement of light absorbance at a specific wavelength.
Specificity High; separates ibuprofen from excipients and degradation products.Lower; potential for interference from other UV-absorbing compounds in the matrix.
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 99.73% - 100.63%97.0% - 103.0%[6]
Precision (% RSD) < 2.0%[6]< 2.0%[7]
Limit of Detection (LOD) 0.015%[7]Not typically determined for assay methods.
Limit of Quantitation (LOQ) 0.05%[7]Not typically determined for assay methods.
Table 2: Comparison of HPLC and UV-Vis for Paracetamol Quantification
Performance CharacteristicHPLC MethodUV-Vis Spectrophotometric Method
Principle Reversed-phase chromatography with UV detection.Measurement of absorbance at the λmax of paracetamol.
Specificity High; resolves paracetamol from common combination drugs and excipients.Moderate; susceptible to interference from other APIs or excipients with overlapping absorption spectra.
**Linearity (R²) **0.999[6]0.999[8][9]
Accuracy (% Recovery) 99.9% - 101.2%[6]103% - 109%[8]
Precision (% RSD) < 2.0%[6]< 2%[8]
Limit of Detection (LOD) Lower than UV-Vis0.5 µg/mL[8]
Limit of Quantitation (LOQ) Lower than UV-Vis1.5 µg/mL[8]
Table 3: Comparison of HPLC and GC for Dextromethorphan (B48470) HBr Quantification in Cough Syrup
Performance CharacteristicHPLC MethodGas Chromatography (GC) Method
Principle Reversed-phase chromatography on a cyano column.Gas-liquid chromatography with flame ionization detection (FID).
Sample Preparation Simple dilution in mobile phase.Alkaline extraction with an organic solvent.
Specificity Excellent resolution from other syrup components.[3]Good resolution of the free base.[3]
Precision (% RSD) ~1%[3]~4%[3]
Suitability Preferred for routine analysis due to higher precision and simpler sample preparation.[3]Suitable, but less precise than HPLC for this application.[3]
Table 4: Comparison of Analytical Methods for Salicylic (B10762653) Acid Quantification in Topical Formulations
Performance CharacteristicHPLC MethodUV-Vis Spectrophotometric Method
Principle Reversed-phase chromatography with UV detection.Measurement of absorbance at the λmax of salicylic acid.
Specificity High; separates salicylic acid from other active ingredients and formulation matrix.[4][10]Lower; potential for interference from other UV-absorbing components.
**Linearity (R²) **0.9999[10]0.999[11]
Accuracy (% Recovery) 100.62%[10]97.48% - 100.7%[11]
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) 3.37 µg/mL[4]Not specified for assay.
Limit of Quantitation (LOQ) 10.22 µg/mL[4]Not specified for assay.
Table 5: Comparison of Analytical Methods for Benzalkonium Chloride (Antiseptic) Quantification
Performance CharacteristicHPLC MethodUV-Vis Spectrophotometric MethodGas Chromatography (GC) Method
Principle Reversed-phase chromatography with UV detection.Measurement of absorbance at 268 nm.Flame ionization detection after separation on a capillary column.
Specificity High; separates different homologues of benzalkonium chloride.Low; measures total absorbance of all homologues and potential interferences.High; separates individual homologues.
**Linearity (R²) **0.999[5][12]0.997[5][12]0.999[5][12]
Accuracy (% Recovery) 98.4% - 101.7%[5][12]98.4% - 101.7%[5][12]98.4% - 101.7%[5][12]
Precision (% RSD) < 2%[5][12]< 2%[5][12]< 2%[5][12]
Concentration Range 80-120 µg/ml[5][12]400-600 µg/ml[5][12]80-120 µg/ml[5][12]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are representative protocols for the quantification of common active ingredients.

Protocol 1: HPLC Method for the Simultaneous Quantification of Ibuprofen and Paracetamol in a Tablet Formulation

This method is adapted from a stability-indicating RP-HPLC method.[6]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: RP C18 (octadecylsilane), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) in a ratio of 65:35 (v/v).

  • Flow Rate: 0.7 mL/minute.

  • Detection Wavelength: 230 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately weigh and dissolve 50 mg of paracetamol and 20 mg of ibuprofen reference standards in the mobile phase in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase.

    • Further dilute 5 mL of this stock solution to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL of paracetamol and 20 µg/mL of ibuprofen.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of paracetamol and 20 mg of ibuprofen and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute 5 mL of the filtered solution to 50 mL with the mobile phase.

  • Procedure: Inject the standard and sample preparations into the chromatograph and record the peak areas for paracetamol and ibuprofen. Calculate the amount of each active ingredient in the sample by comparing the peak areas with those of the standard.

Protocol 2: UV-Visible Spectrophotometric Method for the Quantification of Paracetamol in a Tablet Formulation

This protocol is based on a validated UV spectrophotometric method.[8][9]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A mixture of ethanol (B145695) and water.

  • Wavelength of Maximum Absorbance (λmax): 243 nm.

  • Standard Preparation:

    • Accurately weigh 100 mg of paracetamol reference standard and dissolve in the solvent in a 100 mL volumetric flask.

    • Dilute to volume with the solvent.

    • Further dilute 1 mL of this stock solution to 100 mL with the solvent to obtain a concentration of 10 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of paracetamol and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of solvent and sonicate for 15 minutes.

    • Dilute to volume with the solvent and mix well.

    • Filter a portion of the solution.

    • Dilute 1 mL of the filtered solution to 100 mL with the solvent.

  • Procedure: Measure the absorbance of the standard and sample preparations at 243 nm using the solvent as a blank. Calculate the amount of paracetamol in the sample by comparing the absorbance with that of the standard.

Mandatory Visualizations

Diagrams illustrating key workflows and relationships are essential for a clear understanding of the cross-validation process.

Cross_Validation_Workflow start_end start_end process process decision decision data data start Start: Need for Method Comparison define_protocol Define Cross-Validation Protocol start->define_protocol select_samples Select Representative Samples (e.g., Low, Medium, High QC) define_protocol->select_samples analyze_method_A Analyze Samples with Method A select_samples->analyze_method_A analyze_method_B Analyze Samples with Method B select_samples->analyze_method_B collect_data Collect and Tabulate Results analyze_method_A->collect_data analyze_method_B->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_criteria Results Meet Acceptance Criteria? stat_analysis->compare_criteria methods_equivalent Methods are Equivalent compare_criteria->methods_equivalent Yes investigate Investigate Discrepancies compare_criteria->investigate No end End: Cross-Validation Complete methods_equivalent->end investigate->define_protocol

Caption: Workflow for the cross-validation of two analytical methods.

Validation_Parameters main_topic main_topic parameter parameter sub_parameter sub_parameter validation Analytical Method Validation accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity validation->specificity linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate reproducibility Reproducibility precision->reproducibility

Caption: Key performance characteristics of analytical method validation.

Statistical Analysis in Cross-Validation

Statistical analysis is integral to objectively determine the equivalence of analytical methods. The t-test and F-test are commonly employed for this purpose.[13][14][15]

  • t-test: This test is used to compare the means of two sets of data. In the context of cross-validation, a paired t-test can be used to determine if there is a statistically significant difference between the mean results obtained from two different analytical methods for the same set of samples. The null hypothesis is that there is no difference between the means.

  • F-test: The F-test is used to compare the variances (a measure of precision) of two sets of data. It helps to determine if one method is significantly more precise than the other. The null hypothesis is that the variances of the two methods are equal.

By implementing a robust cross-validation strategy that incorporates detailed experimental protocols, clear data presentation, and appropriate statistical analysis, companies like Reckitt can ensure the consistency and reliability of their analytical data, ultimately safeguarding product quality and consumer trust.

References

Validation

Reckitt's Hygiene Interventions: A Comparative Analysis of Efficacy in Reducing School Absenteeism

A critical evaluation of hygiene interventions in educational settings reveals a significant potential to reduce student absenteeism, a key factor in academic performance and public health. This guide provides a comparat...

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of hygiene interventions in educational settings reveals a significant potential to reduce student absenteeism, a key factor in academic performance and public health. This guide provides a comparative analysis of Reckitt's school hygiene programs, primarily the "Dettol Banega Swasth India" and the "Dettol School Hygiene Education Programme," against other water, sanitation, and hygiene (WASH) interventions. The objective is to present the available data on efficacy, supported by an examination of the experimental methodologies employed in various studies.

Quantitative Analysis of Intervention Efficacy

The following tables summarize the reported efficacy of Reckitt's hygiene interventions and other school-based hygiene programs in reducing student absenteeism. It is important to note that while Reckitt's programs report significant positive outcomes, detailed, peer-reviewed experimental protocols for these specific initiatives are not extensively available in the public domain. In contrast, academic studies on general WASH interventions often provide more comprehensive methodological details.

Table 1: Efficacy of Reckitt's Hygiene Interventions on School Absenteeism

Intervention ProgramReported Impact on AbsenteeismData Source
Dettol Banega Swasth India39% reduction in overall absenteeism.[1]Reckitt Program Report
Dettol Banega Swasth India17% improvement in school attendance.Reckitt Program Report
Dettol Banega Swasth India57% decrease in school absenteeism caused by illnesses.[2]Reckitt Program Report
Dettol School Hygiene Education ProgrammeReduction in overall school absenteeism to 23% from a baseline of 36%.[3]Reckitt Program Report

Table 2: Efficacy of Alternative School-Based Hygiene Interventions

Intervention TypeReported Impact on AbsenteeismStudy Type
Hand-body hygiene interventionsMay reduce infection-related absenteeism (Risk Ratio: 0.74).[4][5]Systematic Review & Meta-Analysis
Hand sanitizer use19.8% reduction in overall absenteeism due to infection.Controlled Clinical Trial
Handwashing with soap and hygiene education35% reduction in student absenteeism.Impact Study
Comprehensive WASH Intervention (Mali)No evidence of reduction in overall absence, but reduced absence due to diarrhea.Matched-Control Trial
Comprehensive WASH Intervention (Laos)No impact on pupil absence.[6]Cluster-Randomized Controlled Trial

Experimental Protocols and Methodologies

A robust evaluation of an intervention's efficacy is contingent on a sound experimental design. While specific protocols for Reckitt's impact assessments are not detailed in the available reports, a general framework for such studies can be outlined based on common practices in public health research. For comparison, the methodology of a comprehensive WASH intervention study is also presented.

Reckitt's Dettol School Hygiene Education Programme: A Generalized Protocol

The "Dettol School Hygiene Education Programme" is described as an experiential, activity-based curriculum designed to improve hygiene knowledge, attitudes, and behaviors among children.[3][7] The program was launched in 2014 and has since expanded to millions of students across India.[2][7]

Key Components:

  • Educational Modules: Interactive and activity-based learning focused on personal hygiene, handwashing, sanitation, and hygiene at home and in the community.[8]

  • Behavior Change Communication: Engaging children as "change agents" to promote hygiene practices within their families and communities.[8]

  • Teacher Training: Equipping teachers to deliver the hygiene curriculum effectively.[8]

  • Monitoring and Evaluation: The program's impact is measured through various assessments, including surveys to gauge changes in knowledge, attitudes, and practices, as well as tracking of absenteeism rates. A baseline study is typically conducted to establish initial conditions before the intervention.

G cluster_0 Phase 1: Planning and Baseline Assessment cluster_1 Phase 2: Intervention Implementation cluster_2 Phase 3: Monitoring and Evaluation P1 Identification of Target Schools P2 Baseline Data Collection (Absenteeism, Hygiene Knowledge) P1->P2 I1 Teacher Training on Hygiene Curriculum P2->I1 Program Start I2 Delivery of Experiential Hygiene Education to Students I1->I2 I3 Distribution of Hygiene Products (e.g., soap) I2->I3 M1 Ongoing Monitoring of Program Activities I3->M1 Post-Intervention M2 Endline Data Collection (Absenteeism, Hygiene Knowledge) M1->M2 M3 Data Analysis and Impact Assessment M2->M3

Generalized Experimental Workflow for a School Hygiene Intervention.
Comparative Methodology: A Cluster-Randomized Controlled Trial for a WASH Intervention

A rigorous approach to evaluating school-based interventions often involves a cluster-randomized controlled trial. This design helps to minimize bias and provides a stronger basis for causal inference.

Key Methodological Features:

  • Study Design: A cluster-randomized controlled trial where schools (the "clusters") are randomly assigned to either an intervention group or a control group.[6]

  • Sample Size: The number of schools and students is determined through power calculations to ensure that the study can detect a statistically significant effect if one exists.

  • Intervention: The intervention group receives a comprehensive WASH package, which may include new or improved water sources, sanitation facilities, handwashing stations, and hygiene promotion activities.[6]

  • Control Group: The control group schools continue with their usual practices and do not receive the intervention during the study period.[6]

  • Data Collection: Data on student absenteeism, incidence of illnesses (e.g., diarrhea, respiratory infections), and hygiene practices are collected from both intervention and control schools at baseline and at one or more follow-up points.

  • Data Analysis: Statistical methods, such as a differences-in-differences approach, are used to compare the changes in outcomes between the intervention and control groups.[9]

G cluster_Intervention Intervention Arm cluster_Control Control Arm Start Define Study Population (e.g., Primary Schools in a Region) Randomization Randomly Assign Schools to Intervention or Control Group Start->Randomization Baseline_I Baseline Data Collection Randomization->Baseline_I Baseline_C Baseline Data Collection Randomization->Baseline_C Intervention Implement Comprehensive WASH Intervention Baseline_I->Intervention Followup_I Follow-up Data Collection Intervention->Followup_I Analysis Comparative Data Analysis (Intervention vs. Control) Followup_I->Analysis NoIntervention No WASH Intervention (Standard Practice) Baseline_C->NoIntervention Followup_C Follow-up Data Collection NoIntervention->Followup_C Followup_C->Analysis

Logical Flow of a Cluster-Randomized Controlled Trial for a WASH Intervention.

Conclusion

The data presented by Reckitt suggests that their school hygiene interventions have been highly effective in reducing student absenteeism. The "Dettol Banega Swasth India" and "Dettol School Hygiene Education Programme" have reported substantial reductions in both overall and illness-related absenteeism.

However, for a comprehensive scientific evaluation and to facilitate direct comparisons with other interventions, there is a need for greater transparency in the experimental methodologies employed in these programs. The broader academic literature on WASH interventions in schools, which often utilizes rigorous study designs like cluster-randomized controlled trials, shows mixed but promising results. These studies underscore the complexity of achieving and measuring the impact of such interventions.

For researchers and drug development professionals, the key takeaway is the significant potential of school-based hygiene programs to improve child health and educational outcomes. Future research should focus on robust, transparent, and comparable methodologies to build a stronger evidence base for the most effective interventions.

References

Comparative

Validation of the cleaning performance of Reckitt's laundry detergents on various stain types

A detailed guide for researchers and industry professionals on the efficacy of Reckitt's laundry detergent brands, featuring comparative insights and standardized experimental protocols for performance validation. This g...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the efficacy of Reckitt's laundry detergent brands, featuring comparative insights and standardized experimental protocols for performance validation.

This guide provides an objective comparison of the cleaning performance of laundry detergents produced by Reckitt, a global leader in the consumer goods industry. The analysis focuses on the effectiveness of key Reckitt brands, such as Woolite and Vanish, against a variety of common and stubborn stains. While extensive quantitative data from head-to-head studies is often proprietary, this guide synthesizes available information from consumer reports and product analyses to offer a qualitative comparison with leading market alternatives.

Furthermore, this document outlines a comprehensive experimental protocol for the validation of laundry detergent cleaning performance, providing a framework for reproducible and rigorous scientific testing.

Comparative Performance Overview

Reckitt's laundry portfolio is strategically positioned, with brands designed for specific consumer needs. Woolite is renowned for its gentle formulation, aimed at preserving delicate fabrics, while the Vanish line is marketed as a powerful stain remover.[1][2] The following table provides a qualitative comparison of these brands against major competitors based on publicly available data and product reviews.

Detergent/Stain RemoverPrimary FunctionReported Efficacy on Common Stains (e.g., coffee, sweat, dirt)[3]Reported Efficacy on Tough Stains (e.g., grass, blood, oil)Key Differentiator(s)
Woolite (Reckitt) Gentle cleaning, fabric careEffective on "everyday dirt" such as sweat, coffee, and makeup.[3]May require pre-treatment for tougher stains.[3]Formulated to prevent shrinking, stretching, and fading of delicate fabrics.[4]
Vanish (Reckitt) Stain removalHighly effective on a wide range of stains.[5]Strong performance on tough stains like grass and mud.[6]Oxi-Action formula that releases active oxygen to lift stains.[7]
Tide (Procter & Gamble) General cleaning, stain removalHighHighOften cited as a top performer in overall cleaning and stain removal.
Persil (Henkel) General cleaning, stain removalHighHighKnown for its powerful enzyme-based formulas.
OxiClean (Church & Dwight) Stain removal (additive)HighHighVersatile stain remover that can be used as a pre-treater or in-wash booster.

Experimental Protocols for Performance Validation

To quantitatively assess the cleaning performance of laundry detergents, a standardized experimental protocol is crucial. The following methodology is based on established industry practices and allows for a reproducible comparison of different products.[8]

Objective

To quantify and compare the stain removal efficacy of Reckitt's laundry detergents against competitor products on various standardized stains applied to different fabric types.

Materials
  • Test Detergents: Woolite, Vanish, and selected competitor detergents.

  • Fabric Swatches: Standardized pre-stained fabric swatches (e.g., from entities like CFT or wfk) or self-prepared swatches using fabrics such as cotton, polyester, and wool.

  • Stains: A selection of common and challenging stains including, but not limited to:

    • Enzymatic stains: Grass, blood, chocolate.

    • Oxidizable stains: Red wine, coffee, tea.

    • Greasy/oily stains: Sebum, olive oil, makeup.

    • Particulate stains: Mud, clay.

  • Washing Machine: A standardized laboratory washing machine (e.g., a front-loading model with precise temperature and cycle control).

  • Spectrophotometer/Colorimeter: For quantitative color measurement of the fabric swatches before and after washing.

  • Deionized Water: To ensure consistency and control for water hardness.

  • Standard Ballast Load: Clean, unsoiled fabric to simulate a typical laundry load.

Methodology
  • Preparation of Fabric Swatches:

    • If not using pre-stained swatches, apply a consistent and standardized amount of each stain to the center of each fabric swatch.

    • Allow the stains to set for a specified period (e.g., 24 hours) under controlled temperature and humidity.

  • Baseline Measurement:

    • Using a spectrophotometer, measure the initial color of each stained swatch. This will serve as the baseline for calculating stain removal.

  • Washing Procedure:

    • Set the washing machine to a standardized cycle (e.g., a normal cotton cycle at 40°C).

    • Add a standard ballast load to the washing machine.

    • Place a set of stained swatches (one for each stain type and fabric) into the machine.

    • Add the recommended dosage of the test detergent.

    • Run the complete washing cycle.

  • Post-Wash Measurement:

    • After the washing cycle is complete, air-dry the fabric swatches in a controlled environment, avoiding direct sunlight.

    • Once dry, use the spectrophotometer to measure the final color of each swatch.

  • Data Analysis:

    • Calculate the percentage of stain removal for each swatch using the colorimetric data obtained before and after washing. The CIE Lab* color space is commonly used for this purpose.

    • Statistically analyze the results to compare the performance of the different detergents on each stain and fabric type.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for validating the cleaning performance of laundry detergents.

G cluster_prep Preparation Phase cluster_wash Washing Phase cluster_analysis Analysis Phase start Start prep_swatches Prepare Stained Fabric Swatches start->prep_swatches baseline_measure Baseline Colorimetric Measurement prep_swatches->baseline_measure load_machine Load Washing Machine (Swatches + Ballast) baseline_measure->load_machine add_detergent Add Test Detergent load_machine->add_detergent run_cycle Run Standardized Wash Cycle add_detergent->run_cycle dry_swatches Air-Dry Swatches run_cycle->dry_swatches post_measure Post-Wash Colorimetric Measurement dry_swatches->post_measure calc_removal Calculate Stain Removal Percentage post_measure->calc_removal compare_data Compare Performance Data calc_removal->compare_data end_node End compare_data->end_node

Experimental workflow for detergent performance validation.

This structured approach ensures that any comparisons made between different laundry detergents are based on objective, quantifiable data, providing a solid foundation for research, development, and quality assurance in the field.

References

Validation

A Head-to-Head Comparison of Reckitt's Air Freshener Technologies for Odor Elimination

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the odor elimination technologies employed in Reckitt's leading air freshener brands, primarily focusing on t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the odor elimination technologies employed in Reckitt's leading air freshener brands, primarily focusing on the mechanisms of action for products within the Air Wick and Lysol lines. The analysis is based on publicly available data, including active ingredient disclosures, scientific literature on the efficacy of these components, and established principles of odor science.

Executive Summary

Reckitt utilizes a multi-pronged approach to odor elimination across its air care portfolio, moving beyond simple fragrance masking. The core technologies can be categorized into three primary mechanisms: antimicrobial activity, odor neutralization through chemical binding, and advanced fragrance diffusion. Lysol brand products, consistent with their brand heritage, heavily lean on antimicrobial agents to eliminate odor-causing bacteria. Other technologies, potentially employed in brands like Air Wick, likely involve chemical neutralizers that trap and deactivate malodor molecules. Air Wick's core strength lies in its sophisticated fragrance delivery systems that provide a pleasant sensory experience, which can also play a role in perceived odor elimination.

Data Presentation: Quantitative Analysis of Odor Elimination

The following tables summarize the performance of key active ingredients found in Reckitt's air freshener technologies, based on independent scientific studies.

Table 1: Antimicrobial Efficacy of Active Ingredients in Lysol Neutra Air

Active IngredientTarget MicroorganismEfficacyExposure TimeSource
Triethylene Glycol (TEG)Airborne MS2 Bacteriophage (surrogate for non-enveloped viruses)Up to 99.9% inactivation90 minutes[1][2]
Triethylene Glycol (TEG)Airborne Phi6 Bacteriophage (surrogate for enveloped viruses)≥99.9% reduction3.6 minutes[3]
Alkyl Dimethyl Benzyl (B1604629) Ammonium (B1175870) CompoundsVarious bacteria and fungiEffective antimicrobial activityVaries by species and concentration[4][5][6]

Table 2: Odor Absorption Efficacy of Zinc Ricinoleate (B1264116)

Malodorous CompoundRemoval RateTest MethodSource
Hydrogen Sulfide (H₂S)Up to 95%Laboratory "three-neck flask method"[7]
Methyl Mercaptan (CH₃SH)Up to 72%Laboratory "three-neck flask method"[7]
Ammonia (NH₃)Up to 65%Laboratory "three-neck flask method"[7]

Note: While zinc ricinoleate is a known odor-absorbing technology, its specific inclusion in current Reckitt air freshener formulations is not explicitly confirmed in the reviewed public documentation.

Signaling Pathways and Mechanisms of Action

Antimicrobial Action: Elimination of Odor-Causing Bacteria (Lysol)

A primary source of household malodors is the metabolic activity of bacteria. Lysol-branded air fresheners, such as Neutra Air, tackle this at the source by employing antimicrobial agents that kill airborne and surface bacteria.

  • Triethylene Glycol (TEG): This active ingredient, when dispersed as a vapor, has demonstrated efficacy in inactivating airborne viruses and bacteria.[1][2][3][8] Its mechanism is thought to involve the disruption of the microbial cell membrane, leading to cell lysis and death.

  • Quaternary Ammonium Compounds (QACs): Ingredients such as Alkyl (50% C14, 40% C12, 10% C16) dimethyl benzyl ammonium saccharinate are cationic surfactants.[4][5] They adsorb to the negatively charged cell membranes of bacteria, disrupting the membrane integrity and causing leakage of essential intracellular components, ultimately resulting in cell death.

cluster_0 Antimicrobial Odor Elimination odor_bacteria Odor-Causing Bacteria malodor Bacterial Volatile Organic Compounds (Malodor) odor_bacteria->malodor Metabolism inactivated_bacteria Inactivated Bacteria lysol_product Lysol Neutra Air (TEG, QACs) lysol_product->odor_bacteria Disrupts Cell Membrane no_malodor Odor Elimination inactivated_bacteria->no_malodor Ceased Metabolism cluster_1 Chemical Neutralization via Zinc Ricinoleate zinc_ricinoleate Zinc Ricinoleate complex Stable, Non-Volatile Complex zinc_ricinoleate->complex Chemical Binding (Chelation) malodor_molecule Malodor Molecule (e.g., H₂S, NH₃) malodor_molecule->complex odor_elimination Odor Elimination complex->odor_elimination Odor is Imperceptible cluster_2 Antimicrobial Efficacy Testing Workflow start Start chamber Prepare Sealed Environmental Chamber start->chamber aerosolize Aerosolize Test Bacteria chamber->aerosolize baseline Collect Baseline Air Sample (T=0) aerosolize->baseline apply_product Apply Air Freshener baseline->apply_product post_sampling Collect Air Samples at Time Intervals apply_product->post_sampling incubate Incubate Agar Plates post_sampling->incubate enumerate Enumerate Colony-Forming Units (CFUs) incubate->enumerate analyze Calculate % Reduction vs. Control enumerate->analyze end End analyze->end cluster_3 Gas Chromatography-Olfactometry (GC-O) Workflow start Start create_malodor Create Standardized Malodor start->create_malodor sample_baseline Collect Baseline Headspace Sample (SPME) create_malodor->sample_baseline analyze_baseline Analyze Baseline via GC-MS/O sample_baseline->analyze_baseline apply_product Introduce Air Freshener analyze_baseline->apply_product sample_post Collect Post-Application Headspace Sample apply_product->sample_post analyze_post Analyze Post-Application via GC-MS/O sample_post->analyze_post compare Compare Olfactometry and MS Data analyze_post->compare end End compare->end cluster_4 Sensory Panel Evaluation Workflow start Start train_panel Select and Train Sensory Panel start->train_panel prepare_room Prepare Controlled Environment Room train_panel->prepare_room introduce_malodor Introduce Malodor prepare_room->introduce_malodor rate_baseline Panelists Rate Baseline Intensity introduce_malodor->rate_baseline apply_product Apply Air Freshener rate_baseline->apply_product rate_post Panelists Rate Intensity at Time Intervals apply_product->rate_post analyze_data Statistically Analyze Intensity Ratings rate_post->analyze_data end End analyze_data->end

References

Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Skincare Ingredients in Reckitt Products

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-inflammatory efficacy of key ingredients found in Reckitt's skincare lines, Clearasil and E45, versus popular alternati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-inflammatory efficacy of key ingredients found in Reckitt's skincare lines, Clearasil and E45, versus popular alternatives. This guide provides a synthesis of clinical data, detailed experimental protocols, and visual representations of molecular pathways to support evidence-based decision-making in dermatological research and product development.

Executive Summary

This guide delves into the clinical validation of the anti-inflammatory properties of core ingredients in two of Reckitt's prominent skincare brands: Salicylic (B10762653) Acid and Benzoyl Peroxide in the Clearasil acne treatment line, and Ectoin and Avenanthramides (a key component of SymCalmin®) found in E45 products for sensitive and compromised skin. Through a systematic review of published clinical trials and preclinical studies, this report quantitatively compares their efficacy against widely recognized alternatives such as Tea Tree Oil and Niacinamide. The data presented herein, structured for clear comparison, alongside detailed experimental methodologies and pathway diagrams, aims to provide a comprehensive resource for the scientific community.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the key quantitative findings from clinical and preclinical studies on the anti-inflammatory effects of the selected ingredients.

IngredientBrand AssociationStudy TypeNo. of ParticipantsDurationKey Quantitative ResultsCitation(s)
Salicylic Acid ClearasilProspective Clinical Trial4221 days23.81% improvement in Investigator's Global Assessment (IGA) score for acne severity.[1][2]
Clinical Trial8012 weeksCream with 0.3% LHA (a salicylic acid derivative) compared to 5% benzoyl peroxide gel. Efficacy evaluated by counting papules, pustules, and comedones.[3]
Benzoyl Peroxide ClearasilRandomized, Double-Blind, Controlled StudyNot Specified12 weeks68.7% reduction in inflammatory lesions with 0.3% Adapalene/2.5% Benzoyl Peroxide gel.[4]
Review of Clinical TrialsMultiple8-12 weeksPercentage reduction in inflammatory lesions varied across studies, with a review showing a mean difference in reduction between BPO and vehicle groups.[5]
Ectoin E45Randomized, Comparator-Controlled, Intra-individual Double-Blind, Multi-center Trial6528 daysEfficacy in treating mild to moderate atopic dermatitis was equivalent to a nonsteroidal anti-inflammatory cream, assessed by modified local SCORAD and IGA.[6]
Systematic Review6 clinical studiesUp to 6 monthsTopical formulations with 5.5-7.0% ectoine (B1671093) positively influenced skin dryness, pruritus, and dermatitis-specific scores in atopic dermatitis.[7][8]
Avenanthramides E45 (in SymCalmin®)In-vitro studyN/AN/AInhibited TNF-α induced NF-κB luciferase activity and subsequent IL-8 release in keratinocytes at concentrations as low as 1 part per billion.[9][10][11]
Murine ModelN/AN/ATopical application of 1-3 ppm avenanthramides mitigated inflammation in models of contact hypersensitivity and neurogenic inflammation.[9][10][11][12]
Tea Tree Oil AlternativeRandomized, Double-Blind, Placebo-Controlled Study6045 days5% tea tree oil gel was 3.55 times more effective than placebo in reducing total acne lesions and 5.75 times more effective in improving the acne severity index.[13]
Systematic Review of Randomized Clinical Trials4 RCTs (n=421)3 months5% tea tree oil gel showed a comparable reduction in non-inflamed acne lesions to 5% benzoyl peroxide lotion, with fewer adverse events.[14]
Niacinamide AlternativeClinical Trial418 weeks4% niacinamide gel led to a statistically significant decrease in pustules, comedones, and papules.[15][16]
Clinical Study434 weeksSignificant reductions in both inflammatory and non-inflammatory acne lesion counts with a product containing retinol, niacinamide, and ceramides.[17]

Detailed Experimental Protocols

A comprehensive understanding of the scientific rigor behind these findings requires a detailed look at the methodologies employed.

In-vitro Anti-inflammatory Assessment of Avenanthramides
  • Objective: To evaluate the ability of avenanthramides to inhibit TNF-α-induced inflammation in human keratinocytes.

  • Cell Culture: Human keratinocytes are cultured in an appropriate medium until they reach a suitable confluency for the experiment.

  • Treatment: Cells are pre-treated with varying concentrations of avenanthramides (e.g., as low as 1 part per billion) dissolved in a suitable solvent like DMSO for a specified period.

  • Inflammatory Challenge: Following pre-treatment, the cells are stimulated with recombinant human Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.

  • Analysis:

    • NF-κB Activity: The activation of the NF-κB signaling pathway is a key indicator of inflammation. This can be measured using a luciferase reporter assay. A significant inhibition of TNF-α induced NF-κB luciferase activity is indicative of an anti-inflammatory effect.[9][10][11]

    • Cytokine Release: The release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. A reduction in IL-8 release in avenanthramide-treated cells compared to the control group demonstrates an anti-inflammatory response.[9][10][11]

    • Western Blot: The degradation of the inhibitor of NF-κB, IκB-α, and the phosphorylation of the p65 subunit of NF-κB can be assessed by Western blot analysis to confirm the inhibition of the NF-κB pathway.[9][10]

In-vivo Murine Model of Contact Hypersensitivity for Avenanthramides
  • Objective: To assess the topical anti-inflammatory efficacy of avenanthramides in a mouse model of contact hypersensitivity.

  • Animal Model: A murine model, often using species like BALB/c mice, is employed.

  • Sensitization: The mice are sensitized by applying a solution of a hapten, such as oxazolone, to a shaved area of their skin.

  • Challenge: After a few days, a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.

  • Treatment: A solution containing avenanthramides (e.g., 1-3 ppm) is topically applied to the inflamed ear. A vehicle control is applied to the contralateral ear or a separate group of mice.

  • Endpoint Measurement:

    • Ear Swelling: The thickness of the ear is measured at various time points (e.g., 24 and 48 hours) post-challenge using a digital caliper. A reduction in ear swelling in the avenanthramide-treated group compared to the control group indicates anti-inflammatory activity.[18]

    • Histological Analysis: Ear tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to visually assess the reduction in edema and inflammatory cell infiltration.[18]

Clinical Evaluation of Topical Gels for Acne Vulgaris (General Protocol)
  • Objective: To assess the efficacy and tolerability of a topical formulation in treating mild to moderate acne vulgaris.

  • Study Design: A randomized, double-blind, placebo- or active-controlled study is a common design.

  • Participant Selection: Participants with a clinical diagnosis of mild to moderate acne vulgaris, based on a standardized grading scale (e.g., Investigator's Global Assessment), are recruited. Exclusion criteria typically include the use of other acne treatments within a specified period.

  • Intervention: Participants are randomly assigned to apply the investigational product or a control (placebo or an active comparator) to the affected areas, usually twice daily for a predetermined duration (e.g., 12 weeks).

  • Efficacy Assessment:

    • Lesion Counts: Inflammatory (papules, pustules) and non-inflammatory (comedones) lesions are counted at baseline and at specified follow-up visits.

    • Acne Severity Score: A standardized scale, such as the Acne Severity Index (ASI) or IGA, is used to assess the overall improvement in acne.

  • Tolerability Assessment: The incidence and severity of adverse events, such as erythema, dryness, and peeling, are recorded at each visit.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

G cluster_0 TNF-α Induced Inflammatory Cascade in Keratinocytes TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to IL8 IL-8 Gene Transcription Nucleus->IL8 Initiates Avenanthramides Avenanthramides Avenanthramides->IKK Inhibits

Caption: Avenanthramides inhibit the NF-κB signaling pathway.

G cluster_1 Experimental Workflow for In-vivo Murine Contact Hypersensitivity Assay Day0 Day 0: Sensitization (Apply Oxazolone to shaved skin) Day5 Day 5: Challenge (Apply Oxazolone to ear) Day0->Day5 5 days Treatment Topical Application (Avenanthramide solution or Vehicle) Day5->Treatment Measurement Endpoint Measurement (Ear swelling, Histology) Treatment->Measurement 24-48 hours

Caption: Workflow of the murine contact hypersensitivity model.

Conclusion

The data compiled in this guide demonstrates that the active ingredients in Reckitt's Clearasil and E45 product lines, namely Salicylic Acid, Benzoyl Peroxide, Ectoin, and Avenanthramides, possess clinically and preclinically validated anti-inflammatory properties. The quantitative comparisons with alternatives such as Tea Tree Oil and Niacinamide provide a nuanced understanding of their relative efficacies. For researchers and drug development professionals, this comparative analysis serves as a foundational resource for identifying promising avenues for further investigation and the development of novel anti-inflammatory skincare solutions. The detailed experimental protocols and pathway diagrams offer both a practical guide for study replication and a deeper insight into the molecular mechanisms underpinning the observed clinical effects.

References

Validation

A Comparative Evaluation of User Acceptability Between Tablet and Liquid Gel Capsule Formats for Oral Analgesics

This guide provides a comparative analysis of two common oral dosage formats for over-the-counter (OTC) analgesics, such as those produced by Reckitt: the traditional compressed tablet and the liquid-filled soft gelatin...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common oral dosage formats for over-the-counter (OTC) analgesics, such as those produced by Reckitt: the traditional compressed tablet and the liquid-filled soft gelatin capsule (liquid gel). The evaluation focuses on key user acceptability and performance metrics relevant to researchers, scientists, and professionals in drug development. Data presented is synthesized from multiple studies to provide a comprehensive overview.

Data Presentation: Quantitative Comparison

The following table summarizes key performance and user preference metrics for tablet and liquid gel formats based on available experimental data.

MetricTablet FormatLiquid Gel FormatKey Findings & Citations
Overall User Preference 19.9% - 42.4%Generally preferred over tablets for ease of swallowing.In a cross-sectional study, 42.4% of respondents preferred tablets, while 19.9% preferred capsules.[1] However, other studies indicate a preference for capsules due to perceived ease of swallowing and faster action.[2][3]
Ease of Swallowing LowerHigherLiquid gels are often perceived as easier to swallow.[2] Difficulties with swallowing tablets are common, affecting 10-40% of the healthy adult population.[3] Key factors influencing swallowability include size, shape, and smoothness of the coating.[4][5]
Perceived Onset of Action SlowerFasterUsers often perceive liquid gels as providing faster relief because the gelatin capsule is thought to dissolve quicker than a compressed tablet, allowing for faster absorption of the liquid medication.[2]
Measured Onset of Action No significant difference in time to first perceptible relief.Offers significantly greater meaningful pain relief at 60, 90, and 120 minutes post-dose compared to tablets.A meta-analysis of ibuprofen (B1674241) studies found no significant difference in the median time to first perceptible pain relief between liquid gels and tablets.[6][7][8] However, the same analysis concluded that liquid gels showed a faster onset of overall analgesia.[6][7][8]
Key Acceptability Drivers Size, shape, and color are primary drivers of preference.[1][9]Smoothness and texture are important attributes for acceptability.[4][5]Patient acceptability is a critical factor that can significantly impact medication adherence and, consequently, the safety and efficacy of a product.[4]

Experimental Protocols

The data cited in this guide are derived from studies employing patient-reported outcome (PRO) methodologies. A typical experimental protocol for evaluating user acceptability of different product formats is detailed below.

Objective: To compare the user preference, acceptability, and perceived efficacy of an analgesic in a standard tablet format versus a liquid gel format.

Study Design: A randomized, crossover, observational study.

Participants: A cohort of healthy adult volunteers (n > 50) representative of the typical OTC analgesic user. Participants with dysphagia or known sensitivities to medication excipients are excluded.

Methodology:

  • Recruitment & Screening: Participants are recruited and screened for eligibility based on inclusion/exclusion criteria. Informed consent is obtained.

  • Baseline Questionnaire: Participants complete a baseline questionnaire to gather demographic data and information on their medication habits and pre-existing preferences for dosage forms.[5]

  • Randomization: Participants are randomized into two groups. Group A receives the tablet format first, and Group B receives the liquid gel format first.

  • Product Administration: Each participant is given a single dose of a placebo in the assigned format (e.g., a placebo tablet representing the size, shape, and coating of the active product). They are instructed to swallow the dose with a standardized volume of water.

  • Post-Administration Questionnaire: Immediately after administration, participants complete a questionnaire evaluating the product on key acceptability attributes using a Visual Analog Scale (VAS) or a Likert scale. Attributes include:

    • Ease of picking up and handling

    • Ease of swallowing

    • Mouthfeel and texture

    • Perceived size and shape

  • Washout Period: A washout period of 24-48 hours is implemented.

  • Crossover: The groups are crossed over. Group A receives the liquid gel format, and Group B receives the tablet format. Steps 4 and 5 are repeated.

  • Final Preference Questionnaire: After evaluating both formats, participants complete a final questionnaire to indicate their overall preference and the primary reasons for their choice.

  • Data Analysis: Statistical analysis is performed to compare the mean scores for each attribute between the two formats. Preference percentages are calculated, and qualitative data from open-ended questions are analyzed for common themes.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing user acceptability.

G cluster_setup Phase 1: Setup cluster_eval Phase 2: Evaluation cluster_crossover Phase 3: Crossover cluster_analysis Phase 4: Analysis Recruit Participant Recruitment & Screening Consent Informed Consent Recruit->Consent BaselineQ Baseline Questionnaire (Demographics, Habits) Consent->BaselineQ Random Randomization (Group A / Group B) BaselineQ->Random AdminA Group A: Administer Tablet Placebo Random->AdminA Group A AdminB Group B: Administer Liquid Gel Placebo Random->AdminB Group B EvalA Post-Dose Evaluation (Swallowability, etc.) AdminA->EvalA EvalB Post-Dose Evaluation (Swallowability, etc.) AdminB->EvalB Washout Washout Period (24-48 hours) EvalA->Washout EvalB->Washout AdminA2 Group A: Administer Liquid Gel Placebo Washout->AdminA2 AdminB2 Group B: Administer Tablet Placebo Washout->AdminB2 EvalA2 Post-Dose Evaluation AdminA2->EvalA2 EvalB2 Post-Dose Evaluation AdminB2->EvalB2 FinalQ Final Preference Questionnaire EvalA2->FinalQ EvalB2->FinalQ Analysis Data Analysis & Interpretation FinalQ->Analysis

Fig 1. Experimental workflow for a user acceptability crossover study.

G cluster_domains Key Acceptability Domains cluster_attributes Physical Product Attributes Acceptability Overall User Acceptability Swallow Swallowability Swallow->Acceptability placeholder Handle Handling Handle->Acceptability Palate Palatability Palate->Acceptability Appear Appearance Appear->Acceptability Size Size Size->Swallow Size->Handle Shape Shape Shape->Swallow Shape->Handle Shape->Appear Texture Texture / Smoothness Texture->Swallow Texture->Palate Color Color Color->Appear Taste Taste / Smell Taste->Palate Form Form (Tablet vs. Capsule) Form->Appear

Fig 2. Key physical attributes influencing user acceptability domains.

References

Safety & Regulatory Compliance

Handling

Essential Safety Protocols for Handling Reckitt Materials in a Laboratory Setting

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Reckitt is widely recognized for its consumer health and hygiene products, the principles of che...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Reckitt is widely recognized for its consumer health and hygiene products, the principles of chemical safety are universal and directly applicable to the handling of any chemical substances within a research and development context, including active pharmaceutical ingredients (APIs) and other raw materials used in formulation. Adherence to rigorous safety protocols is the foundation of a secure and productive research environment.

This guide provides essential, immediate safety and logistical information for handling chemical substances in a laboratory setting, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

I. Personal Protective Equipment (PPE): A Multi-Faceted Defense

The selection and use of appropriate PPE is a critical first line of defense against chemical exposure. A thorough risk assessment for each chemical and procedure is necessary to determine the required level of protection.

General Laboratory PPE Requirements:

PPE CategoryDescriptionSpecifications and Use
Eye and Face Protection Safety glasses with side shields, goggles, or a face shield.Must be worn at all times in the laboratory. Goggles are required for handling liquids that may splash. A face shield should be used in conjunction with goggles when handling highly corrosive or toxic materials.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).The type of glove material must be selected based on the specific chemical being handled. Always check the manufacturer's glove compatibility chart. Gloves should be inspected for tears or punctures before each use and disposed of immediately after contamination.
Body Protection Laboratory coat, chemical-resistant apron.A flame-resistant lab coat should be worn and fully buttoned. For handling larger volumes of hazardous materials, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection Fume hood, respirator (e.g., N95, half-mask, full-face).All work with volatile or highly toxic substances must be conducted in a certified chemical fume hood. If there is a risk of inhaling hazardous dusts, mists, or vapors that cannot be controlled by a fume hood, a respirator appropriate for the specific contaminant must be used. Proper fit-testing and training are mandatory for respirator use.
Foot Protection Closed-toe shoes.Shoes must fully cover the feet. Perforated shoes, sandals, and cloth sneakers are not permitted in the laboratory.
II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling chemicals minimizes the risk of accidents and exposure.

1. Pre-Handling Preparation:

  • Consult the Safety Data Sheet (SDS): Before handling any new chemical, thoroughly read and understand its SDS. The SDS provides critical information on hazards, handling, storage, and emergency procedures.

  • Assemble all necessary materials: Have all required PPE, spill containment materials, and waste containers ready and accessible before starting work.

  • Ensure proper ventilation: Verify that the chemical fume hood is functioning correctly.

2. Chemical Handling:

  • Work in a designated area: Conduct all work with hazardous chemicals in a well-ventilated area, preferably within a fume hood.

  • Avoid direct contact: Never touch chemicals with bare hands. Use appropriate gloves and tools.

  • Minimize personal exposure: Keep containers sealed when not in use. Avoid sniffing chemicals; if you need to assess the odor, gently waft the vapors toward your nose.

  • Practice good hygiene: Wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.[1] Do not consume food or drink in the laboratory.

3. Storage:

  • Segregate incompatible chemicals: Store chemicals according to their compatibility groups to prevent hazardous reactions. For example, keep acids away from bases and oxidizers away from flammable materials.

  • Label all containers clearly: All primary and secondary containers must be clearly labeled with the chemical name, concentration, and hazard warnings.

  • Store in appropriate containers: Use containers that are compatible with the chemical being stored.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Chemical Waste Disposal Protocol:

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed waste container. Do not mix incompatible waste streams.
Liquid Chemical Waste Collect in a labeled, leak-proof container with a secure cap. Segregate halogenated and non-halogenated solvents. Do not pour chemical waste down the drain unless explicitly permitted by institutional guidelines for specific, neutralized, non-hazardous solutions.
Sharps Waste Dispose of all needles, syringes, and other sharp objects in a designated sharps container.
Contaminated PPE Gloves, aprons, and other disposable PPE contaminated with hazardous materials should be disposed of as hazardous waste.

All waste must be disposed of through the institution's official hazardous waste management program.

IV. Emergency Procedures

In the event of a chemical spill or exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert nearby personnel.

    • Wear appropriate PPE.

    • Contain the spill with absorbent material.

    • Clean the affected area according to the procedure outlined in the SDS.

    • Dispose of contaminated materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety office.

    • If flammable materials are involved, turn off ignition sources if it is safe to do so.

    • Attend to any individuals who may have been exposed.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station.

    • Skin: Remove contaminated clothing and flush the affected area with water for at least 15 minutes in a safety shower.

    • Inhalation: Move to fresh air immediately.

    • Seek medical attention for all exposures.

Visualizing Safety Workflows

To further clarify procedural logic, the following diagrams illustrate key decision-making processes in laboratory safety.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Identify Chemical and Procedure sds Consult Safety Data Sheet (SDS) start->sds risk_assessment Perform Risk Assessment (Toxicity, Volatility, Quantity) sds->risk_assessment eye_protection Eye/Face Protection (Goggles/Face Shield) risk_assessment->eye_protection Splash/Aerosol Hazard? hand_protection Hand Protection (Select appropriate glove type) risk_assessment->hand_protection Skin Contact Hazard? body_protection Body Protection (Lab Coat/Apron) risk_assessment->body_protection Corrosive/Toxic Hazard? respiratory_protection Respiratory Protection (Fume Hood/Respirator) risk_assessment->respiratory_protection Inhalation Hazard? proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed Waste_Disposal_Decision_Tree start Chemical Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? start->is_sharp solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Dispose in Sharps Container is_sharp->sharps_waste Yes consult_eHS Consult Environmental Health & Safety solid_waste->consult_eHS liquid_waste->consult_eHS sharps_waste->consult_eHS

References

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